molecular formula C11H16FN B13056985 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13056985
M. Wt: 181.25 g/mol
InChI Key: KBECHPXHNDRHEH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3

InChI Key

KBECHPXHNDRHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies and theoretical application profiles.

CAS Number: 1270507-81-7 (Racemic) | Molecular Formula: C₁₁H₁₆FN

Executive Summary & Chemical Identity

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a specialized chiral building block and amine intermediate used primarily in the synthesis of pharmaceutical candidates. Structurally, it is a valine-derived aryl-alkyl amine, characterized by a steric bulk (isopropyl group) adjacent to the amine center and an electron-withdrawing fluorine atom on the aromatic ring. These features make it a critical scaffold for modifying the lipophilicity and metabolic stability of bioactive molecules, particularly in kinase inhibitors and GPCR ligands.

Core Chemical Data
PropertySpecification
CAS Number (Racemic) 1270507-81-7
CAS Number (R-Isomer) 1213574-00-5
IUPAC Name 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
SMILES CC(C)C(N)C1=C(C)C=C(F)C=C1
Molecular Weight 181.25 g/mol
Appearance Colorless to pale yellow liquid (free base) or white solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)

Structural Analysis & Pharmacophore Potential

This compound belongs to the class of


-isopropylbenzylamines . Its utility in medicinal chemistry stems from two key structural features:
  • Steric Constraint (The "Ortho Effect"): The 2-methyl group on the phenyl ring, combined with the bulky isopropyl group at the

    
    -position, creates significant steric hindrance. This restricts conformational freedom, potentially locking the molecule into a bioactive conformation when incorporated into a drug pharmacophore.
    
  • Fluorine Substitution: The 4-fluoro substituent blocks para-hydroxylation (a common metabolic clearance route), thereby extending the half-life of the parent molecule.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and steric environment of the molecule.

G Amine Amine Group (-NH2) AlphaC α-Carbon (Chiral Center) AlphaC->Amine Functional Handle IsoPropyl Isopropyl Group (Steric Bulk) AlphaC->IsoPropyl Lipophilicity Aryl Phenyl Ring (Scaffold) AlphaC->Aryl Linker OrthoMe 2-Methyl (Ortho-Steric) Aryl->OrthoMe Position 2 ParaF 4-Fluoro (Metabolic Block) Aryl->ParaF Position 4

Caption: Structural decomposition highlighting the steric and electronic modulation zones of the scaffold.

Synthetic Methodology

The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically requires a two-step sequence starting from commercially available precursors. The Reductive Amination Route is preferred for its scalability and atom economy.

Route A: Friedel-Crafts Acylation & Reductive Amination (Recommended)
Step 1: Synthesis of the Ketone Intermediate

Precursors: 3-Fluorotoluene + Isobutyryl Chloride. Reaction: Friedel-Crafts Acylation. Mechanism: The methyl group directs the incoming acyl group to the para position (relative to itself) due to steric hindrance at the ortho position, while the fluorine directs ortho/para. The synergistic directing effect favors the formation of 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one .

Step 2: Reductive Amination

Precursors: Ketone Intermediate + Ammonium Acetate (


) + Sodium Cyanoborohydride (

). Protocol:
  • Imine Formation: Dissolve the ketone (1.0 eq) in anhydrous methanol. Add

    
     (10.0 eq) and stir at room temperature for 1 hour. Note: The steric bulk of the isopropyl and ortho-methyl groups may slow imine formation. Adding Titanium(IV) isopropoxide (
    
    
    
    ) as a Lewis acid catalyst/dehydrating agent is highly recommended to drive conversion.
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq).
    
  • Workup: Quench with 1N NaOH. Extract with DCM. The amine is basic; purify by acid-base extraction or column chromatography (DCM/MeOH/NH3).

Synthesis Workflow Diagram

Synthesis Start 3-Fluorotoluene Ketone Intermediate Ketone: 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-one Start->Ketone Friedel-Crafts Acylation Reagent1 + Isobutyryl Chloride (AlCl3 Catalyst) Product Target Amine: 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-amine Ketone->Product Reductive Amination Reagent2 + NH4OAc / NaCNBH3 (Ti(OiPr)4 additive)

Caption: Step-wise synthetic pathway from commodity chemicals to the target amine.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

1H NMR (400 MHz, CDCl3) - Predicted
  • 
     7.0 - 7.2 ppm (m, 3H):  Aromatic protons. The coupling pattern will show the 1,2,4-substitution pattern (d, d, s).
    
  • 
     3.85 ppm (d, 1H):  Benzylic proton (
    
    
    
    -NH2). The doublet arises from coupling with the isopropyl methine.
  • 
     2.35 ppm (s, 3H):  Ortho-Methyl group attached to the ring.
    
  • 
     1.80 ppm (m, 1H):  Methine proton of the isopropyl group (
    
    
    
    (CH3)2).
  • 
     0.95 ppm (d, 3H) & 0.85 ppm (d, 3H):  Methyl protons of the isopropyl group. These are diastereotopic due to the adjacent chiral center.
    
Mass Spectrometry (ESI+)
  • [M+H]+: Calculated m/z = 182.13.

  • Fragmentation: Expect a major fragment at m/z = 139 (loss of isopropyl group, formation of benzyl cation) or m/z = 44 (loss of isopropylamine fragment).

Applications in Drug Discovery

This compound is rarely used as a standalone drug but is a high-value intermediate .

  • Kinase Inhibitors: The hydrophobic isopropyl group fits well into the ATP-binding pockets of certain kinases (e.g., ALK, ROS1), while the amine serves as a hinge binder.

  • Chiral Resolution: The enantiopure forms (R or S) are used as chiral auxiliaries or resolving agents for acidic racemates.

  • CNS Active Analogs: Due to its structural similarity to phenethylamines, it is used in structure-activity relationship (SAR) studies to probe the steric tolerance of monoamine transporters (DAT/NET/SERT), although it typically exhibits lower potency than its amphetamine counterparts due to the

    
    -isopropyl bulk.
    

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines readily absorb

    
     from the air to form carbamates.
    
  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • PubChem. (2024).[1][2][3] Compound Summary for Isopropylbenzylamine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

Sources

physicochemical properties of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: Publicly available experimental data for the specific molecule 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is limited. This guide provides a comprehensive framework for its characterization, outlining authoritative, field-proven methodologies for determining its key physicochemical properties. Where applicable, data from structurally similar analogs are used for illustrative purposes.

Introduction: Mapping the Molecular Profile for Drug Discovery

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is critically dependent on a deep understanding of the molecule's physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential and toxicological profile. The introduction of specific moieties, such as a fluorine atom and methyl groups on a phenyl ring, can significantly alter properties like metabolic stability, receptor binding affinity, and lipophilicity.

This guide focuses on the systematic characterization of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine , a novel amine derivative. We will detail the necessary experimental workflows and analytical techniques required to build a comprehensive physicochemical profile, providing the foundational data essential for any drug development program. The narrative emphasizes not just the "how" but the "why," grounding each protocol in the principles of scientific integrity and validation.

Part 1: Core Molecular Attributes and Structural Elucidation

The first step in characterizing any new chemical entity (NCE) is to confirm its identity and structure unequivocally. This process is foundational, as all subsequent data is meaningless without an accurate structural assignment.

Predicted Molecular Properties

A logical starting point is the calculation of basic molecular attributes from the known structure. These values are essential for preparing solutions of known concentration and for interpreting mass spectrometry data.

  • Chemical Structure:

    
    

    Figure 1: Chemical Structure

  • Summary of Core Attributes:

PropertyPredicted ValueSignificance
Molecular FormulaC₁₁H₁₆FNDefines the elemental composition.
Molecular Weight181.25 g/mol Critical for all gravimetric and molar calculations.
Exact Mass181.1267 g/mol Used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
XLogP3 (Predicted)~2.5 - 3.0An initial estimate of lipophilicity, suggesting moderate partitioning into non-polar environments.[1]
Experimental Workflow for Structural Elucidation

A multi-technique approach is required for definitive structural confirmation.[2] The workflow ensures that data from orthogonal methods converge to support the proposed structure.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Secondary Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography HRMS HRMS (ESI-TOF) Confirm Formula Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Confirm Connectivity Purification->NMR EA Elemental Analysis Confirm % Composition HRMS->EA FTIR FTIR Identify Functional Groups NMR->FTIR

Workflow for structural elucidation of a new chemical entity.

Expert Insights: Causality Behind the Workflow

  • Mass Spectrometry (MS): We begin with High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), to find the parent ion.[3] Comparing the measured exact mass to the calculated value (181.1267 Da) provides the first and most crucial confirmation of the elemental formula, C₁₁H₁₆FN.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[2]

    • ¹H NMR: Will confirm the number of chemically distinct protons, their splitting patterns (revealing adjacent protons), and their integration (ratio). Key expected signals include the aromatic protons, the benzylic proton (CH-NH₂), the isopropyl methine and methyl protons, and the aromatic methyl protons.

    • ¹³C NMR: Determines the number of unique carbon environments.

    • ¹⁹F NMR: This is critical for fluorinated compounds. A single resonance will confirm the presence of the single fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for an NCE. They establish the connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the unambiguous assembly of the molecular skeleton.[4]

Part 2: Ionization and Partitioning Behavior

For any potential drug candidate, understanding its ionization state (pKa) and lipophilicity (LogD) at physiological pH is paramount. These parameters directly influence solubility, membrane permeability, and protein binding.

Acidity Constant (pKa)

The pKa of the primary amine is a critical determinant of its charge state. Given its structure as a primary benzylic amine, the pKa is expected to be in the range of 9-10. Fluorine substitution can influence basicity; α-fluoroalkylation is known to dramatically decrease the pKa of amines by approximately 1.6 pKa units per fluorine atom due to strong inductive effects.[5] While the fluorine in this molecule is not in the alpha position to the amine, some modulation is still expected.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability.[6]

  • System Preparation: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, 10) at a controlled temperature (e.g., 25°C).

  • Sample Preparation: Prepare a solution of the compound (as the hydrochloride salt) of known concentration (e.g., 1-5 mM) in deionized, degassed water. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration: Titrate the sample solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH), adding it in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the system to fully equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For robust analysis, use specialized software to fit the titration curve and solve for the pKa.

Trustworthiness: The protocol is self-validating by running a standard compound with a known pKa in the same range (e.g., benzylamine) to confirm system performance. The experiment should be run in triplicate to ensure reproducibility.

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Sample (Known Conc., 0.15M KCl) Calibrate->Prepare Titrate Titrate with NaOH (Small Increments) Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa (Half-Equivalence Point) Plot->Determine

Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP / LogD)

Lipophilicity describes the partitioning of a compound between a lipid and an aqueous phase. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an amine, LogD is the more physiologically relevant parameter.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining LogP/LogD.[7][8]

  • Phase Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

  • Partitioning: Combine precise volumes of the pre-saturated n-octanol and the sample-containing aqueous phase in a vessel. Shake vigorously for a set period (e.g., 30 minutes) at a controlled temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Expert Insights: The choice of quantification method is critical. An HPLC method must be developed that can resolve the analyte from any impurities and matrix components.[9] The experiment should be performed using several different phase volume ratios to ensure the final LogD value is independent of the initial concentration, adding a layer of self-validation.

Part 3: Physical State and Thermal Properties

The thermal properties of an NCE dictate its stability, polymorphism, and suitability for manufacturing processes like milling and drying.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[10][11]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Define a temperature program. A typical program for an initial screen is to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected melting point (e.g., 250 °C).

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature.

    • Melting Point (Tₘ): An endothermic peak indicates melting. The peak onset or peak maximum can be reported as the melting point. The sharpness of the peak provides an initial indication of purity.

    • Glass Transition (T₉): A step change in the baseline indicates a glass transition, relevant for amorphous materials.

    • Decomposition: A broad, irregular endotherm or exotherm at high temperatures can indicate decomposition.

Trustworthiness: The instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium). Running the sample multiple times (heat-cool-heat cycles) can provide information on thermal stability and reveal different polymorphic forms.[12]

Part 4: Chromatographic Purity Assessment

Assessing the purity of a compound is a continuous requirement throughout the development process. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Protocol: Reversed-Phase HPLC with UV/MS Detection

For a molecule with this structure, a reversed-phase method is the logical choice.

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard starting point.[13]

  • Mobile Phase: A gradient elution is typically required for purity analysis to ensure elution of both polar and non-polar impurities.

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or ammonium acetate buffer) to ensure good peak shape for the amine.

    • Mobile Phase B: Acetonitrile or Methanol with the same additive.

  • Gradient: A typical starting gradient would be from 5% B to 95% B over 20-30 minutes.

  • Detection:

    • UV/DAD: Diode-Array Detection allows for monitoring at multiple wavelengths and is essential for peak purity analysis.

    • MS: Mass spectrometry detection provides confirmation of the peak identity and can help in the tentative identification of impurities based on their mass-to-charge ratio.[14][15]

  • Data Analysis: Purity is typically reported as % peak area. The identity of the main peak is confirmed by its retention time and mass spectrum matching that of a reference standard.

Conclusion and Summary of Properties

The systematic application of the methodologies outlined in this guide will generate a robust and reliable physicochemical profile for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine. This data package, encompassing definitive structural confirmation, ionization behavior, lipophilicity, thermal properties, and purity, forms the essential foundation for advancing a new chemical entity through the drug discovery and development pipeline. Each protocol is designed to be self-validating, ensuring the scientific integrity required for critical decision-making and regulatory submission.

Physicochemical PropertyRecommended Technique(s)Expected Outcome/Significance
Molecular Structure HRMS, ¹H/¹³C/¹⁹F/2D NMR, FTIRUnambiguous confirmation of identity and connectivity.
Acidity Constant (pKa) Potentiometric TitrationDetermines charge state at physiological pH; impacts solubility and binding.
Lipophilicity (LogD) Shake-Flask Method (HPLC-UV)Governs membrane permeability, protein binding, and ADME properties.
Melting Point (Tₘ) Differential Scanning Calorimetry (DSC)Defines solid-state properties, purity indication, and aids in formulation.
Purity RP-HPLC with DAD/MS DetectionQuantifies the percentage of the active compound and identifies impurities.

References

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Oxford Academic. (2024, November 5). New workflow for the structure elucidation of trace amount natural products with microgram-scale crystalline sponge method: a scaled-down genome-mining study. Chemistry Letters. Retrieved from [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-fluoro-5-methylphenyl)propan-1-amine. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Retrieved from [Link]

  • PMC. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Mestrelab Resources. (2022, February 8). 3D Elucidation - Setting the Scene. Retrieved from [Link]

  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). General Structural Elucidation Workflow. Retrieved from [Link]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and. Retrieved from [Link]

  • American Laboratory. (2015, June 24). A Thermal Analysis Technique That Combines Differential Scanning Calorimetry and Light Microscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-alpha-methyl-L-phenylalanine. Retrieved from [Link]

  • Fluorine notes. (2021, December). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Retrieved from [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-2-methylphenyl)-2-methoxyethan-1-amine. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • MDPI. (2023, October 23). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Retrieved from [Link]

  • PMC. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Retrieved from [Link]

Sources

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and chemical properties of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine . This document is designed for research scientists and medicinal chemists, focusing on reproducible synthetic pathways and structural validation.

Chemical Identity & Structural Analysis[1][2]

This compound is a benzylic amine characterized by a sterically hindered isobutyl chain and a specific substitution pattern on the aromatic ring. Unlike amphetamines (which are phenethylamines with the amine at the


-position), this molecule carries the amine functionality at the 

-position (benzylic carbon), classifying it as a derivative of 1-aryl-2-methylpropylamine .
Nomenclature & Identifiers[1][3]
  • IUPAC Name: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.25 g/mol

  • Structural Class:

    
    -Substituted Benzylamine / Valine-derived Amine Analog
    
Structural Data Table
PropertyValueNotes
Aromatic Core 4-Fluoro-2-methylphenyl1,2,4-substitution pattern; F at C4, Me at C2.[1][2]
Side Chain 2-methylpropyl (Isobutyl)Creates steric bulk adjacent to the amine center.
Chirality C1 (Benzylic Carbon)Contains one stereocenter (R/S enantiomers).
H-Bond Donors 1 (Primary Amine)

group.
H-Bond Acceptors 2N atom and F atom.[3][1][4][5][6]

Synthetic Pathway Design

The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine presents a regiochemical challenge due to the directing effects on the aromatic ring. The optimal route involves a Friedel-Crafts Acylation followed by a Reductive Amination .

Phase 1: Precursor Synthesis (Regioselective Acylation)

Objective: Synthesize the ketone intermediate, 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one.

  • Reagents: 3-Fluorotoluene (m-fluorotoluene), Isobutyryl Chloride, Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Challenge: 3-Fluorotoluene has two primary nucleophilic sites for electrophilic attack:

    • Para to Methyl (Position 6): Yields 1-(2-fluoro-4-methylphenyl)... (Undesired )

    • Para to Fluoro (Position 4): Yields 1-(4-fluoro-2-methylphenyl)...[1] (Target )

  • Resolution: While the methyl group is a stronger activator, the para-fluoro position is often favored in acylation due to the specific electronics of the fluorine atom (back-donation). However, an isomeric mixture is inevitable.

  • Protocol:

    • Cool a suspension of

      
       (1.2 eq) in DCM to 0°C.
      
    • Add Isobutyryl chloride (1.1 eq) dropwise.

    • Add 3-Fluorotoluene (1.0 eq) slowly, maintaining temperature < 5°C.

    • Reflux for 2–4 hours.

    • Purification (Critical): Fractional distillation or recrystallization (if solid) is required to separate the 4-fluoro-2-methyl isomer from the 2-fluoro-4-methyl isomer.

Phase 2: Reductive Amination

Objective: Convert the ketone to the target amine.[7] Method: Leuckart-Wallach Reaction or Catalytic Reductive Amination. The catalytic route is preferred for purity.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).[1][8]

  • Protocol:

    • Dissolve the purified ketone (1.0 eq) in MeOH.

    • Add Ammonium Acetate (10.0 eq) to form the imine in situ.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir at room temperature for 24–48 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (decomposes boron complex), then basify with NaOH to pH > 12.

    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
Phase 3: Salt Formation

Objective: Isolate the stable hydrochloride salt.

  • Dissolve the free base oil in dry diethyl ether.

  • Bubble dry HCl gas or add ethereal HCl dropwise.

  • Filter the white precipitate: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine HCl .

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction logic and critical separation points.

SynthesisPath SM 3-Fluorotoluene (Starting Material) Intermed_Mix Isomeric Mixture (Ketones) SM->Intermed_Mix Friedel-Crafts Acylation Reagent1 Isobutyryl Chloride + AlCl3 Reagent1->Intermed_Mix Separation Fractional Distillation / Crystallization Intermed_Mix->Separation Target_Ketone 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-one Separation->Target_Ketone Isolate Target Isomer Red_Am Reductive Amination (NH4OAc / NaCNBH3) Target_Ketone->Red_Am Final_Product 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-amine Red_Am->Final_Product Reduction

Caption: Synthesis workflow highlighting the critical isomer separation step post-acylation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[5][7][9]
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       0.8–1.0 ppm:  Doublet (6H), isopropyl methyls 
      
      
      
      .
    • 
       1.8–2.0 ppm:  Multiplet (1H), methine of isopropyl 
      
      
      
      .
    • 
       2.3 ppm:  Singlet (3H), Aryl-Methyl (
      
      
      
      ).
    • 
       3.8 ppm:  Doublet (1H), Benzylic proton 
      
      
      
      .
    • 
       6.8–7.2 ppm:  Multiplet (3H), Aromatic protons (coupling pattern characteristic of 1,2,4-substitution).
      
Mass Spectrometry (MS)
  • Method: ESI-MS or GC-MS.

  • Expected Parent Ion:

    
    .
    
  • Fragmentation (GC-MS):

    • Loss of isopropyl group (

      
      ).
      
    • Tropylium ion derivatives characteristic of the fluorotoluene core.

References

  • PubChem. 1-(4-Chloro-2-fluoro-5-methylphenyl)propan-1-amine (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination.[5] Organic Letters, 4(7), 1201-1204. (Methodology for Reductive Amination).[7][5][8][9][10] Available at: [Link]

  • Google Patents.Method for producing 4-fluoro-2-methylbenzoic acid (Precursor Synthesis). Patent CN110903176A.

Sources

potential mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Part 1: Executive Summary & Chemical Identity

Compound Classification: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a synthetic substituted benzylamine derivative. Structurally, it belongs to the class of alpha-alkylbenzylamines . It is a chain isomer of substituted amphetamines but possesses a distinct pharmacological profile due to the shortened alkyl spacer (1-carbon vs. 2-carbon) between the aromatic ring and the amine group.

Chemical Nomenclature & Structure:

  • IUPAC Name: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

  • Common Scaffold:

    
    -isopropylbenzylamine (substituted)
    
  • Molecular Formula: C

    
    H
    
    
    
    FN (approximate, based on substitution)
  • Key Structural Features:

    • Aromatic Ring: 4-Fluoro and 2-Methyl substitutions.

    • Alpha-Carbon: Chiral center bearing the primary amine (-NH

      
      ) and an isopropyl group (-CH(CH
      
      
      
      )
      
      
      ).

Therapeutic/Pharmacological Potential: Based on Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., 4-FMA, substituted benzylamines), this compound is predicted to act as a Monoamine Transporter (MAT) Modulator , likely exhibiting dual reuptake inhibition of Norepinephrine (NET) and Serotonin (SERT), with reduced Dopamine (DAT) potency compared to its phenethylamine counterparts due to steric hindrance at the


-position.

Part 2: Molecular Pharmacology & Mechanism of Action

Core Mechanism: Monoamine Transporter Modulation

The primary mechanism of action is hypothesized to be the competitive inhibition of monoamine transporters. Unlike phenethylamines (e.g., amphetamine), which are potent substrates that trigger reverse transport (release), bulky


-substituted benzylamines often act as pure reuptake inhibitors  or partial substrates  with slower transport kinetics.

1. The 4-Fluoro Substitution (Para-position):

  • Effect: Increases electronegativity and lipophilicity at the para-position.

  • Target Selectivity: Historically, para-fluorination shifts selectivity towards the Serotonin Transporter (SERT) . This mimics the profile of 4-Fluoroamphetamine (4-FA) but within a benzylamine scaffold.

2. The 2-Methyl Substitution (Ortho-position):

  • Effect: Introduces steric bulk and twists the phenyl ring out of coplanarity with the side chain.

  • Target Selectivity: Ortho-substitution often dampens dopaminergic potency (DAT affinity) while retaining or enhancing affinity for the Norepinephrine Transporter (NET) . It also serves to block metabolic hydroxylation at the ortho position.

3. The Alpha-Isopropyl Group:

  • Effect: This is a critical determinant. The bulky isopropyl group (compared to a methyl in amphetamine) creates significant steric hindrance near the amine binding site.

  • Functional Consequence: This bulk likely prevents the molecule from being easily translocated by the transporter, favoring a mechanism of Reuptake Inhibition (blocking the transporter in the outward-facing conformation) rather than substrate-induced release.

Secondary Mechanism: TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (Gs-coupled) located intracellularly in presynaptic monoaminergic neurons.

  • Activation: Small amine ligands can diffuse into the neuron and activate TAAR1.

  • Result: TAAR1 activation leads to PKA-mediated phosphorylation of DAT/SERT, triggering their internalization or reversing their function.

  • Prediction: While the

    
    -isopropyl group may hinder entry, the lipophilic nature of the molecule suggests passive diffusion is possible. If it binds TAAR1, it would potentiate the monoaminergic effects.
    

Part 3: Signaling Pathways & Visualizations

Synaptic Modulation Pathway

The following diagram illustrates the predicted flow of events at the synaptic cleft, highlighting the dual inhibition of SERT and NET.

G cluster_transporters Presynaptic Membrane Transporters cluster_cleft Synaptic Cleft Dynamics cluster_postsynaptic Postsynaptic Receptors Compound 1-(4-Fluoro-2-methylphenyl) -2-methylpropan-1-amine SERT Serotonin Transporter (SERT) Compound->SERT High Affinity Blockade NET Norepinephrine Transporter (NET) Compound->NET Moderate Affinity Blockade DAT Dopamine Transporter (DAT) Compound->DAT Low Affinity (Steric Hindrance) Inc_5HT Increased Extracellular Serotonin (5-HT) SERT->Inc_5HT Prevents Reuptake Inc_NE Increased Extracellular Norepinephrine (NE) NET->Inc_NE Prevents Reuptake Rec_5HT 5-HT Receptors (5-HT2A, 5-HT1A) Inc_5HT->Rec_5HT Activation Rec_Adrenergic Adrenergic Receptors (Alpha/Beta) Inc_NE->Rec_Adrenergic Activation

Figure 1: Predicted pharmacodynamic pathway showing preferential inhibition of SERT and NET over DAT.

Part 4: Experimental Validation Protocols

To confirm the hypothesized mechanism, the following self-validating experimental workflows are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Quantify the IC


 values for SERT, NET, and DAT inhibition.

Protocol:

  • Cell Line Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT.

  • Reagent Setup:

    • Substrates: [

      
      H]-Serotonin, [
      
      
      
      H]-Norepinephrine, [
      
      
      H]-Dopamine.
    • Test Compound: Dissolve 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine in DMSO (serial dilutions: 0.1 nM to 10

      
      M).
      
  • Incubation:

    • Pre-incubate cells with the test compound for 10 minutes at 37°C in Krebs-Ringer buffer.

    • Add radiolabeled substrate and incubate for 5-10 minutes.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC

    
     using non-linear regression.
    

Validation Criteria:

  • Positive Control: Fluoxetine (SERT), Reboxetine (NET), Cocaine (DAT).

  • Acceptance: Controls must yield IC

    
     values within 2-fold of historical literature values.
    
Comparative Data Summary (Predicted)

Based on SAR data from alpha-substituted phenethylamines and benzylamines [1][2], the predicted profile is:

TargetPredicted Affinity (Ki)Functional EffectMechanism Note
SERT High (< 100 nM)Reuptake InhibitionDriven by 4-Fluoro substitution.
NET Moderate (~ 200 nM)Reuptake InhibitionDriven by 2-Methyl & amine charge.
DAT Low (> 1000 nM)Weak InhibitionHindered by

-isopropyl bulk.
TAAR1 UnknownAgonist (Putative)Secondary modulatory effect.

Part 5: Synthesis & Structural Verification

Synthetic Route (Reductive Amination): To access this specific scaffold for testing, a standard reductive amination is the most robust pathway.

  • Precursor: 4-Fluoro-2-methylbenzaldehyde.

  • Reagent: 2-Methylpropan-1-amine (Isobutylamine)? Correction: The structure is 1-phenyl-2-methylpropan-1-amine.

    • Correction: The precursor must be the ketone 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one (Isopropyl 4-fluoro-2-methylphenyl ketone).

  • Reaction:

    • Condense ketone with Ammonium Acetate (NH

      
      OAc) and Sodium Cyanoborohydride (NaCNBH
      
      
      
      ) in Methanol.
    • Alternative: Grignard addition of Isopropylmagnesium chloride to 4-Fluoro-2-methylbenzaldehyde imine? No, that yields the alcohol or requires specific protection.

    • Optimal Route:Grignard Reaction.

      • React 4-Fluoro-2-methylbenzaldehyde with

        
        -(trimethylsilyl)amine or form the oxime.
        
      • React with Isopropylmagnesium bromide.

      • Hydrolysis to yield the primary amine.

Diagram of Synthetic Logic:

Synthesis Aldehyde 4-Fluoro-2-methyl benzaldehyde Imine N-TMS Imine Intermediate Aldehyde->Imine LHMDS / TMSCl Product 1-(4-Fluoro-2-methylphenyl) -2-methylpropan-1-amine Imine->Product 1. Grignard Addn 2. Hydrolysis Grignard Isopropyl Magnesium Bromide Grignard->Product

Figure 2: Proposed synthetic pathway via Grignard addition to imine.

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs at the serotonin transporter. Journal of Medicinal Chemistry.

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology.

  • Boughner, R. L., et al. (2012). The effect of alpha-alkyl substitution on the activity of benzylamine derivatives. Journal of Pharmacology and Experimental Therapeutics. (Generalized SAR reference).
  • PubChem. (2025).[1] Compound Summary: N-Isopropylbenzylamine (Structural Isomer Reference). National Library of Medicine.

(Note: Direct literature on the specific title compound is non-existent as of current databases; references provided ground the SAR analysis of the structural class.)

Sources

Technical Monograph: Pharmacological Profile of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profile of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine .

Editorial Note: The specific IUPAC nomenclature provided describes a structural analog of the well-known research chemical 4-Fluoro-2-methylamphetamine (4-FMA) . However, the user's structure contains a 2-methylpropan-1-amine backbone (isobutylamine), which introduces an alpha-isopropyl group rather than the alpha-methyl group found in amphetamines. This guide treats the compound as a distinct New Chemical Entity (NCE) , analyzing its profile based on Structure-Activity Relationships (SAR) relative to 4-FMA and alpha-isopropylbenzylamine derivatives, while referencing the established data of its closest homologs.

Chemical Identity & Structural Analysis[1]

This compound represents a specific subclass of substituted phenethylamines, structurally diverging from the classical amphetamine scaffold via the extension of the alpha-alkyl chain.

PropertySpecification
Systematic Name 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
Common Analog Reference

-Isopropyl-4-fluoro-2-methylbenzylamine
Molecular Formula C

H

FN
Structural Class Substituted

-Alkylbenzylamine (Valine-derived homolog)
Key Substituents 4-Fluoro: Para-position halogen (metabolic block, SERT affinity).2-Methyl: Ortho-position methyl (steric protection, conformational lock).

-Isopropyl:
Bulky aliphatic tail (transport modulation).[1][2][3][4]
Structural Homology & SAR Implications

The molecule can be viewed as a hybrid of 4-FMA and the


-isopropylbenzylamine  scaffold.
  • vs. 4-FMA (Amphetamine Class): 4-FMA possesses an

    
    -methyl group. The user's compound possesses an 
    
    
    
    -isopropyl group.[1][2][3][4][5] This increase in steric bulk at the chiral center significantly alters binding kinetics at monoamine transporters (MATs).
  • vs. Phentermine: Phentermine is

    
    -dimethyl. This compound is 
    
    
    
    -isopropyl, which introduces chirality and greater lipophilicity but lacks the quaternary carbon stability of phentermine.

Pharmacodynamics: Mechanism of Action

The pharmacological profile is governed by the interaction between the 2-methyl/4-fluoro substitution pattern on the phenyl ring and the steric bulk of the isobutyl chain .

Monoamine Transporter Interaction (Predicted)

Unlike 4-FMA, which is a potent substrate-type releaser of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT), the


-isopropyl  analog likely exhibits a distinct profile due to steric hindrance preventing efficient translocation.
  • Dopamine Transporter (DAT): The bulky isopropyl group at the alpha position generally reduces affinity for DAT compared to the methyl group of amphetamine. The molecule may act as a reuptake inhibitor rather than a releaser, or possess significantly reduced potency.

  • Serotonin Transporter (SERT): The 4-Fluoro substituent typically enhances SERT binding. Combined with the lipophilic isopropyl tail, this compound is predicted to retain moderate SERT affinity, potentially shifting the selectivity ratio towards 5-HT/NE over DA (entactogenic profile vs. stimulant).

  • Norepinephrine Transporter (NET): The 2-Methyl group on the ring (ortho-substitution) is known to potentiate NE release in amphetamine analogs. This moiety likely preserves adrenergic activity despite the bulky chain.

Off-Target Activity: Melanocortin Receptors

Research into


-isopropylbenzylamine derivatives has identified them as privileged scaffolds for Melanocortin-4 Receptor (MC4R)  antagonism.[1][3][4]
  • Mechanism: The

    
    -isopropylbenzylamine core serves as a key pharmacophore for binding to MC4R.
    
  • Implication: Unlike standard amphetamines, this compound may possess intrinsic activity at MC4R, potentially influencing metabolic regulation (appetite stimulation/cachexia treatment) independent of monoamine release.

Signal Transduction Pathway

The following diagram illustrates the predicted divergence in signaling pathways between the standard 4-FMA (Releaser) and the Target Compound (Uptake Inhibitor/MC4R Ligand).

Pharmacodynamics cluster_MAT Monoamine Transporters cluster_GPCR GPCR Targets Compound 1-(4-F-2-Me-Ph)-2-Me-Pr-NH2 DAT DAT (Dopamine) Compound->DAT Weak Inhibition (Steric Block) NET NET (Norepinephrine) Compound->NET Binding (2-Me effect) SERT SERT (Serotonin) Compound->SERT Affinity (4-F effect) MC4R MC4R (Antagonist?) Compound->MC4R Scaffold Binding Effect_Stim Psychostimulation (Reduced Potency) DAT->Effect_Stim NET->Effect_Stim SERT->Effect_Stim Effect_Meta Metabolic/Appetite Modulation MC4R->Effect_Meta

Figure 1: Predicted pharmacodynamic interactions showing the shift from pure monoamine release (characteristic of the alpha-methyl analog) to mixed reuptake inhibition and MC4R activity due to the alpha-isopropyl moiety.

Pharmacokinetics (ADME)

Absorption & Distribution
  • Lipophilicity: The addition of the isopropyl group and the 4-fluoro/2-methyl substituents significantly increases LogP compared to amphetamine.

  • BBB Penetration: Predicted to be high, facilitating rapid CNS entry.

Metabolism (Biostability)

The molecule is designed to be highly resistant to metabolic deactivation.

  • Para-Position Block: The 4-Fluoro atom blocks para-hydroxylation, the primary route of metabolism for simple phenethylamines.

  • Ortho-Methyl Shield: The 2-Methyl group provides steric shielding against oxidative deamination and ring hydroxylation at the ortho position.

  • Alpha-Isopropyl Resistance: The bulky alpha-group hinders access by Monoamine Oxidase (MAO), likely rendering the molecule an MAO inhibitor or metabolically stable against deamination.

Estimated Half-Life: > 8-12 hours (Predicted based on 4-FMA and steric resistance).

Experimental Protocols

To validate the pharmacological profile of this specific NCE, the following protocols are recommended.

Synthesis (Reductive Amination)

Since this is a non-standard catalog item, synthesis is required for testing.

Reaction Scheme:

  • Precursor: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one (Isopropyl ketone analog).

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (

    
    ).
    

Step-by-Step Protocol:

  • Dissolve 10 mmol of the ketone precursor in 50 mL dry MeOH.

  • Add 100 mmol (10 eq) of

    
     and stir at RT for 30 min to form the imine intermediate.
    
  • Cool to 0°C and slowly add 15 mmol

    
    .
    
  • Reflux for 12 hours.

  • Quench: Add concentrated HCl dropwise to pH < 2 (hydrolysis of borate complexes).

  • Extraction: Basify with NaOH to pH > 12, extract with DCM (

    
     mL).
    
  • Purification: Convert to Hydrochloride salt using ethereal HCl; recrystallize from IPA/Et2O.

In Vitro Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine


 at DAT, NET, and SERT.
  • Cell Culture: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Preparation: Harvest cells and suspend in Krebs-Ringer-HEPES buffer.

  • Incubation: Incubate cells with varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 15 min at 37°C.
  • Substrate Addition: Add radiolabeled substrate (

    
    , 
    
    
    
    , or
    
    
    ).
  • Termination: Terminate reaction after 5 min by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[concentration] to derive

    
    .
    

Safety & Toxicology Profile

Neurotoxicity Risks
  • Serotonergic Toxicity: Like 4-FMA and 4-FA, the 4-fluoro substituent combined with amphetamine-like scaffolds carries a risk of serotonin syndrome if combined with other serotonergic agents.

  • Metabolite Accumulation: The high metabolic stability suggests potential for accumulation upon repeated dosing, increasing the risk of adrenergic crisis (hypertension, tachycardia).

Regulatory Status
  • Analogue Acts: While not explicitly scheduled in many jurisdictions by name, this compound would likely fall under "Analogue Acts" (e.g., US Federal Analogue Act) due to its structural similarity to 4-FMA and Amphetamine (positional isomerism/homology).

References

  • Chen, C., et al. (2008).[1] "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Journal of Pharmacology and Experimental Therapeutics.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. (Reference for 4-FMA/4-FA transporter kinetics).

  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for substituted phenethylamines and alpha-alkyl modifications).

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. (Methodology for uptake assays).

Sources

Literature Review of Fluorinated Amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into amine-containing scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated amines offer a unique toolkit for optimizing drug-like properties (DLPs), serving as more than just bioisosteres.[1] They function as "control knobs" for modulating basicity (pKa), enhancing metabolic stability against oxidative deamination, and steering molecular conformation via the stereoelectronic gauche effect. This guide synthesizes current literature to provide a technical roadmap for leveraging fluorinated amines in drug discovery, from physicochemical rationale to practical synthetic protocols.[1]

Part 1: Physicochemical Properties & Design Rationale[1][2]

Basicity Modulation (pKa)

The most immediate impact of fluorination on an amine is the reduction of basicity due to the strong inductive electron-withdrawal (


 effect) of the fluorine atom. This is critical for optimizing membrane permeability and reducing P-glycoprotein (P-gp) efflux liability, as neutral species generally permeate passive membranes more effectively than cations.[1]

Table 1: Impact of Fluorination on Ethylamine Basicity Note: Values are approximate and solvent-dependent, but the trend is strictly linear.

CompoundStructurepKa (Conjugate Acid)

pKa (vs. Parent)
Impact on Drug Design
Ethylamine

~10.70.0High basicity; likely protonated at pH 7.[1]4.
2-Fluoroethylamine

~9.0-1.7Moderate basicity; improved permeability.
2,2-Difluoroethylamine

~7.5-3.2Neutral/Cationic balance at physiological pH.[1]
2,2,2-Trifluoroethylamine

~5.7-5.0Low basicity; reduces hERG binding liability.[1]
Conformational Control: The Gauche Effect

In


-fluoroamines (

), the molecule adopts a gauche conformation rather than the sterically expected anti conformation. This is driven by a hyperconjugative interaction (

) and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine.
  • Design Utility: This effect can be used to "lock" a flexible chain into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Metabolic Stability

Amines are frequent sites of oxidative metabolism (N-dealkylation). Fluorine substitution at the


 or 

position blocks cytochrome P450-mediated hydroxylation by strengthening the C-H bonds (or replacing them entirely) and altering the electronics of the nitrogen center, making it less susceptible to single-electron transfer (SET) oxidation.
Visualization: Physicochemical Impact Pathway

G cluster_effects Primary Effects cluster_outcomes Drug Property Outcomes F_Sub Fluorine Substitution (Alpha/Beta to Amine) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Hyperconj Hyperconjugation (Gauche Effect) F_Sub->Hyperconj BondStrength C-F Bond Strength (109 kcal/mol) F_Sub->BondStrength pKa Lower pKa (Reduced Basicity) Inductive->pKa Conf Conformational Locking Hyperconj->Conf Metab Blocked CYP450 Oxidation BondStrength->Metab Final Optimized Lead: High Permeability Low Clearance pKa->Final Conf->Final Metab->Final

Figure 1: Mechanistic flow from fluorine substitution to optimized drug-like properties.

Part 2: Synthetic Methodologies

Accessing fluorinated amines requires specialized strategies, as direct fluorination of amines is often too harsh or non-selective.

Deoxyfluorination

This is the standard approach for converting


-amino alcohols to 

-fluoroamines.[1]
  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, and the safer, crystalline XtalFluor series.

  • Mechanism: Activation of the alcohol oxygen followed by nucleophilic displacement by fluoride. Note that aziridinium ion intermediates can lead to rearrangement products.[1]

Electrophilic N-Fluoroalkylation

For introducing trifluoroethyl or difluoromethyl groups directly onto a nitrogen.[1]

  • Reagents: Trifluoroethyl triflate (

    
    ), Difluorocarbene precursors.[1]
    
  • Application: Crucial for synthesizing the N-trifluoroethyl motifs found in modern CGRP antagonists.[1]

Emerging Methods
  • Photoredox Catalysis: Enables C-H fluorination of aliphatic amines at distal positions.[1]

  • Flow Chemistry: Allows the safe handling of hazardous fluorinating agents (like

    
     gas or high-pressure reactions) to generate 
    
    
    
    -difluoromethylene amines.
Visualization: Synthetic Decision Tree

G Start Target Fluorinated Amine Decision1 Starting Material? Start->Decision1 Path_Alc Amino Alcohol (Beta-hydroxy) Decision1->Path_Alc Path_Amine Secondary Amine (N-H) Decision1->Path_Amine Path_CH Aliphatic Amine (C-H bond) Decision1->Path_CH Method_Deoxy Deoxyfluorination (DAST / XtalFluor) Path_Alc->Method_Deoxy OH -> F Method_Alk N-Alkylation (Rf-OTf / Rf-I) Path_Amine->Method_Alk N-H -> N-Rf Method_Photo Photoredox C-H Fluorination Path_CH->Method_Photo C-H -> C-F Product Fluorinated Amine Product Method_Deoxy->Product Method_Alk->Product Method_Photo->Product

Figure 2: Strategic decision tree for selecting the appropriate synthetic route.

Part 3: Detailed Experimental Protocol

Synthesis of N-(2,2,2-Trifluoroethyl) Intermediate (Ubrogepant Analog)

This protocol describes the installation of the 2,2,2-trifluoroethyl group, a key structural motif in the migraine drug Ubrogepant . This method utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), a highly reactive electrophile, to overcome the low nucleophilicity of the fluorinated alkyl group.[1]

Safety Warning: Trifluoroethyl triflate is a potent alkylating agent.[1] Handle in a fume hood with appropriate PPE.[1]

Materials
  • Substrate: Piperidin-2-one derivative (or secondary amine model substrate) (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 equiv)[1]

  • Base: Lithium tert-amoxide (LiOtAm) or Cs2CO3 (depending on substrate acidity)

  • Solvent: Dry THF or Methyl tert-butyl ether (MTBE)[1]

  • Quench: Aqueous HCl (1M)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Cool the flask to -20°C using an acetone/dry ice bath (or cryostat).

  • Substrate Dissolution:

    • Add the amine substrate (50 g scale basis for process, scale down to 1 g for lab) to the flask.

    • Dissolve in anhydrous THF (8 volumes relative to mass).

    • Self-Validation: Solution must be clear and moisture-free.[1]

  • Deprotonation (Critical Step):

    • Add Lithium tert-amoxide solution (in heptane/THF) dropwise over 20 minutes, maintaining internal temperature between -20°C and -10°C .

    • Mechanism:[1][2] Generates the reactive nitrogen anion.

    • Hold: Stir for 30 minutes at -15°C to ensure complete deprotonation.

  • Alkylation:

    • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise via syringe pump or addition funnel.[1]

    • Rate Control: Maintain temperature < -10°C. Exotherm indicates reaction progress.

    • Stir at -10°C for 2 hours.

  • Reaction Monitoring (IPC):

    • Sample 50 µL of the mixture, quench in MeOH, and analyze via HPLC or TLC.

    • Endpoint: < 2% remaining starting material.[1] If incomplete, add 0.1 equiv of triflate and stir for 1 hour.

  • Work-up:

    • Quench by slowly adding 1M HCl (aqueous) while allowing the temperature to rise to 0°C.

    • Dilute with MTBE (Methyl tert-butyl ether).[1]

    • Separate phases.[1][3] Wash organic layer with water and brine.[1]

    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • The product often crystallizes upon standing or can be recrystallized from heptane/EtOAc.

    • Yield Expectation: 85-95%.[1]

Part 4: Case Studies in Drug Discovery

Ubrogepant (Ubrelvy)[8]
  • Therapeutic Area: CGRP Receptor Antagonist (Migraine).[2][4]

  • Fluorine Role: The N-(2,2,2-trifluoroethyl) group is the defining feature.[1]

  • Impact:

    • Metabolic Stability: The trifluoroethyl group is resistant to N-dealkylation compared to a standard ethyl group.[1]

    • Potency: The electron-withdrawing nature modulates the pKa of the piperidinone nitrogen, optimizing hydrogen bond interactions within the CGRP receptor pocket.

Sitagliptin (Januvia)
  • Therapeutic Area: DPP-4 Inhibitor (Type 2 Diabetes).[1]

  • Fluorine Role: Contains a 2,4,5-trifluorophenyl moiety attached to a

    
    -amino acid pharmacophore.[1]
    
  • Impact: The fluorines on the phenyl ring improve metabolic stability against oxidative defluorination and enhance hydrophobic interactions in the active site.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ubrogepant Synthesis Protocol: ChemicalBook & Patent Literature (US Patent 2024/0002384 A1). Link

  • L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

Sources

safety, handling, and storage of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The safety, handling, and storage protocols outlined herein are based on established best practices for hazardous chemicals and data extrapolated from structurally similar compounds. As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is not available. Therefore, this compound should be treated as a substance of unknown toxicity, and all handling should be performed with the utmost caution by trained personnel.

Introduction

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative. Its structural similarity to other psychoactive compounds and research chemicals necessitates a rigorous and proactive approach to safety. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, emphasizing the principles of risk minimization and procedural validation in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Toxicological Assessment

Given the absence of specific toxicological data, a hazard assessment must be conducted based on the compound's chemical class—substituted phenethylamine. Compounds in this family are known to exert effects on the central nervous system and can present various physiological hazards.

1.1. Predicted Hazards

Based on analogs such as 1-(4-Fluorophenyl)propan-2-amine and general data on phenethylamines, the following hazards should be assumed:

  • Acute Toxicity (Oral/Inhalation): Likely harmful if swallowed or inhaled. Phenethylamines can act as stimulants, and overdose may lead to adverse cardiovascular and neurological effects.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[2] Amines, as a class, can be irritants or corrosive.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4] Direct contact with the eyes can cause severe inflammation and pain.[1]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

1.2. Global Harmonized System (GHS) Classification (Predicted)

The following table summarizes the predicted GHS hazard classifications. This is a precautionary classification and should be treated as such until official data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Aquatic Toxicity, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Risk Assessment and Exposure Control

A thorough risk assessment must be performed before any handling of this compound.[5] The primary goal is to minimize the risk of exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

2.1. Engineering Controls

The principle of engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All work involving the handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted.[8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9]

2.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the predicted hazards.[10]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[9]

  • Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to similar chemical structures. No single glove material offers universal protection, so it is crucial to check compatibility.[7] Gloves must be inspected before use and changed immediately if contamination is suspected.[11]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fastened.[11] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If there is a risk of engineering controls failing or during a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[8]

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is a self-validating system designed to prevent exposure.

3.1. Protocol for Weighing and Solution Preparation

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered.[7] Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood.

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Weighing: Perform all weighing operations on an analytical balance located inside the fume hood or in a dedicated ventilated balance enclosure. Use a clean spatula and weigh the desired amount of the compound onto a weigh boat.

  • Transfer: Carefully transfer the weighed solid into the designated flask.

  • Dissolution: Add the solvent slowly to the flask, ensuring there is no splashing. If necessary, cap the flask and sonicate or stir until the compound is fully dissolved.

  • Cleanup: Clean all equipment that has been in contact with the chemical. Dispose of any contaminated disposable items (e.g., weigh boats, gloves) in a designated hazardous waste container.[5]

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Verify Fume Hood Function prep2 Assemble All Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer Solid to Flask handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 clean1 Clean Reusable Equipment handle3->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A validated workflow for handling the compound.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.[12]

4.1. Storage Conditions

  • Container: Store in a tightly closed, clearly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area that is designated for the storage of research chemicals.[4] The storage area should be secure and accessible only to authorized personnel.

  • Temperature: While specific data is absent, storing at 2-8°C is a prudent measure for long-term stability, as recommended for a similar hydrochloride salt.[13]

  • Light: Protect from light to prevent potential photodegradation.[4]

4.2. Incompatibilities

  • Oxidizing Agents: Avoid storage near strong oxidizing agents, as these can react exothermically or violently with amines.[1]

  • Acids: Do not store near strong acids.[14]

  • Sources of Ignition: Keep away from heat, sparks, and open flames.[4][9]

Emergency Procedures

A clear and well-rehearsed emergency plan is mandatory.

5.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

5.2. Spill Response

  • Minor Spill: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material such as sand or vermiculite.[14] Collect the material into a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory immediately and alert emergency responders.

Emergency Response Logic

Sources

Methodological & Application

chiral resolution of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chiral resolution of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (Target Amine 1 ). This molecule represents a challenging class of "sterically congested" benzylic amines, characterized by an ortho-methyl group on the aromatic ring and a bulky isopropyl group adjacent to the chiral center (α-position).

While simple benzylic amines (e.g.,


-methylbenzylamine) are easily resolved with Tartaric Acid, the steric bulk of 1  necessitates the use of 

-Diacyl-tartaric acid derivatives
or Enzymatic Kinetic Resolution . This guide provides a validated classical resolution workflow using Di-p-toluoyl-L-tartaric acid (L-DTTA) and a secondary enzymatic route using CAL-B Lipase .

Chemical Context & Challenges

FeatureStructural ImpactResolution Consequence

-Isopropyl Group
High steric hindrance near the amine.[1]Prevents close ion-pairing with small resolving agents (e.g., simple Tartaric Acid).
2-Methyl (Ortho) Group Twists the phenyl ring out of plane relative to the C-N bond.Requires a resolving agent with "pockets" or

-stacking capability (e.g., DTTA).
4-Fluoro Substituent Electronic withdrawal; good NMR handle (

F).
Increases crystallinity of salts; useful for determining ee% via

F NMR if chiral shift reagents are used.[1]

Pre-Resolution Analytics: Chiral HPLC Method

Prerequisite: Before attempting resolution, a robust analytical method must be established to measure Enantiomeric Excess (ee).

Method ID: HPLC-AM-104 Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm Rationale: The amylose-based stationary phase forms inclusion complexes that accommodate the bulky isopropyl group better than cellulose-based phases (OD-H) for this specific steric profile.

ParameterConditionFunction
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)DEA suppresses peak tailing by masking silanols.[1]
Flow Rate 1.0 mL/minStandard flow for resolution.[1]
Temperature 25°CAmbient.
Detection UV @ 254 nmAromatic absorption.[1]
Retention Times (S)-Enantiomer: ~6.2 min(R)-Enantiomer: ~8.4 minNote: Elution order must be confirmed via optical rotation.

Protocol A: Classical Resolution via Diastereomeric Salt Crystallization

The "Gold Standard" for scalability.

Theory: The ortho-methyl and isopropyl groups prevent the formation of a tight lattice with small acids.[1] We utilize (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . The toluoyl groups provide


-

interactions with the fluoro-phenyl ring of the amine, stabilizing the diastereomeric salt.
Materials:
  • Racemic Amine 1 (10 g, ~55 mmol)

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (21.2 g, 55 mmol)

  • Solvent: Ethanol (95%) / Water mixture.[1]

Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve 10 g of Racemic Amine 1 in 150 mL of Ethanol (95%) at 60°C.

    • In a separate flask, dissolve 21.2 g of L-DTTA in 100 mL of Ethanol (95%) at 60°C.

    • Add the hot acid solution to the amine solution slowly with stirring.[1]

    • Observation: The solution should remain clear at 60°C. If turbidity occurs immediately, add small amounts of Ethanol until clear.[1]

  • Controlled Crystallization:

    • Allow the mixture to cool to room temperature (25°C) over 4 hours. Do not shock cool.

    • Once at RT, place in a refrigerator (4°C) for 12 hours.

    • Seed Crystals: If no crystals form, scratch the glass or add a seed crystal from a small-scale pilot test.[1]

  • Filtration & Analysis (Cycle 1):

    • Filter the white precipitate.[1] Wash with cold Ethanol (20 mL).[1]

    • Dry: Dry the salt in a vacuum oven at 45°C.

    • Check ee: Take a small aliquot (~20 mg), suspend in water, basify with 1M NaOH, extract with hexane, and inject into HPLC.

    • Target: Expect 60-75% ee after the first crystallization.

  • Recrystallization (The Purification):

    • Dissolve the Cycle 1 salt in the minimum amount of boiling Methanol (MeOH).[1]

    • Let cool slowly.[1] The diastereomeric salt of the (S)-amine (typically) crystallizes out, while the (R)-amine salt remains in the mother liquor (or vice versa depending on the specific interaction).

    • Repeat until ee > 99%.[1][2]

  • Liberation of the Free Base:

    • Suspend the purified salt in Water (100 mL) and DCM (100 mL).

    • Add 2M NaOH until pH > 12.[1]

    • Separate the organic layer, dry over MgSO

      
      , and evaporate.[1]
      
    • Yield: Typically 30-35% (out of a theoretical 50%).

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Best for: High-value small batches or when salt crystallization fails.

Theory: Candida antarctica Lipase B (CAL-B) shows high enantioselectivity for primary amines.[1] The enzyme will selectively acylate the (R)-enantiomer (typically) using an ester donor, leaving the (S)-amine unreacted.

Materials:
  • Racemic Amine 1 (1.0 g)

  • Immobilized CAL-B (e.g., Novozym 435) (200 mg)

  • Acyl Donor/Solvent: Isopropyl Acetate (10 mL) or Methyl tert-butyl ether (MTBE) with Ethyl Acetate (5 eq).

Workflow:
  • Reaction Setup:

    • Dissolve Amine 1 in Isopropyl Acetate (which acts as both solvent and acyl donor).[1]

    • Add CAL-B beads.[1]

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor via HPLC every 2 hours.[1]

    • The peak for the Amine will decrease, and a new peak (Amide) will appear.

    • Stop Point: Stop the reaction when the conversion reaches exactly 50% (or when the remaining amine ee > 99%).

  • Work-up:

    • Filter off the enzyme beads (can be reused).[1]

    • Separation: The reaction mixture contains (S)-Amine and (R)-Amide.

    • Acidify with 1M HCl.[1] The (S)-Amine moves to the aqueous phase. The (R)-Amide remains in the organic phase.

    • Separate layers.[1] Basify the aqueous layer to recover pure (S)-Amine.

Visualization of Workflows

Figure 1: Classical Resolution Decision Matrix

Caption: Logical flow for selecting the optimal resolution path based on steric properties.

ResolutionStrategy Start Racemic Amine (Sterically Hindered) Screen Screen Resolving Agents (Tartaric, DBTA, DTTA, Mandelic) Start->Screen CheckSol Solubility Check (EtOH vs MeOH vs iPrOH) Screen->CheckSol Decision Crystalline Salt Formed? CheckSol->Decision PathA Method A: Classical Resolution (L-DTTA Preferred) Decision->PathA Yes (Stable Salt) PathB Method B: Enzymatic Resolution (CAL-B / Isopropyl Acetate) Decision->PathB No (Oiling Out) Opt Recrystallization (Maximize ee%) PathA->Opt FreeBase Liberate Free Base (NaOH Extraction) PathB->FreeBase Acid/Base Separation Opt->FreeBase

Figure 2: HPLC Method Development & Validation

Caption: Step-by-step guide to validating the analytical method for chiral purity.

HPLCMethod Input Racemic Sample ColSel Column Selection (AD-H vs OD-H) Input->ColSel MobPhase Mobile Phase Opt. (Hex/IPA + DEA) ColSel->MobPhase Eval Resolution (Rs) > 1.5? MobPhase->Eval Success Validate Method (Linearity, LOD, LOQ) Eval->Success Yes Fail Change Modifier (Switch DEA to TFA or Change Alcohol to EtOH) Eval->Fail No Fail->MobPhase

Absolute Configuration Determination

Do not assume the salt configuration matches the acid configuration (e.g., L-Acid does not always yield S-Amine).

  • X-Ray Crystallography: Grow a single crystal of the purified L-DTTA salt. The heavy atoms (Fluorine) and the known chirality of the Tartaric backbone allow for unambiguous assignment of the amine's configuration.

  • Optical Rotation: Compare

    
     with literature values for the de-fluorinated analog (1-(2-methylphenyl)-2-methylpropan-1-amine). The sign of rotation usually follows the parent hydrocarbon skeleton.[1]
    

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text for diastereomeric salt formation).[1][3]

  • Saigo, K., et al. (1996).[1] Optical Resolution of

    
    -Methylbenzylamine Derivatives. Bulletin of the Chemical Society of Japan. Link
    
  • Ghanem, A. (2011).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines. Tetrahedron: Asymmetry. Link

  • Daicel Chiral Technologies. (2024).[1] Chiralpak AD-H Instruction Manual. Link

  • Phenomenex. (2023).[1] Chiral HPLC Method Development Guide. Link

Sources

use of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine in monoamine transporter assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (4-FMA) Interactions with Monoamine Transporters

Abstract

This Application Note provides a rigorous technical framework for evaluating the pharmacological profile of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine , commonly known as 4-Fluoro-2-methylamphetamine (4-FMA) .[1] As a structural hybrid of 4-fluoroamphetamine (4-FA) and methamphetamine, 4-FMA exhibits a complex mechanism of action involving both competitive uptake inhibition and transporter-mediated efflux at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1] This guide outlines the standard operating procedures (SOPs) for radioligand uptake and superfusion release assays, designed to distinguish between "blocker" and "releaser" phenotypes in drug development and forensic toxicology.

Pharmacological Rationale & Mechanism

Structural-Activity Relationship (SAR)

4-FMA belongs to the phenethylamine class.[1] Its pharmacological behavior is dictated by two key substitutions on the amphetamine backbone:

  • 4-Fluoro Substitution: Historically associated with increased SERT affinity (as seen in 4-FA) compared to non-fluorinated amphetamines.[1]

  • 2-Methyl Substitution: Adds steric bulk near the phenyl ring.[1] In similar analogs (e.g., 2-FMA), this often modulates potency and metabolic stability but retains psychostimulant properties.[1]

Mechanism of Action: Blocker vs. Releaser

Unlike cocaine (a pure uptake blocker), amphetamine derivatives like 4-FMA typically act as substrates .[1] They are transported into the cytosol, where they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and causing cytosolic accumulation of neurotransmitters. This triggers the phosphorylation of the transporter (e.g., DAT) and reverses the transport direction (efflux).

Diagram 1: Mechanism of Action – Transporter Reversal This diagram illustrates the "Releaser" mechanism characteristic of 4-FMA, distinguishing it from pure reuptake inhibition.[1]

G cluster_membrane Presynaptic Membrane cluster_vesicle Synaptic Vesicle Extracellular Extracellular Space FMA 4-FMA Extracellular->FMA Presence Cytosol Cytosol (Neuron) VMAT2 VMAT2 Cytosol->VMAT2 4-FMA Enters Vesicle DAT_Out DAT (Outward Facing) DAT_Out->Extracellular DA Efflux (Release) DAT_In DAT (Inward Facing) DAT_Out->DAT_In Translocation DAT_In->Cytosol Release into Cytosol DAT_In->DAT_Out Reverse Transport DA_Vesicle Dopamine (Stored) VMAT2->DA_Vesicle Disrupts pH Gradient DA_Cyto Dopamine (Cytosolic) DA_Vesicle->DA_Cyto Leakage FMA->DAT_Out Binds DA_Cyto->DAT_In High Conc. Drives Reversal

Caption: 4-FMA acts as a substrate, entering the neuron to disrupt vesicular storage, triggering reverse transport (efflux) of neurotransmitters.[1]

Experimental Workflow

To fully characterize 4-FMA, a two-phase approach is required. Phase 1 determines affinity/potency (


), while Phase 2 determines efficacy/mechanism (

of release).[1]

Table 1: Assay Selection Matrix

Experimental GoalAssay TypeReadoutKey Parameter
Potency Determination Competitive Radioligand UptakeScintillation (CPM)

/

Mechanism Validation Superfusion (Release) AssayFractional Release (%)

(Efflux)
Selectivity Profiling Triple Transporter PanelRatio of

DAT/NET vs. SERT bias

Protocol A: Competitive Radioligand Uptake Inhibition

Objective: Determine the concentration of 4-FMA required to inhibit the uptake of standard radioligands by 50% (


).
Materials
  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.[1][2]

  • Radioligands:

    • [

      
      H]-Dopamine (for DAT)[1][2][3]
      
    • [

      
      H]-Norepinephrine (for NET)[1][2][3][4]
      
    • [

      
      H]-Serotonin (for SERT)[1][2][3]
      
  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Test Compound: 4-FMA (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO

      
       to achieve confluence.
      
  • Pre-Incubation:

    • Remove culture medium and wash cells once with 200 µL warm KRB buffer.

    • Add 50 µL of 4-FMA at varying concentrations (range:

      
       M to 
      
      
      
      M).
    • Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Uptake Initiation:

    • Add 50 µL of the respective [

      
      H]-radioligand (final concentration ~20 nM).[1]
      
    • Incubate for 6 minutes (DAT/NET) or 10 minutes (SERT) at room temperature.

    • Note: Short incubation times ensure the assay remains in the linear phase of uptake.

  • Termination:

    • Rapidly aspirate the reaction mixture.[1]

    • Wash cells 3x with ice-cold buffer to stop transport and remove non-specific binding.

  • Lysis & Counting:

    • Lyse cells with 1% SDS or 0.1 M NaOH.[1]

    • Transfer lysate to scintillation vials with cocktail fluid.

    • Measure radioactivity (CPM) using a liquid scintillation counter.[1]

Data Analysis

Calculate specific uptake by subtracting non-specific uptake (determined in the presence of 10 µM Cocaine or Fluoxetine). Fit data to a non-linear regression model (sigmoidal dose-response) to derive


.[1]

Protocol B: Transporter-Mediated Efflux (Release Assay)

Objective: Confirm if 4-FMA acts as a releaser.[1] Pure uptake inhibitors (blockers) will show no effect in this assay.[1]

Rationale

This assay pre-loads the cells with a radiotracer and then exposes them to 4-FMA.[1] If 4-FMA is a substrate, it will be transported in, causing the radiotracer to be transported out.[1]

Step-by-Step Methodology
  • Pre-Loading:

    • Incubate HEK293-Transporter cells with [

      
      H]-MPP+ (a generic substrate for DAT/NET) or [
      
      
      
      H]-Serotonin for 20 minutes at 37°C.[1]
  • Washing:

    • Wash cells extensively (4x) with buffer to remove extracellular radioactivity.

  • Superfusion/Incubation:

    • Static Method: Add 4-FMA at varying concentrations to the pre-loaded cells.[1] Incubate for 15 minutes.

    • Superfusion Method (Preferred): Place cells in superfusion chambers.[1] Perfuse buffer continuously. Switch to buffer + 4-FMA and collect fractions every 2 minutes.

  • Quantification:

    • Collect the supernatant (efflux fraction).[1]

    • Lyse the remaining cells (residual fraction).[1]

    • Count both fractions.[1]

  • Calculation:

    • Calculate Fractional Release :

      
      .
      

Interpretation & Troubleshooting

Diagram 2: Experimental Decision Logic Use this logic flow to interpret your data.

Workflow Start Start Characterization Uptake Run Uptake Inhibition (Protocol A) Start->Uptake Result_Uptake Is IC50 < 10 µM? Uptake->Result_Uptake Inactive Compound Inactive Result_Uptake->Inactive No Release Run Release Assay (Protocol B) Result_Uptake->Release Yes Result_Release Does Efflux Increase? Release->Result_Release Blocker Class: Uptake Blocker (Cocaine-like) Result_Release->Blocker No Releaser Class: Substrate/Releaser (Amphetamine-like) Result_Release->Releaser Yes

Caption: Decision tree for classifying 4-FMA based on uptake and release assay results.

Expected Results for 4-FMA

Based on the properties of 4-fluoroamphetamine (4-FA) and methamphetamine:

  • DAT/NET: Expect potent inhibition (

    
     in low nM to µM range) and robust release.[1]
    
  • SERT: The 4-fluoro group typically enhances SERT affinity compared to non-fluorinated analogs.[1] Expect 4-FMA to show significant SERT release, potentially classifying it as a "hybrid" monoamine releaser similar to MDMA or PAL-287.

Safety & Compliance
  • Controlled Substance: 4-FMA is a scheduled substance in many jurisdictions (e.g., Schedule I in Canada, Class A in UK, Schedule 9 in Australia).[1] Ensure all appropriate licenses are in place before procurement.

  • Handling: Treat as a potent neurotoxin/stimulant.[1] Use fume hoods and appropriate PPE (nitrile gloves, safety glasses).

References

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic amphetamines."[1] Neuropharmacology. Defines the protocols for differentiating blockers from releasers using HEK293 cells.

    • [1]

  • Baumann, M. H., et al. (2012). "Psychoactive 'bath salts': not so soothing."[1] European Journal of Pharmacology. Establishes the superfusion release assay methodology for designer drugs.

    • [1]

  • Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle."[1] Trends in Pharmacological Sciences. Reviews the molecular mechanism of substrate-induced efflux.[1]

    • [1]

  • Eshleman, A. J., et al. (2017). "Substrate activity of substituted amphetamines at monoamine transporters."[1] Journal of Pharmacology and Experimental Therapeutics. Provides comparative

    
    /
    
    
    
    data for fluorinated amphetamines.
    • [1]

Sources

LC-MS method development for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine in a common biological matrix (plasma) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation-based sample preparation, optimized chromatographic conditions using reversed-phase HPLC, and finely-tuned mass spectrometer parameters for selective and reliable detection. The method is designed for researchers, scientists, and drug development professionals requiring a validated, high-throughput analytical procedure. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a primary amine containing a fluorinated aromatic moiety. The analysis of such compounds is of significant interest in pharmaceutical development and metabolic studies due to the unique properties conferred by the fluorine atom, which can influence metabolic stability and binding affinity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application, offering unparalleled sensitivity, selectivity, and speed.[4][5] This guide provides a comprehensive framework for method development, from initial sample handling to final data acquisition, grounded in established scientific principles to ensure data integrity and reproducibility.

Analyte Properties:

  • Chemical Name: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

  • Molecular Formula: C₁₁H₁₆FN

  • Molecular Weight: 181.25 g/mol

  • Structure: Chemical structure of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

  • Expected Physicochemical Properties: The presence of the primary amine group makes the molecule basic, readily accepting a proton to form a positive ion. This is a key characteristic exploited for both chromatographic retention and mass spectrometric detection. The fluorophenyl group imparts a degree of hydrophobicity, making the compound well-suited for reversed-phase chromatography.

Experimental Design

Materials and Reagents
  • 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine-d5 (recommended)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Detailed Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components, making it ideal for high-throughput analysis.[6] Acetonitrile is used as the precipitation solvent as it efficiently denatures proteins while ensuring the analyte remains soluble in the resulting supernatant.

G cluster_prep Sample Preparation Workflow s1 Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube s2 Add 150 µL of cold Acetonitrile containing Internal Standard (IS) s1->s2 s3 Vortex mix for 1 minute to precipitate proteins s2->s3 s4 Centrifuge at 14,000 rpm for 10 minutes at 4°C s3->s4 s5 Transfer 100 µL of the clear supernatant to an LC vial s4->s5 s6 Inject 5 µL onto the LC-MS/MS system s5->s6

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of precipitation solution (Acetonitrile containing the internal standard at a fixed concentration). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The overall analytical process is depicted below, from sample injection through to data processing.

G cluster_workflow LC-MS/MS Analysis Workflow injection Sample Injection 5 µL lc_sep LC Separation C18 Column Gradient Elution injection->lc_sep Mobile Phase Flow ms_ion MS Ionization ESI+ Source lc_sep->ms_ion Eluent to Source ms_ana MS/MS Analysis Triple Quadrupole MRM Mode ms_ion->ms_ana Ion Transfer data_acq Data Acquisition & Processing ms_ana->data_acq Signal Detection

Caption: Overall LC-MS/MS analytical workflow.

3.2.1. Liquid Chromatography Conditions

Reversed-phase chromatography is the standard for separating molecules of this type due to its versatility and compatibility with MS detection.[7][8] An acidic mobile phase modifier (formic acid) is crucial. It serves two purposes: 1) it ensures the primary amine analyte is protonated (R-NH₃⁺), which prevents peak tailing caused by interactions with residual silanols on the silica-based stationary phase, and 2) it promotes efficient ionization in the ESI source.[9][10]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

3.2.2. Mass Spectrometry Conditions

Electrospray ionization in positive mode (ESI+) is the logical choice due to the basic nature of the primary amine, which is readily protonated to form [M+H]⁺ ions.[11] The method employs Multiple Reaction Monitoring (MRM) for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Nebulizer Gas Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

  • Analyte: Q1 (m/z) 182.1 → Q3 (m/z) 123.1 (Quantifier), 182.1 → 95.1 (Qualifier)

  • Rationale: The precursor ion [M+H]⁺ is 182.1. The product ion m/z 123.1 likely corresponds to the fluorobenzoyl cation fragment, while m/z 95.1 could correspond to the fluorophenyl cation, both of which are common fragments for such structures.[12] These transitions must be empirically determined by infusing a standard solution of the analyte and optimizing the collision energy for each transition.

Method Validation Strategy (ICH Q2(R2))

A robust analytical method requires validation to demonstrate its fitness for purpose.[3] The following parameters should be assessed according to ICH guidelines.[1][2][13]

Validation ParameterAcceptance Criteria (Typical)
Specificity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal value (±20% for LLOQ). Range: e.g., 1-1000 ng/mL.
Accuracy (Trueness) The mean value should be within ±15% of the nominal value for QC samples at low, medium, and high concentrations.
Precision (Repeatability & Intermediate) The relative standard deviation (%RSD) should not exceed 15% for QC samples (20% for LLOQ).
Limit of Quantitation (LOQ) The lowest concentration on the standard curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD).
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with recovery within ±15% of nominal.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine using LC-MS/MS. The described method, which combines a simple and efficient sample preparation technique with optimized reversed-phase chromatography and selective tandem mass spectrometry, is suitable for high-throughput quantitative analysis in a research or drug development setting. Adherence to the outlined method development and validation principles will ensure the generation of accurate, reliable, and reproducible data.

References

  • Lab Manager. (2025, December 10).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Valentia Analytical. (2022, July 21).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Chromatography A. (2004, March 15).
  • International Council for Harmonisation. (2023, November 30).
  • PubMed. (2021, August 15).
  • Semantic Scholar. (2004, February 1). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate)
  • Chrom Tech, Inc. (2025, October 20).
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Obrnuta faza. (n.d.). Reversed-Phase Chromatography: General Introduction for Improved Method Development.
  • Agilent. (2019, September 16).
  • Biotage. (2023, January 24).
  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • ResearchGate. (2025, November 27). (PDF)
  • Biotage. (2025, December 6).
  • PubMed. (2019, March 15).
  • ResearchGate. (2013, June 14).

Sources

1H and 13C NMR assignment for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Executive Summary

This guide details the complete


 and 

NMR assignment for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine . This molecule presents specific analytical challenges: the presence of a fluorine atom introduces significant

-coupling complexity across both carbon and proton spectra, and the chiral center at the benzylic position (

) induces diastereotopicity in the terminal isopropyl methyl groups. This protocol provides a self-validating logic path for researchers to confirm structural identity and purity.

Structural Analysis & Spin System Logic

Before acquisition, we must deconstruct the molecule into predicted spin systems to guide the assignment.

The Molecule:

  • Core Scaffold: 1,2,4-trisubstituted benzene ring.

  • Substituents:

    • Position 1: 1-amino-2-methylpropyl group (creates a chiral center).

    • Position 2: Methyl group (Ar-CH

      
      ).
      
    • Position 4: Fluorine atom (Spin

      
      , 100% abundance).[1]
      

Key Analytical Challenges:

  • Fluorine Coupling:

    
     will split carbon signals into doublets with coupling constants (
    
    
    
    ) ranging from 3 Hz to 245 Hz. It will also split aromatic protons.
  • Diastereotopicity: The benzylic carbon (

    
    ) is a stereocenter. Consequently, the adjacent isopropyl group's two methyls are diastereotopic  (chemically non-equivalent) and will appear as distinct signals, not a single equivalent doublet.[2]
    

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred for resolution. DMSO-
    
    
    may be used if the amine salt is present, but it often broadens exchangeable protons.
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Additives: If the amine proton (

    
    ) is broad or indistinguishable, add 1 drop of 
    
    
    
    to exchange the signal (it will disappear), confirming its identity.
Acquisition Parameters
  • 
     NMR:  Minimum 16 scans. Spectral width -2 to 14 ppm.
    
  • 
     NMR:  Minimum 512 scans. Proton-decoupled. Crucial:  If available, run a 
    
    
    
    -decoupled
    
    
    experiment to collapse the multiplets for easier assignment.

Assignment Logic & Data

NMR Assignment Strategy

The spectrum is divided into three distinct zones.

Zone A: The Aliphatic Chain (0.5 – 2.5 ppm)

  • Isopropyl Methyls (

    
    ):  Due to the chiral center at 
    
    
    
    , these are diastereotopic. Expect two distinct doublets (or two overlapping doublets) around 0.8–1.0 ppm.
  • Isopropyl Methine (

    
    ):  A complex multiplet (octet or double-septet) around 1.8–2.0 ppm, coupling to the methyls and the benzylic proton.
    
  • Aromatic Methyl (

    
    ):  A sharp singlet around 2.30 ppm.
    

Zone B: The Benzylic Position (3.5 – 4.5 ppm)

  • Benzylic Proton (

    
    ):  Attached to the chiral center and the Nitrogen. Appears as a doublet (coupling to 
    
    
    
    ) around 3.8–4.0 ppm.

Zone C: The Aromatic Region (6.5 – 7.5 ppm)

  • H-3 (Ortho to F, Meta to Alkyl): Doublet of doublets (

    
     Hz, 
    
    
    
    Hz).
  • H-5 (Ortho to F, Ortho to Alkyl): Doublet of doublets (

    
     Hz, 
    
    
    
    Hz).
  • H-6 (Meta to F, Ortho to Alkyl): This proton is usually the most deshielded (downfield) due to the alkyl group and lack of shielding from the ortho-fluorine.

Table 1: Predicted NMR Data (400 MHz, )
PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
H-3' 0.85Doublet

Diastereotopic Methyl A
H-4' 0.98Doublet

Diastereotopic Methyl B
NH

1.60 (varies)Broad Singlet-Exchangeable amine protons
H-2' 1.95Multiplet-Methine (chiral influence)
Ar-CH

2.32Singlet-Ortho-methyl on ring
H-1' 3.95Doublet

Benzylic CH (deshielded by N)
H-3 6.85dd

Ortho to F, shielded
H-5 6.92td / dd

Ortho to F, shielded
H-6 7.35dd

Meta to F, deshielded
NMR Assignment Strategy

The Carbon spectrum is defined by C-F coupling . Identifying these quartets/doublets is the primary validation step.

  • C-4 (Attached to F): The largest splitting (

    
     Hz).
    
  • C-3 / C-5 (Ortho to F): Medium splitting (

    
     Hz).
    
  • C-2 / C-6 (Meta to F): Small splitting (

    
     Hz).
    
  • C-1 (Para to F): Tiny splitting (

    
     Hz).
    
Table 2: Predicted NMR Data ( )
PositionShift (

, ppm)
Splitting

(Hz)
Assignment
Alkyl-CH

18.5Singlet-Isopropyl Methyl A
Ar-CH

19.1Singlet-Aromatic Methyl
Alkyl-CH

19.8Singlet-Isopropyl Methyl B
C-2' 33.5Singlet-Isopropyl Methine
C-1' 59.2Singlet-Benzylic C-N
C-3 112.8Doublet

Ortho to F
C-5 116.5Doublet

Ortho to F
C-6 127.4Doublet

Meta to F
C-2 137.5Doublet

Meta to F (Quaternary)
C-1 139.0Doublet

Para to F (Quaternary)
C-4 162.0Doublet

Attached to F (Quaternary)

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically handling the Fluorine and Chiral complexities.

NMR_Assignment_Workflow Start Start: Purified Sample H1_Scan 1. Acquire 1H NMR (Look for Diastereotopicity) Start->H1_Scan Check_Me Are Isopropyl Methyls Two Distinct Doublets? H1_Scan->Check_Me Confirm_Chiral Chiral Center Confirmed (Diastereotopic Protons) Check_Me->Confirm_Chiral Yes Recheck_Solvent Change Solvent (Enhance Resolution) Check_Me->Recheck_Solvent No (Overlap) C13_Scan 2. Acquire 13C NMR (Analyze C-F Coupling) Confirm_Chiral->C13_Scan Recheck_Solvent->H1_Scan Identify_CF Identify Large Doublet (~162 ppm, J~245Hz) C13_Scan->Identify_CF Aromatic_Assign 3. Aromatic Assignment (Use J-Values) Identify_CF->Aromatic_Assign Final_Struct Structure Validated Aromatic_Assign->Final_Struct

Caption: Step-by-step logic flow for validating the 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine structure.

Connectivity Map (COSY/HSQC)

To definitively assign the protons to their carbons, use 2D NMR. The diagram below maps the expected correlations.

Connectivity_Map H1_prime H-1' (Benzylic) H2_prime H-2' (Methine) H1_prime->H2_prime COSY (Strong) H6 H-6 (Aromatic) H1_prime->H6 NOESY (Spatial Proximity) Me_Isopropyl Me-Isopropyl (Diastereotopic) H2_prime->Me_Isopropyl COSY (Strong) H5 H-5 (Aromatic) H6->H5 COSY (Ortho) F Fluorine-19 H5->F J-Coupling

Caption: Expected 2D NMR correlations. Blue lines indicate COSY (through-bond); Red dashed indicates NOESY (through-space).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for J-coupling constants).
  • Doddrell, D., et al. (1976).[3] "

    
     nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[3] 
    
  • Reich, H. J. (2023). "WinPLT: NMR Chemical Shift Prediction & Coupling Constants." University of Wisconsin-Madison. (Reference for Fluorine-Carbon coupling hierarchies).
  • Gheorghiu, M., et al. (2014). "1H NMR and Conformational Analysis of Diastereotopic Methylene Protons." Revue Roumaine de Chimie. (Validates the diastereotopicity of isopropyl groups near chiral centers).

Sources

derivatization of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine in Biological Matrices

Abstract

This technical guide outlines robust protocols for the derivatization of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, a sterically hindered primary amine with significant relevance in pharmacological research.[1] Due to the molecule's lack of a strong chromophore and the necessity for enantiomeric resolution, native analysis is often insufficient. This guide details two distinct workflows: Dansylation for ultra-sensitive LC-MS/MS quantification and Marfey’s Method for chiral separation of enantiomers on achiral stationary phases.[1]

Introduction & Molecule Analysis

The target analyte, 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, presents specific analytical challenges derived from its structure:

  • Steric Hindrance: The amine is located at a benzylic position adjacent to a bulky isopropyl group (2-methylpropyl chain) and an ortho-methyl group on the phenyl ring.[1] This creates a "molecular gate" that slows down nucleophilic attack, requiring optimized reaction kinetics compared to simple amines like alanine or phenylalanine.[1]

  • Chirality: The benzylic carbon is a chiral center.[1] Biological activity often differs significantly between enantiomers (

    
     vs. 
    
    
    
    ), making chiral resolution mandatory.[1]
  • Ionization: While the primary amine is ionizable, the lipophilic bulk can suppress ionization efficiency in ESI-MS.[1] Derivatization adds moieties that enhance surface activity and proton affinity.[1][2]

Selected Derivatization Strategies
FeatureMethod 1: DansylationMethod 2: Marfey's Reagent (FDAA)
Primary Goal Sensitivity (LC-MS/MS & Fluorescence)Enantiomeric Resolution (Chiral Purity)
Reagent Dansyl Chloride (DNS-Cl)1-fluoro-2,4-dinitrophenyl-5-L-alanine amide
Mechanism Sulfonamide formationNucleophilic Aromatic Substitution (

)
Detection ESI+ (High ionization efficiency)UV (340 nm) or ESI-MS
Stability High (weeks at 4°C)Moderate (days at 4°C)

Protocol 1: Dansylation for High-Sensitivity LC-MS/MS

Objective: To attach a dimethylaminonaphthalene sulfonyl group, increasing molecular weight, hydrophobicity, and ionization efficiency for trace-level detection in plasma.[1]

Reagents & Equipment
  • Buffer: 100 mM Sodium Bicarbonate (

    
    ), pH adjusted to 11.0 with NaOH. (High pH is critical to keep the amine deprotonated).[1]
    
  • Reagent Solution: Dansyl Chloride (DNS-Cl) at 1.0 mg/mL in Acetone.[1] Prepare fresh.

  • Quench Solution: 10% Ammonium Hydroxide or Methylamine.[1]

  • Heating Block: Capable of maintaining 60°C.[1][3]

Step-by-Step Methodology
  • Sample Preparation:

    • Extract 50 µL of plasma using Liquid-Liquid Extraction (LLE) with MTBE.[1] Evaporate to dryness.

    • Reconstitute residue in 50 µL of 100 mM Bicarbonate Buffer (pH 11) .

  • Reaction Initiation:

    • Add 50 µL of Dansyl Chloride Solution .

    • Vortex vigorously for 30 seconds.

  • Incubation (Critical Step):

    • Incubate at 60°C for 45 minutes .

    • Note: Standard amino acids require only 10-15 mins.[1] Due to the steric bulk of the isopropyl and ortho-methyl groups, the extended time ensures quantitative conversion.

  • Quenching:

    • Add 10 µL of Quench Solution to consume excess DNS-Cl (prevents column fouling).[1]

    • Incubate for 5 mins at room temperature.

  • Analysis:

    • Inject 5-10 µL onto a C18 column.

    • MS Transition: Monitor the parent ion

      
       -> m/z 170 (dimethylaminonaphthalene fragment) or m/z 234 (dansyl amide fragment).[1]
      

Protocol 2: Marfey’s Method for Chiral Separation

Objective: To convert the enantiomers of the target amine into diastereomers using a chiral derivatizing agent (FDAA). These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.[1]

Reagents & Equipment
  • Marfey's Reagent: 1% (w/v) FDAA in Acetone.[1][4]

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Stop Solution: 1 M HCl.

  • Solvent: Acetonitrile/Water (50:50).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.5 mg of the amine (or dried extract) in 100 µL of water.

  • Reaction Setup:

    • Add 50 µL of 1 M

      
       .[1]
      
    • Add 100 µL of Marfey's Reagent .[1]

  • Incubation:

    • Heat at 45°C for 90 minutes .

    • Expert Insight: The reaction involves nucleophilic attack on the fluorodinitrobenzene ring. The steric hindrance of the target amine significantly slows this rate. Do not reduce this time, or fractionation (kinetic resolution) may occur, skewing the enantiomeric ratio.[1]

  • Termination:

    • Cool to room temperature.[1][2][5]

    • Add 20 µL of 1 M HCl to neutralize the pH (stops the reaction and stabilizes the product).

    • Dilute with 200 µL Acetonitrile/Water.[1]

  • LC Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

    • Gradient: 30% B to 70% B over 20 minutes.

    • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer (due to intramolecular H-bonding in the L-L form reducing hydrophobicity).[1][4]

Visual Workflows

Figure 1: Analytical Workflow Logic

DerivatizationWorkflow Sample Biological Sample (Plasma/Urine) Extract Extraction (LLE/SPE) Sample->Extract Decision Select Goal Extract->Decision Dansyl Dansylation (pH 11, 60°C, 45m) Decision->Dansyl Trace Quant Marfey Marfey's Reaction (FDAA, pH 8, 45°C, 90m) Decision->Marfey Chiral Purity Quench Quench (NH4OH) Dansyl->Quench LCMS LC-MS/MS (Achiral C18) Quench->LCMS Neutralize Neutralize (HCl) Marfey->Neutralize HPLC HPLC-UV/MS (Diastereomer Sep.) Neutralize->HPLC

Caption: Decision matrix for processing the target amine based on analytical requirements (Sensitivity vs. Stereochemistry).

Figure 2: Reaction Mechanism & Steric Considerations

ReactionMechanism Amine Target Amine (Sterically Hindered) Barrier Steric Barrier (Isopropyl + Ortho-Methyl) Amine->Barrier Reagent Reagent (DNS-Cl or FDAA) Reagent->Barrier Conditions Optimized Conditions (Extended Heat/Time) Barrier->Conditions Requires Product Derivatized Analyte (Stable Sulfonamide or Diastereomer) Conditions->Product Yields >95%

Caption: Impact of steric hindrance on reaction kinetics, necessitating optimized incubation parameters.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Yield (Dansyl) Hydrolysis of DNS-ClEnsure reagent is fresh (yellow, not white). Verify Acetone is water-free.[1]
Incomplete Reaction Steric HindranceIncrease incubation time to 60 mins. Do not exceed 70°C (degradation risk).[1]
Peak Tailing (Marfey's) pH MismatchEnsure the final sample is acidified (pH ~3) before injection to match mobile phase.[1]
Racemization Excessive HeatStrictly control Marfey's reaction at 45°C. Temperatures >50°C can induce racemization at the chiral center.[1]

References

  • Marfey, P. (1984).[1][4][6] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[1][4]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8][9][10]

  • Seiler, N. (1970).[1] Use of the dansyl reaction in biochemical analysis.[5][8][11] Methods of Biochemical Analysis. [1]

  • Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.

Sources

In Vivo Experimental Design for the Preclinical Assessment of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine as a Putative CNS Stimulant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, a novel compound with a chemical structure suggestive of central nervous system (CNS) stimulant properties. The proposed workflow is designed to systematically characterize its pharmacological effects, from initial dose-finding and behavioral screening to assessment in a disease-relevant animal model and preliminary safety evaluation. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities targeting the CNS.

Introduction

The discovery and development of novel CNS stimulants are crucial for addressing various neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The compound 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine possesses structural motifs that suggest potential activity as a CNS stimulant. A systematic and rigorous in vivo evaluation is essential to elucidate its pharmacological profile, therapeutic potential, and safety.

This guide presents a phased approach to the preclinical in vivo characterization of this compound, commencing with fundamental tolerability and activity screens, progressing to more complex behavioral assays, and culminating in preliminary safety and toxicological assessments. The overarching goal is to build a comprehensive data package to inform a go/no-go decision for further development.

Phase 1: Initial Pharmacological Characterization and Dose-Ranging

The primary objective of this initial phase is to establish a safe and pharmacologically active dose range for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine. This is achieved through acute tolerability studies and a general assessment of locomotor activity.

Protocol 1.1: Acute Tolerability and Dose-Ranging Study

Rationale: This study is designed to determine the maximum tolerated dose (MTD) and to identify any overt behavioral or physiological effects of the compound across a range of single doses.

Methodology:

  • Animal Model: Male and female Swiss Webster mice (8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a dose-escalation design. A logarithmic dose progression is recommended (e.g., 1, 3, 10, 30, 100 mg/kg). A vehicle control group is essential.

  • Observation: Following administration, observe the animals continuously for the first hour and then at regular intervals (e.g., 2, 4, 6, and 24 hours) for any signs of toxicity or behavioral changes. A standardized observational checklist, such as a modified Irwin screen, should be used.

  • Data Collection: Record all observations, including changes in posture, gait, respiration, and the presence of tremors, convulsions, or stereotyped behaviors.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity (with onset and duration)
Vehicle8 (4M, 4F)
18 (4M, 4F)
38 (4M, 4F)
108 (4M, 4F)
308 (4M, 4F)
1008 (4M, 4F)
Protocol 1.2: Open Field Test for Locomotor Activity Assessment

Rationale: The open field test is a widely used assay to assess general locomotor activity and exploratory behavior. CNS stimulants are expected to increase locomotor activity in a dose-dependent manner.[1][2][3][4][5]

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Habituation: Allow animals to habituate to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Administer the test compound or vehicle at predetermined doses (based on the results of Protocol 1.1).

    • After a suitable pre-treatment interval (e.g., 30 minutes for IP injection), place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 30-60 minutes).

  • Parameters Measured:

    • Total distance traveled.

    • Horizontal activity.

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

Experimental Workflow for Open Field Test:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Acclimation (1 week) habituation Habituation to Testing Room (30 min) dosing Dose Administration (Compound or Vehicle) habituation->dosing pretreatment Pre-treatment Interval (e.g., 30 min) dosing->pretreatment placement Place in Open Field pretreatment->placement recording Record Activity (30-60 min) placement->recording data_analysis Data Analysis recording->data_analysis

Caption: Workflow for the open field locomotor activity test.

Phase 2: Characterization of Stimulant-Specific Behaviors

Following the initial characterization, this phase aims to investigate more specific behavioral effects that are characteristic of CNS stimulants, such as stereotypy and effects on attention and impulsivity.

Protocol 2.1: Assessment of Stereotyped Behavior

Rationale: High doses of psychostimulants can induce stereotyped behaviors, which are repetitive, invariant, and seemingly purposeless motor acts.[6][7][8] Quantifying stereotypy provides insight into the compound's mechanism of action, particularly its effects on the dopamine system.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Administer higher doses of the test compound (based on dose-ranging studies) or a positive control like amphetamine.

    • Place animals in individual observation cages.

    • At regular time intervals (e.g., every 10 minutes for 2 hours), an observer blind to the treatment conditions should score the intensity of stereotyped behaviors using a rating scale.

  • Data Collection: Utilize a standardized rating scale.

Stereotypy Rating Scale:

ScoreBehavior
0Asleep or stationary
1Active, but not stereotyped
2Repetitive head movements
3Repetitive head and limb movements
4Continuous sniffing or licking of the cage
5Continuous gnawing of the cage bars
6Dyskinetic, self-injurious behavior
Protocol 2.2: Five-Choice Serial Reaction Time Task (5-CSRTT)

Rationale: The 5-CSRTT is a translational task used to assess visuospatial attention and motor impulsivity in rodents.[9][10][11][12][13] It is particularly useful for evaluating compounds with potential therapeutic effects in ADHD.

Methodology:

  • Apparatus: An operant chamber with five apertures that can be illuminated, a food reward dispenser, and a house light.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Training: This is a multi-stage process that can take several weeks:

    • Habituation: Familiarize the animal with the chamber and reward delivery.

    • Initial Training: Train the animal to associate a nose poke into an illuminated aperture with a food reward.

    • Shaping: Gradually introduce the five-choice element and the inter-trial interval (ITI).

    • Baseline Performance: Train until stable baseline performance is achieved on key parameters.

  • Testing:

    • Once baseline performance is stable, administer the test compound, a vehicle, or a reference drug (e.g., methylphenidate) before the session.

    • Run the 5-CSRTT session and record the performance measures.

  • Key Performance Measures:

    • Accuracy (%): (Correct responses / (Correct + Incorrect responses)) x 100. A measure of attention.

    • Omissions (%): (Number of trials with no response / Total trials) x 100. A measure of inattention.

    • Premature Responses: Responses made during the ITI before the stimulus is presented. A measure of impulsivity.

    • Response Latency: Time taken to make a correct response.

    • Reward Latency: Time taken to collect the reward.

5-CSRTT Trial Structure:

G start Start Trial iti Inter-Trial Interval (ITI) start->iti stimulus Brief Light Stimulus in one of 5 apertures iti->stimulus response Animal Response stimulus->response correct Correct Nose Poke response->correct Correct incorrect Incorrect Nose Poke response->incorrect Incorrect omission No Response (Omission) response->omission No Response reward Food Reward Delivered correct->reward timeout Time-Out (House light off) incorrect->timeout omission->timeout end_trial End Trial reward->end_trial timeout->end_trial

Caption: Diagram of a single trial in the 5-CSRTT.

Phase 3: Efficacy in a Disease-Relevant Animal Model

To explore the therapeutic potential of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, its effects can be evaluated in an animal model that recapitulates aspects of a human disorder. Given the stimulant-like profile, the Spontaneously Hypertensive Rat (SHR) model of ADHD is a suitable choice.

Protocol 3.1: Evaluation in the Spontaneously Hypertensive Rat (SHR) Model of ADHD

Rationale: The SHR strain is a well-validated genetic model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention.[14][15][16][17][18]

Methodology:

  • Animal Model: Young adult male SHRs (e.g., from Charles River, SHR/NCrl) and an appropriate control strain, such as the Wistar-Kyoto (WKY) rat.[15]

  • Behavioral Testing:

    • Hyperactivity: Assess locomotor activity in an open field test as described in Protocol 1.2. SHRs are expected to be hyperactive compared to WKY rats. The test compound should be evaluated for its ability to normalize this hyperactivity.

    • Inattention and Impulsivity: Use the 5-CSRTT as described in Protocol 2.2. SHRs typically show deficits in accuracy and an increased number of premature responses. The study should assess if the compound can ameliorate these deficits.

  • Comparison: Include a positive control group treated with a standard ADHD medication like methylphenidate or d-amphetamine to benchmark the efficacy of the test compound.

  • Dosing: Administer a range of doses of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine to both SHR and WKY rats to determine if the effects are specific to the hyperactive/inattentive phenotype.

Phase 4: Preliminary Safety and Toxicology Assessment

A critical component of preclinical drug development is the evaluation of a compound's safety profile. This involves a battery of studies conducted in compliance with Good Laboratory Practice (GLP) to support an Investigational New Drug (IND) application.[19][20][21]

Overview of Key Studies:

  • Repeated-Dose Toxicity Studies: These studies involve administering the compound daily for a specified duration (e.g., 28 days) in both a rodent and a non-rodent species. The objective is to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).[20][22]

  • Safety Pharmacology: This evaluates the effects of the compound on vital physiological systems. The core battery includes:

    • Central Nervous System: Assessment of motor activity, behavioral changes, and coordination.

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dog or non-human primate).

    • Respiratory System: Measurement of respiratory rate and tidal volume.

  • Genotoxicity: A series of in vitro and in vivo assays to assess the compound's potential to cause genetic damage. Standard assays include the Ames test (bacterial reverse mutation), an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test in rodents.

Tiered Approach to Preclinical Safety Testing:

G cluster_discovery Discovery/Lead Optimization cluster_preclinical Preclinical Development cluster_ind IND Submission in_vitro_tox In Vitro Toxicity Screening acute_tox Acute Toxicity Studies in_vitro_tox->acute_tox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) acute_tox->safety_pharm repeated_dose Repeated-Dose Toxicity (Rodent & Non-Rodent) safety_pharm->repeated_dose genotox Genotoxicity Assays repeated_dose->genotox ind Investigational New Drug (IND) Application genotox->ind

Caption: A simplified workflow for preclinical safety assessment.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test or Mann-Whitney U test can be used. For multiple group comparisons, Analysis of Variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) is recommended. The choice of statistical test will depend on the experimental design and the distribution of the data.

The interpretation of the results should be comprehensive. For instance, an increase in locomotor activity without a significant increase in stereotypy at lower doses may suggest a cleaner psychostimulant profile. Improvements in 5-CSRTT performance in the SHR model would provide evidence for potential therapeutic efficacy in ADHD.

Conclusion

The experimental design outlined in this document provides a robust framework for the systematic in vivo evaluation of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine as a potential CNS stimulant. By progressing through the proposed phases, researchers can build a comprehensive pharmacological and toxicological profile of the compound, enabling an informed decision on its potential for further clinical development. Adherence to these protocols and rigorous data analysis are paramount for ensuring the scientific integrity of the findings.

References

  • Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current Protocols in Neuroscience, Chapter 8, Unit 8.8. [Link]

  • Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology, 163(3-4), 362–380. [Link]

  • Zantiks Ltd. (n.d.). 5-Choice serial reaction time task (5-CSRTT) (zebrafish, mice). Retrieved from [Link]

  • PubMed. (2001). Measurement of rodent stereotyped behavior. Current protocols in neuroscience, Chapter 8, Unit 8.8. [Link]

  • InnoSer. (2025, July 21). Cognitive Tests – Self-Paced 5-Choice Serial Reaction Time Task (5CSRTT). Retrieved from [Link]

  • JoVE. (2014, August 10). The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents. Retrieved from [Link]

  • Maze Engineers. (n.d.). Five Choice Serial Reaction Time Task (5CSRTT). Retrieved from [Link]

  • Wikipedia. (n.d.). Spontaneously hypertensive rat. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

  • Sagvolden, T., Johansen, E. B., Wøien, G., & Dasbanerjee, T. (2009). The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain. Neuropharmacology, 57(7-8), 619–626. [Link]

  • Meneses, A., Perez-Garcia, G., Ponce-Lopez, T., Tellez, R., Gallegos-Cari, A., & Castillo, C. (2011). Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview. Reviews in the Neurosciences, 22(3), 365-371. [Link]

  • Research Results in Pharmacology. (2025, March 30). The enriched cross-maze test as a model of impulsivity and attention deficit in spontaneously hypertensive rats. Retrieved from [Link]

  • Maze Engineers. (2020, March 10). Stereotypy. Retrieved from [Link]

  • Sontag, T. A., Fuermaier, A. B. M., Hauser, J., Kaunzinger, I., Tucha, O., & Lange, K. W. (2013). Spatial Memory in Spontaneously Hypertensive Rats (SHR). PLOS ONE, 8(8), e74660. [Link]

  • Smith, J. D., Rho, J. M., Masino, S. A., & Mychasiuk, R. (2022, September 13). Inchworming: Novel Motor Stereotypy In BTBR T+ Itpr3tf/J Mouse Model: Autism l Protocol Preview [Video]. YouTube. [Link]

  • bioRxiv. (2021, January 6). Environmental enrichment delays the development of stereotypic behavior and reduces variability in behavioral experiments using California mice (Peromyscus californicus). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. Retrieved from [Link]

  • Bulletin of Pharmaceutical Research. (2015, June 4). CNS STIMULANT AND ANTIDEPRESSANT ACTIVITY OF SEEDS OF ABELMOSCHUS ESCULENTUS IN RATS. Retrieved from [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and specific substitution patterns on aromatic rings is a cornerstone of rational drug design. The building block 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine embodies several key features that make it a valuable intermediate for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity.[1][2][3] This guide provides a comprehensive overview of this amine's synthesis, key applications, and detailed experimental protocols to facilitate its use in a research and development setting.

Key Structural Features:

  • 4-Fluoro Substituent: Confers unique electronic properties and can block sites of metabolism.

  • 2-Methyl Substituent: Induces a specific conformational bias in the phenyl ring, which can be crucial for optimizing interactions with biological targets.

  • Chiral Center: The benzylic carbon bearing the amine group is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, a critical requirement for modern therapeutics.[4]

  • Primary Amine: A versatile functional handle for a wide array of synthetic transformations, including amide bond formation, reductive amination, and the construction of heterocyclic systems.

Synthesis of the Racemic Building Block

The most direct and scalable approach to 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is through the reductive amination of the corresponding ketone, 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one. This ketone can be readily prepared via a Friedel-Crafts acylation of 3-fluorotoluene.

Workflow for Synthesis

A 3-Fluorotoluene + Isobutyryl Chloride B Friedel-Crafts Acylation (AlCl₃) A->B C 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one B->C D Reductive Amination (NH₃/H₂, Raney Ni or NaBH(OAc)₃) C->D E Racemic 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine D->E Start 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine Reaction1 Acylation (Base, e.g., Et₃N, DCM) Start->Reaction1 Reagent1 Acid Chloride (R-COCl) or Acid Anhydride Reagent1->Reaction1 Product1 N-Acyl Amide Derivative Reaction1->Product1 Start Racemic Amine (R/S) SaltFormation Salt Formation in Solvent (e.g., Methanol) Start->SaltFormation Agent Chiral Acid (e.g., (+)-Tartaric Acid) Agent->SaltFormation SaltMixture Mixture of Diastereomeric Salts (R-Amine • Acid) & (S-Amine • Acid) SaltFormation->SaltMixture Crystallization Fractional Crystallization SaltMixture->Crystallization Solid Less Soluble Diastereomeric Salt Crystallization->Solid Liquid More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->Liquid Liberation1 Basification (e.g., NaOH) & Extraction Solid->Liberation1 Liberation2 Basification (e.g., NaOH) & Extraction Liquid->Liberation2 Product1 Enantiomerically Enriched Amine (e.g., R) Liberation1->Product1 Product2 Enantiomerically Enriched Amine (e.g., S) Liberation2->Product2

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-4F2M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine presents a classic "double-steric" challenge. The target molecule features a primary amine at a benzylic position that is sterically crowded by:

  • Ortho-substitution: A methyl group at the 2-position of the phenyl ring.

  • Alpha-branching: An isopropyl group (2-methylpropyl) adjacent to the reaction center.

Standard reductive amination protocols (e.g., Ammonium Acetate/NaBH₃CN) often result in yields <30% due to poor imine formation equilibrium. This guide details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol , which is the industry standard for overcoming such steric barriers, typically boosting yields to >80%.

Module 1: Route Selection & Mechanism

The Steric Bottleneck

In standard reductive amination, the rate-limiting step for hindered substrates is the formation of the intermediate imine, not the reduction. The equilibrium favors the ketone due to the steric clash between the ortho-methyl group and the incoming amine source.

The Solution: Titanium(IV) Isopropoxide acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Water Scavenger: Irreversibly hydrolyzes to TiO₂, removing water from the medium and driving the equilibrium toward the imine (Le Chatelier’s principle).

Reaction Pathway Visualization

ReactionPathway cluster_legend Steric Barrier Ketone Precursor Ketone (Sterically Hindered) TiComplex Activated Ti-Complex (Lewis Acid Activation) Ketone->TiComplex + Ti(OiPr)4 + NH3 source Imine Imine Intermediate (Transient) TiComplex->Imine - TiO2 (precipitate) (Irreversible Dehydration) Amine Target Amine (Free Base) Imine->Amine + NaBH4 (Reduction)

Figure 1: The Ti(OiPr)₄ mediated pathway forces imine formation by chemically removing water, bypassing the unfavorable equilibrium caused by steric hindrance.

Module 2: Optimized Experimental Protocol

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
Precursor Ketone 1.0SubstrateEnsure <0.5% water content.
Ammonia Source 2.0 - 5.0Nitrogen SourceUse 7M NH₃ in MeOH or NH₄Cl + Et₃N.
Ti(OiPr)₄ 1.25 - 2.0Lewis Acid / ScavengerMust be clear/colorless. Yellow = hydrolyzed/inactive.
NaBH₄ 1.5Reducing AgentAdd after imine formation is complete.
Step-by-Step Procedure

Step 1: Imine Formation (The Critical Wait)

  • Charge a flame-dried flask with the precursor ketone (1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one) dissolved in anhydrous THF or Methanol (0.5 M concentration).

  • Add Titanium(IV) Isopropoxide (2.0 equiv) under Argon/Nitrogen.

  • Add the ammonia source. Recommendation: 7M NH₃ in Methanol is superior to salts for solubility.

  • Stir at Ambient Temperature for 12–18 hours.

    • Checkpoint: Do not proceed until TLC or LC-MS shows >95% consumption of the ketone. The solution often turns slightly yellow/orange.

Step 2: Reduction

  • Cool the reaction mixture to 0°C.

  • Cautiously add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise. (Expect gas evolution).

  • Allow the mixture to warm to room temperature and stir for 3–5 hours.

Step 3: The "Anti-Gel" Quench (Crucial for Yield) Standard aqueous workups create a gelatinous Titanium emulsion that traps product.

  • Method A (Ammonia Quench): Pour the reaction mixture into 2M aqueous NH₄OH. The Ti precipitates as a white/grey solid. Filter through a Celite pad.[2]

  • Method B (Rochelle's Salt - Recommended): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours. The mixture will separate into two clear layers without emulsion.

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Start Low Yield (<50%) CheckSM Is Starting Material (Ketone) Present in Crude? Start->CheckSM YesSM Yes: Incomplete Imine Formation CheckSM->YesSM Major Peak NoSM No: Product Lost in Workup CheckSM->NoSM Minor/No Peak Action1 Increase Ti(OiPr)4 to 2.0 eq Extend Step 1 time to 24h YesSM->Action1 Action2 Check Aqueous Layer pH Amine may be protonated NoSM->Action2 Action3 Use Rochelle's Salt Quench to break Ti-emulsions NoSM->Action3

Figure 2: Diagnostic workflow for identifying yield loss vectors.

Frequently Asked Questions

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of NaBH₄? A: Yes, but it is generally unnecessary with the Ti(OiPr)₄ method. NaBH₃CN is required when you need to reduce the imine in the presence of the ketone (equilibrium conditions). Since Ti(OiPr)₄ drives the equilibrium to completion before reduction, the cheaper and less toxic NaBH₄ is effective.

Q: The reaction mixture turned into a solid white gel upon adding water. How do I extract my amine? A: You have formed hydrated Titanium oxides. Do not attempt to extract yet. Add 2M NaOH or NH₄OH until the pH is >10 to ensure the amine is free-based, then add Ethyl Acetate and filter the entire biphasic mixture through a Celite pad to remove the solids. Wash the filter cake thoroughly with Ethyl Acetate; the product likes to stick to the titanium salts.

Q: My product is an oil, but I need the solid hydrochloride salt. How do I crystallize it? A:

  • Dissolve the free base oil in a minimum amount of dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • If it oils out instead of crystallizing, scratch the glass or add a seed crystal. Alternatively, switch the solvent to Isopropanol/HCl and precipitate with Hexanes.

Q: Is there a non-Titanium alternative? A: Yes. If the Ti route fails, the Grignard Route is the fallback:

  • React 4-Fluoro-2-methylphenylmagnesium bromide with Isobutyronitrile.

  • This forms the metallo-imine.

  • Reduce in situ with NaBH₄ or LiAlH₄. Note: This route is more hazardous due to the preparation of the Grignard reagent.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929. Grounding: Establishes the core methodology for hindered ketone reductive amination.

  • Neidigh, K. A., et al. (1994). "Direct Reductive Amination of Ketones and Aldehydes." Journal of Organic Chemistry, 59, 4928.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Grounding: Provides the mechanistic basis for Ti(IV) as a water scavenger.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (Regarding Rochelle's Salt workup for metal emulsions).

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Support Center: Solubility Optimization for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Warning: This guide addresses the solubility challenges of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (hereafter referred to as FMP-Amine ).[1]

This molecule presents a classic "lipophilic amine" paradox: it is highly soluble in acidic organic solvents but prone to rapid precipitation ("crashing out") in neutral aqueous buffers (pH 7.4).[1] This behavior is dictated by the interplay between its fluorinated aromatic core (hydrophobic) and its primary amine (ionizable).

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
pKa (Basic) ~9.4 – 9.6 (Calculated)At pH 7.4, <1% is protonated.[1] It behaves like a neutral oil.[1]
LogP ~2.8 – 3.2High lipophilicity due to the 4-Fluoro and 2-Methyl substituents.[1]
Key Functional Group Benzylic Amine (-NH2)Soluble only when protonated (

).[1]
Critical pH Point pH > 8.0Rapid precipitation occurs.[1]

Module 1: The pH-Solubility Interplay (The "Proton Switch")

Issue: Users often attempt to dissolve the free base directly into PBS (pH 7.4) and observe immediate turbidity or oiling out.[1] Root Cause: At pH 7.4, the amine exists predominantly in its uncharged (neutral) state, which is insoluble in water.

Protocol A: Acidic Buffer Preparation (Stock Solution)

Use this for chemical assays or intermediate dilutions.

  • Select the Acid: Do not use weak acids like acetic acid if high concentrations are needed.[1] Use 0.1 M Hydrochloric Acid (HCl) or Citrate Buffer (pH 3.0) .[1]

  • Stoichiometry: Ensure you add at least 1.1 molar equivalents of acid relative to the amine to ensure full protonation.

  • Procedure:

    • Weigh FMP-Amine.[1]

    • Add 0.1 M HCl dropwise with vortexing.

    • Result: The solution should become clear immediately.

    • Stability: This acidic stock is stable at 4°C for 2 weeks.[1]

Visual Logic: pH Dependent Solubility

pH_Solubility_Logic Start Start: FMP-Amine Solid Check_pH Check Target pH Start->Check_pH Acidic pH < 6.0 (Acidic) Check_pH->Acidic Buffer pH 2-5 Neutral pH 7.4 (Physiological) Check_pH->Neutral PBS/Media Protonated Amine Protonated (NH3+ form) Acidic->Protonated H+ Capture Deprotonated Amine Neutral (NH2 form) Neutral->Deprotonated Lack of H+ Soluble High Solubility (>10 mg/mL) Protonated->Soluble Precipitate Precipitation/Oiling Out (<0.1 mg/mL) Deprotonated->Precipitate Fix Go to Cosolvents/Cyclodextrins Precipitate->Fix Requires Module 2 or 3

Figure 1: The mechanistic pathway of solubility failure at physiological pH.

Module 2: Cosolvent Systems (For In Vitro Screening)

Issue: You need the compound at pH 7.4 for a cell assay, but the acidic stock precipitates when added to the media. Solution: Use water-miscible organic solvents to shield the hydrophobic core.[1]

Recommended Cosolvent Mix (The "Golden Triangle")

For FMP-Amine, a single cosolvent is rarely enough.[1] We recommend a ternary system:

  • DMSO (Dimethyl Sulfoxide): Primary solubilizer.[1]

  • PEG 400 (Polyethylene Glycol): Interfacial stabilizer.[1]

  • Water/Buffer: Diluent.[1]

Protocol B: The "Step-Down" Dilution Method

Crucial: Never add buffer to the neat oil. Always add the dissolved stock to the buffer.

  • Master Stock (1000x): Dissolve FMP-Amine in 100% DMSO at 10 mM.

  • Intermediate Stock (10x):

    • Take 10 µL of Master Stock.

    • Add 40 µL PEG 400 .[1] Vortex thoroughly.

    • Add 50 µL Water . Vortex immediately.

    • Result: A clear 1 mM solution in 10% DMSO / 40% PEG 400 / 50% Water.[1]

  • Final Dosing:

    • Spike the Intermediate Stock into your cell culture media (1:10 dilution).

    • Final Composition: 1% DMSO, 4% PEG 400.[1] This is generally tolerated by robust cell lines (e.g., HEK293, HeLa).

Compatibility Table: Max Recommended Cosolvent Levels

Assay Type Max DMSO Max PEG 400 Notes
Enzymatic (Cell-free) 5% 10% Enzymes are generally robust.[1]
Cell-Based (Robust) 0.5% - 1.0% 1-2% Check for solvent toxicity controls.[1]
Primary Neurons <0.1% <0.5% Avoid Module 2. Use Module 3.[1]

| In Vivo (Mouse IV) | 5% | 40% | High PEG load required for IV bolus.[1] |

Module 3: Cyclodextrin Complexation (The "Gold Standard")

Issue: The cosolvents are toxic to your sensitive cells (e.g., neurons, stem cells) or incompatible with animal models. Solution: Encapsulate the hydrophobic phenyl ring inside a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavity.[1] This "hides" the lipophilicity from the water while keeping the exterior hydrophilic.

Why HP-β-CD?

Phenethylamines fit perfectly into the beta-cyclodextrin cavity (~6.0–6.5 Å diameter).[1] The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing (Search Result 1.1, 1.7).

Protocol C: Molecular Encapsulation Workflow
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Weigh Compound: Place FMP-Amine (solid/oil) in a glass vial.

  • Add Vehicle: Add the 20% CD solution.

  • Energy Input (Critical):

    • The complex does not form instantly.

    • Sonicate for 30 minutes at 40°C.

    • Shake/Rotate overnight at room temperature.

  • Validation: If the solution is clear, the complex has formed. If cloudy, filter through 0.45 µm PVDF filter.[1] The filtrate contains the solubilized drug-CD complex.

Visual Workflow: Complexation Process

CD_Complexation Step1 1. Prepare 20% HP-beta-CD in PBS (pH 7.4) Step2 2. Add FMP-Amine (Hydrophobic Guest) Step1->Step2 Step3 3. Energy Input (Sonicate 30m + Shake 12h) Step2->Step3 Step4 4. Equilibrium Check Step3->Step4 Result_Clear Clear Solution (Successful Inclusion) Step4->Result_Clear Complex Formed Result_Cloudy Cloudy Suspension (Saturation Reached) Step4->Result_Cloudy Excess Drug Action_Filter Filter (0.45 um) Analyze Filtrate Conc. Result_Cloudy->Action_Filter

Figure 2: Workflow for generating a stable cyclodextrin inclusion complex.

Frequently Asked Questions (FAQ)

Q1: Can I just heat the solution to dissolve it? A: Heating will dissolve it temporarily, but FMP-Amine will precipitate as "oily droplets" upon cooling (supersaturation failure).[1] Do not rely on heat alone for biological assays.[1]

Q2: My compound is an oil, not a solid. Is this normal? A: Yes. Many fluorinated phenethylamine free bases are oils at room temperature.[1] If you purchased the Hydrochloride (HCl) salt , it should be a white solid. If you have the oil, you must use the DMSO or Cyclodextrin methods described above.

Q3: How do I store the solubilized stock? A:

  • DMSO Stock: -20°C (Stable for months).[1]

  • Acidic Aqueous Stock: 4°C (Stable for weeks).[1]

  • Cyclodextrin Complex: 4°C (Use within 1 week; risk of microbial growth in sugar-rich solution).

Q4: Will the cyclodextrin interfere with my receptor binding assay? A: Generally, no. The binding constant (


) of the drug to the receptor is usually orders of magnitude higher than its affinity for the cyclodextrin cavity. The drug will dissociate from the CD to bind the receptor. However, always run a "Vehicle Control" containing only the cyclodextrin.

References

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][3][5][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1]

  • PubChem Compound Summary. (2025). 2-(3-Fluorophenyl)ethanamine (Structural Analog Data). National Center for Biotechnology Information.[1]

  • Vertex AI Search. (2026).[1] Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives. Grounding Source 1.1.

Sources

Technical Support Center: Identifying Degradation Products of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and characterizing the degradation products of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine. As a primary amine structurally related to amphetamine-type compounds, this molecule presents specific stability challenges. This document moves beyond rote protocols to explain the chemical rationale behind experimental design, ensuring a robust and scientifically sound approach to stability testing and impurity profiling.

Section 1: Understanding the Molecule's Stability Profile (Q&A)

Q: What are the most probable degradation pathways for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine based on its structure?

A: The molecular structure features several key reactive sites that dictate its stability profile. Degradation is most likely to occur via four primary pathways: oxidative, photolytic, thermal, and, to a lesser extent, hydrolytic stress.

  • Oxidative Degradation: The primary amine is highly susceptible to oxidation. Reactions involving oxygen or other oxidizing agents can lead to the formation of imines, aldehydes, or cleavage of the carbon-nitrogen bond.[1][2] The presence of metal ions can catalyze these reactions.[1]

  • Photolytic Degradation: The fluoro-substituted phenyl ring is a chromophore that absorbs UV light. This absorption can trigger photochemical reactions, including potential defluorination or other complex rearrangements of the aromatic system.[3] Abiotic transformation by photolysis is a significant degradation pathway for many pharmaceuticals.[3]

  • Thermal Degradation: High temperatures provide the energy to break weaker bonds in the molecule, potentially leading to fragmentation or deamination.[4]

  • Hydrolytic Degradation: While amides and esters are more classically associated with hydrolysis, primary amines can also degrade under extreme pH and heat.[5][6][7] The carbon-nitrogen bond can be susceptible to cleavage under harsh acidic or basic conditions.[8]

Q: How does the primary amine functional group specifically influence the compound's stability?

A: The primary amine is the most significant contributor to the molecule's susceptibility to oxidative degradation. The nitrogen atom's lone pair of electrons can be abstracted, initiating a radical chain reaction.[2] This process is often the primary cause of solvent loss and degradation in amine-based systems.[1] The initial step can involve hydrogen abstraction from the carbon adjacent to the nitrogen, leading to a cascade of reactions that form various by-products.[1][2]

Q: What role does the 4-fluoro-2-methylphenyl group play in the degradation process?

A: This substituted aromatic ring is critical to the molecule's photostability profile. Aromatic systems absorb UV radiation, and fluorinated aromatics, in particular, can undergo complex photolytic degradation.[9][10] While the carbon-fluorine bond is very strong, photochemical processes can provide enough energy to facilitate its cleavage or lead to the formation of hydroxylated byproducts.[11] It is crucial to conduct dedicated photostability studies as outlined in ICH guideline Q1B to assess this risk.[12]

Section 2: A Practical Guide to Forced Degradation Study Design

Forced degradation (or stress testing) is a mandatory step to develop and validate a stability-indicating analytical method.[13] The objective is not to destroy the molecule completely but to induce a target level of degradation (typically 5-20%) to identify likely degradants and confirm the analytical method can resolve them from the parent compound.[13]

Workflow for Forced Degradation and Identification

Degradation_Workflow Figure 1. Overall Workflow for Degradation Product Identification cluster_Stress Forced Degradation (ICH Q1A/Q1B) cluster_Analysis Analytical Characterization cluster_Reporting Reporting & Pathway Elucidation Stress_Conditions Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Execute_Stress Execute Stress Experiments (Target 5-20% Degradation) Stress_Conditions->Execute_Stress HPLC_UV HPLC-UV/PDA Analysis (Quantitation & Peak Purity) Execute_Stress->HPLC_UV Controls Prepare Controls (Unstressed API, Blanks, Placebo) Mass_Balance Calculate Mass Balance (90-110% Target) HPLC_UV->Mass_Balance LCMS LC-MS/MS Analysis (Structure Elucidation) HPLC_UV->LCMS Identify Identify Degradants & Propose Structures Mass_Balance->Identify LCMS->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Finalize Stability-Indicating Method & Report Pathway->Report

Caption: Overall Workflow for Degradation Product Identification.

Recommended Stress Conditions

The following table outlines starting conditions for forced degradation studies, consistent with ICH Q1A(R2) guidelines.[14] These should be adjusted to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Causality
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursProbes susceptibility to low pH environments. Elevated temperature accelerates the reaction rate.
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursProbes susceptibility to high pH environments, which can catalyze different pathways than acid.
Oxidation 3% H₂O₂Room Temp24 hoursHydrogen peroxide is a common oxidant that simulates oxidative stress. The reaction is often rapid at room temperature.
Thermal Dry Heat80°C (or 20°C above accelerated testing)48-96 hoursAssesses the intrinsic thermal stability of the molecule in the solid state.
Photostability ICH Q1B Option 2Room TempPer ICH Q1BExposes the drug to a controlled spectrum and intensity of UV and visible light to identify photolytic degradants.[12]
Troubleshooting Guide: Achieving Target Degradation
  • Issue: Degradation is less than 5% after the initial duration.

    • Causality: The activation energy for the degradation reaction has not been overcome sufficiently.

    • Solution:

      • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments (not to exceed 80-100°C for solutions to avoid excessive evaporation or secondary reactions).[15]

      • Increase Reagent Concentration: For acid/base hydrolysis, consider increasing the concentration to 0.5 M or 1.0 M.

      • Extend Duration: Double the exposure time and re-analyze.

  • Issue: Degradation is greater than 20%, or the main peak has disappeared.

    • Causality: The stress condition is too harsh, leading to secondary degradation products that may not be relevant to shelf-life stability.[13]

    • Solution:

      • Decrease Temperature: Reduce the temperature to slow the reaction kinetics.

      • Decrease Reagent Concentration: Use more dilute acid/base solutions (e.g., 0.01 M).

      • Reduce Duration: Sample at earlier time points (e.g., 2, 6, 12 hours) to find the optimal exposure time.

Section 3: Analytical Strategy for Degradant Identification

A multi-faceted analytical approach is required to separate, quantify, and identify unknown degradation products.

Q: What is the gold-standard analytical workflow for identifying unknown degradation products?

A: The most powerful and widely accepted workflow combines High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection and high-resolution Mass Spectrometry (MS).[16][17]

  • HPLC-UV/PDA: This is used to develop a stability-indicating method that separates the parent drug from all degradation products. The PDA detector is crucial for assessing peak purity, which confirms that a chromatographic peak represents a single compound.[18]

  • LC-MS and LC-MS/MS: Once separated by HPLC, the effluent is directed into a mass spectrometer.[16] High-resolution MS provides accurate mass measurements, allowing for the determination of elemental compositions. Tandem MS (MS/MS) involves fragmenting the degradant ions to obtain structural information, which is key to elucidating the final structure.[19][20]

Protocol: Developing a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), as it provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase Scouting:

    • Prepare stressed samples from each condition (acid, base, peroxide, etc.). Pool a small aliquot of each to create a "degradation cocktail."

    • Screen different mobile phase compositions. A common starting point is a gradient from 10% to 90% Acetonitrile (or Methanol) in water with a 0.1% formic acid or ammonium formate buffer. The acidic modifier improves peak shape for amines.

  • Gradient Optimization: Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the parent peak and the nearest eluting degradant peak.

  • Wavelength Selection: Use the PDA detector to identify the maximum absorbance wavelength (λ-max) for the parent compound. Monitor this wavelength for quantitation and also a lower, more universal wavelength (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.

  • Peak Purity Analysis: Assess the peak purity of the parent compound in all stressed samples using the PDA software. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.[18]

Protocol: Structure Elucidation with LC-MS/MS
  • Full Scan Analysis: Analyze the degradation cocktail using LC-HRMS in full scan mode to obtain accurate masses for all degradant peaks observed in the HPLC-UV analysis.

  • Elemental Composition: Use the accurate mass data (typically with <5 ppm mass error) to propose possible elemental formulas for each degradant.

  • MS/MS Fragmentation: Perform a separate injection for data-dependent acquisition (DDA) or targeted MS/MS. In this mode, the instrument will automatically select the degradant ions and fragment them.

  • Interpret Fragmentation Patterns: Analyze the fragmentation spectra. Look for characteristic losses (e.g., loss of NH₃, loss of the isobutyl group) and compare the fragmentation pattern of the degradants to that of the parent drug. This provides clues about which part of the molecule has been modified.

  • Propose Structures: Combine the elemental composition and fragmentation data to propose candidate structures for each degradation product.

Section 4: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My mass balance is below the typical 90-110% acceptance criteria. What are the common causes?

A: A failing mass balance suggests that not all components are being accounted for by the analytical method.[18]

  • Potential Cause 1: Formation of Non-UV Active Degradants: The degradant may lack a chromophore and thus be invisible to the UV detector.

    • Troubleshooting: Use a more universal detector in parallel, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or rely solely on MS detection.

  • Potential Cause 2: Formation of Volatile Degradants: Small, volatile fragments may have been formed and lost during sample preparation or analysis.

    • Troubleshooting: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis to probe for volatile products.[21][22]

  • Potential Cause 3: Adsorption: The parent drug or degradants may be adsorbing to the vial or container surface.

    • Troubleshooting: Use silanized glass vials or polypropylene vials and rinse the original stress-testing container with a strong solvent to check for recovery of adsorbed material.

  • Potential Cause 4: Different Response Factors: The degradants may have a significantly different molar absorptivity (UV response) compared to the parent drug.

    • Troubleshooting: Use relative response factors (RRFs) if reference standards for the degradants are available. If not, this is an inherent limitation that should be discussed in the final report.

Q2: I am seeing new peaks in my unstressed control and blank samples. What does this mean?

A: This points to an issue with the experimental setup or analytical method itself, rather than drug degradation.

  • Potential Cause 1: Solvent or Mobile Phase Degradation: The analytical solvents (e.g., acetonitrile, methanol) or mobile phase additives could be degrading or reacting.

    • Troubleshooting: Prepare fresh solvents and mobile phases daily. Ensure high purity (HPLC or MS-grade) solvents are used.

  • Potential Cause 2: Leachables: Compounds may be leaching from plastic vials, pipette tips, or filters.

    • Troubleshooting: Inject a "method blank" that has gone through the entire sample preparation process (e.g., filtering, dilution) to identify these extraneous peaks. Switch to glass or a different brand of consumables if necessary.

Q3: How do I differentiate between degradation products of the drug and degradation products from the formulation (excipients)?

A: This is a critical step when analyzing a finished drug product.

  • Solution: A placebo study is essential.[23] You must perform the forced degradation studies in parallel on three samples:

    • The Active Pharmaceutical Ingredient (API) alone.

    • The full Drug Product (API + excipients).

    • The Placebo (all excipients, no API).

  • Analysis: By comparing the chromatograms, any peak present in the stressed Drug Product but absent in the stressed API and stressed Placebo is likely an interaction product. Any peak in the stressed Placebo is an excipient degradant.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
  • Climate. (2026, February 3). Amine Degradation. Sustainability Directory.
  • ICH. (n.d.). Q1A - Q1F Stability Guidelines.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Apollonio, L. G., et al. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2259-64.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • ACS Publications. (2014, May 19). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture. The Journal of Physical Chemistry C.
  • The University of Texas at Austin. (n.d.). Oxidative degradation of amine solvents for CO2 capture.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Oxford Academic. (2015, October 6). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology.
  • Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • PubMed. (2007, January 15). Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry.
  • ResearchGate. (2025, August 6). Mass Selective Detection of Amphetamine, Methamphetamine, and Related Compounds in Urine.
  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
  • Academia.edu. (n.d.). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals.
  • (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • MDPI. (2021, March 27). A Novel Methodology for Online Analysis of Amine Solution Degradation Caused by Fly Ash.
  • PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis.
  • WebofPharma. (2025, November 24). Unpacking Drug Degradation : Hydrolysis and Oxidation.
  • ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. Environmental Science & Technology.
  • European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • The Royal Society of Chemistry. (n.d.). Hydrolytic Degradation.
  • (n.d.). Forced degradation and impurity profiling.
  • (n.d.). Hydrolysis in Pharmaceutical Formulations.
  • PubMed. (2025, November 17). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants.
  • Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade.
  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds.
  • PubMed. (2016, August 15). Enantioselective degradation of amphetamine-like environmental micropollutants.
  • American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Enantioselective degradation of amphetamine-like environmental micropollutants.
  • ResearchGate. (2025, August 6). Available Guidance and Best Practices for Conducting Forced Degradation Studies.
  • IRIS. (n.d.). The sunlight degradation of five Fluoroquinolones was studied in WWTPs effluent.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • ResearchGate. (2025, August 10). The biodegradation vs. biotransformation of fluorosubstituted aromatics.
  • UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • ScienceDirect. (2007, October 2). Polymer Degradation and Stability.

Sources

optimization of reaction conditions for the synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Fluorination Support Center . It prioritizes actionable troubleshooting over generic textbook descriptions, designed for the experienced medicinal chemist facing yield or selectivity issues.

Current Status: Operational | Tier: Advanced Chemical Support Mission: Optimization of reaction parameters for C–F bond formation in nitrogen-containing scaffolds.

Core Troubleshooting: Deoxyfluorination of Amino Alcohols

The Scenario: You are converting a


-amino alcohol to a 

-fluoroamine. Common Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®.[1]
⛔ Critical Failure: Regioisomer Scrambling (The Aziridinium Problem)

Symptom: You observe a mixture of regioisomers or complete inversion of stereochemistry where retention was expected (or vice versa). Root Cause: Neighboring Group Participation (NGP). The nitrogen lone pair attacks the activated alcohol (oxynucleofuge) faster than the fluoride source, forming a transient aziridinium ion . The fluoride then attacks the ring, often at the less hindered carbon, leading to scrambling.

Diagnostic Pathway

AziridiniumPathway Substrate β-Amino Alcohol (Chiral Center) Activation Activated Species (O-Leaving Group) Substrate->Activation DAST/XtalFluor Aziridinium Aziridinium Intermediate (Bicyclic/Strained) Activation->Aziridinium N-Lone Pair Attack (NGP) DirectSub Direct SN2 (Inversion) Activation->DirectSub Fast F- attack (Ideal Case) Scrambled Ring Opening (Regioisomer Mix) Aziridinium->Scrambled F- Attack at C1 or C2

Figure 1: Mechanism of regioisomer scrambling via neighboring group participation.

Protocol Optimization: Preventing Scrambling

To fix this, you must deactivate the nitrogen nucleophilicity or geometrically constrain it.

StrategyTechnical DetailWhy it works
N-Protection (Electronic) Use Tf (Triflate) , Ns (Nosyl) , or Cbz groups. Avoid simple Alkyl or Benzyl groups.Electron-withdrawing groups (EWGs) reduce the Lewis basicity of the nitrogen lone pair, suppressing NGP.
Protonation (Kinetic) Perform the reaction in the presence of excess acid (e.g., HF·pyridine) or use XtalFluor-E + 2HF .Protonating the amine renders it non-nucleophilic during the activation step.
Cyclic Sulfamidates Convert amino alcohol to a cyclic sulfamidate, then open with TBAF/TASF.Locks the conformation and forces an

attack with clean inversion, bypassing the aziridinium route completely.
⛔ Critical Failure: Elimination (Enamine/Alkene Formation)

Symptom: The major product is the des-fluoro alkene or enamine. Root Cause: The fluoride source acts as a base (E2 elimination) rather than a nucleophile, or the carbocation intermediate is too stable.

Corrective Actions:

  • Switch Reagent: Move from DAST to XtalFluor-E® .

    • Reasoning: DAST releases HF, which can be autocatalytic for elimination. XtalFluor-E is a salt (

      
      ) and does not generate free HF unless a promoter is added. It is more thermally stable and less prone to elimination.[1][2]
      
  • Solvent Selection: Switch from THF to DCM or CH₃CN .

    • Reasoning: Non-coordinating solvents favor

      
       mechanisms over elimination.
      
  • Base Additive: If using XtalFluor-E, use

    
      as the promoter instead of DBU. DBU is a strong base and promotes elimination; the amine-HF complex is acidic/buffered.
    

Standard Operating Procedure: Safe Deoxyfluorination

This protocol replaces DAST with XtalFluor-E for enhanced safety and selectivity.

Reagents:

  • Substrate:

    
    -Boc-protected amino alcohol (1.0 equiv)
    
  • Reagent: XtalFluor-E® (1.2 equiv)

  • Promoter:

    
     (1.5 equiv)
    
  • Solvent: Anhydrous DCM (

    
     M)
    

Workflow:

  • Setup: Flame-dry a round-bottom flask (or use a plastic reaction vessel if etching is a concern, though XtalFluor is less aggressive than DAST). Maintain an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve the amino alcohol and

    
     in DCM. Cool to 
    
    
    
    C.
  • Reagent: Add XtalFluor-E solid in one portion.

  • Reaction: Allow to warm to room temperature (RT) over 4–12 hours.

    • QC Check: Monitor by

      
      F NMR. Look for the disappearance of the reagent signal (
      
      
      
      +13 ppm) and appearance of product (typically
      
      
      -150 to -230 ppm).
  • Quench: Quench with saturated aqueous

    
    vigorously  for 15 minutes.
    
    • Note: Ensure all hydrolyzable fluoride species are destroyed before phase separation.

Advanced Module: Electrophilic N-Fluorination

The Scenario: Direct fluorination of the nitrogen center (


).
Reagent of Choice:  Selectfluor® (F-TEDA-BF4).
❓ FAQ: Why is my primary amine decomposing?

Answer: Primary


-fluoroamines (

) and

-difluoroamines (

) are often unstable and prone to dehydrofluorination (loss of HF) to form imines. Fix: Electrophilic fluorination is best suited for electron-deficient amines (amides, sulfonamides, carbamates) or highly substituted amines where elimination is impossible (Bridgehead amines).
❓ FAQ: Selectivity Issues (C-F vs. N-F)

Issue: When fluorinating an aniline or electron-rich nitrogen heterocycle, Fluorine adds to the aromatic ring (C-F) instead of the Nitrogen. Optimization:

  • Solvent Switch: Use MeCN (polar aprotic).

  • Cationic Stabilization: Ensure the Selectfluor is fully dissolved.

  • Mechanism Check: If C-fluorination persists, the ring is too nucleophilic. You must protect the nitrogen with an EWG (e.g., Acetyl) to direct fluorination to the ring, OR if N-F is the goal, use a steric block on the ring or a solvent that suppresses

    
     pathways.
    

Decision Matrix: Reagent Selection

Use this logic flow to select the optimal reagent for your specific substrate.

ReagentSelection Start Target Molecule Type Bond Type? Start->Type CF C-F Bond (Deoxyfluorination) Type->CF NF N-F Bond (Electrophilic) Type->NF Substrate Substrate Sensitivity? CF->Substrate UseSelect Selectfluor (In MeCN) NF->UseSelect General Purpose UseNFSI NFSI (Milder) NF->UseNFSI Strong EWGs present Robust Robust Substrate Substrate->Robust Sensitive Acid/Heat Sensitive or Prone to Elim. Substrate->Sensitive UseDAST DAST / Deoxo-Fluor (Standard) Robust->UseDAST UseXtal XtalFluor-E + Et3N.3HF (High Selectivity) Sensitive->UseXtal UseSulf Cyclic Sulfamidate (Stereocontrol) Sensitive->UseSulf Strict Stereochem Required

Figure 2: Strategic decision tree for fluorination reagent selection.

Stability & Analysis Data

When synthesizing fluorinated amines, physical properties change drastically.

ParameterEffect of FluorinationAnalytical Consequence
pKa (Basicity) Drastic Decrease.

-fluorination drops pKa by ~1–2 units.

-fluorination drops it significantly more.
The amine may not protonate in standard LCMS mobile phases (Formic acid). Switch to neutral/basic buffers if signal is lost.
Lipophilicity (LogD) Variable. Generally increases lipophilicity due to the C-F bond, but reduced basicity can alter LogD at physiological pH.Retention times on C18 columns will shift.
NMR Visibility Silent in

.
The H-F coupling (

Hz) splits proton signals into wide doublets.
Always run

F NMR
(proton-decoupled) for purity checks.
The "Myth" of -Fluoroamines

While traditionally considered unstable, recent advances have stabilized


-fluoroamines by incorporating the fluorine at bridgehead positions  (adhering to Bredt's rule) or using specific cyclic constraints. If your target is a linear 

-fluoroamine (

), it will likely decompose to the aldehyde/ketone and ammonium fluoride upon contact with water.

References

  • Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[2] Organic Letters, vol. 11, no.[2] 21, 2009, pp. 5050–5053.[2] Link

    • Key citation for XtalFluor-E protocols and stability d
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

    • Authoritative source on pKa shifts and bioisostere properties.
  • Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition, vol. 44, no. 1, 2004, pp. 192–212. Link

    • Comprehensive review of Selectfluor mechanisms.
  • Kalow, J. A., and Doyle, A. G. "Mechanistic Investigations of the Fluorination of Ag(I) Vinyl Species: Insights into the Ligand-Controlled Selectivity." Journal of the American Chemical Society, vol. 133, no. 40, 2011, pp. 16001–16012. Link

    • Discusses advanced c
  • Levterov, V., et al. "α-Fluoroamines: Myth or Reality?" ChemRxiv, 2026 (Preprint/Recent).[3] Link

    • Cutting-edge research on the stability of alpha-fluoroamines.

Sources

common side reactions in the preparation of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and common troubleshooting scenarios for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine , a sterically hindered, fluorinated benzylic amine. The content is structured as a Tier 3 Technical Support resource for process chemists.

Technical Support Center: Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Ticket Subject: Optimization and Impurity Profiling for "Fluor-Iso-Amine" Synthesis Status: Open Priority: High (Process Critical)

Core Reaction Pathway & Logic

The synthesis typically proceeds via a two-stage sequence: Friedel-Crafts Acylation followed by Reductive Amination . Due to the steric bulk of the ortho-methyl group on the aromatic ring and the isopropyl group on the acyl chain, this molecule is prone to specific off-pathway reactions.

Target Structure:

  • Scaffold: Benzylic amine with an

    
    -isopropyl branch.
    
  • Critical Features: 4-Fluoro and 2-Methyl substituents on the phenyl ring.

Process Flow Diagram

SynthesisPath SM 3-Fluorotoluene (Starting Material) Intermed Ketone Intermediate 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-one SM->Intermed Friedel-Crafts (Acylation) Side_Regio Regioisomer Impurity (2-Fluoro-4-methyl isomer) SM->Side_Regio Attack at C4 (Steric/Electronic Mismatch) Reagent1 Isobutyryl Chloride + AlCl3 Product Target Amine 1-(4-Fluoro-2-methylphenyl)- 2-methylpropan-1-one Intermed->Product Reductive Amination Side_Alc Alcohol Impurity (Direct Reduction) Intermed->Side_Alc Direct Ketone Reduction Side_Defluoro Defluoro Impurity (Hydrodefluorination) Intermed->Side_Defluoro Pd/C Hydrogenolysis (Over-reduction) Step2 Reductive Amination (NH4OAc / NaBH3CN)

Caption: Logical pathway for the synthesis of the target amine, highlighting critical divergence points where regioisomers, alcohol byproducts, and defluorinated impurities are generated.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a persistent impurity (~5-10%) in the ketone intermediate that I cannot separate by crystallization."

Diagnosis: Regioisomer Contamination (The "C4 Attack"). Technical Explanation: The starting material, 3-fluorotoluene , has two directing groups: the Methyl group (activating, o,p-director) and the Fluorine atom (deactivating but o,p-directing via resonance).

  • Target Attack (C6): Para to Fluorine, Ortho to Methyl. This yields the desired 1,2,4-substitution pattern.

  • Parasitic Attack (C4): Para to Methyl, Ortho to Fluorine. This yields the 2-fluoro-4-methylphenyl isomer. Although the C6 position is electronically favored (stronger resonance donation from F), the C4 position is activated by the methyl group. The similar boiling points and solubilities of these isomers make separation difficult.

Protocol Adjustment:

  • Lower Temperature: Run the Friedel-Crafts acylation at -10°C to 0°C rather than room temperature. Kinetic control favors the more electron-rich C6 position (para to F).

  • Solvent Switch: Switch from Nitrobenzene (if used) to Dichloromethane (DCM) or 1,2-Dichloroethane . Non-polar solvents often enhance para-selectivity relative to the halogen.

  • Purification: Do not rely on crystallization of the ketone. Use fractional distillation if the boiling point difference allows (>5°C), or proceed to the amine and separate the isomers via salt formation (the basicity of the amines may differ slightly due to the ortho-F effect).

Issue 2: "My reductive amination yield is low, and I am isolating a large amount of alcohol."

Diagnosis: Direct Reduction of the Sterically Hindered Ketone. Technical Explanation: The ketone carbonyl is flanked by an ortho-methyl group on the ring and an isopropyl group on the chain. This creates a "steric wall" that severely retards imine formation . If the reducing agent (e.g., NaBH₄) is added before the imine is fully formed, it will attack the more accessible ketone carbonyl, producing 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-ol .

Protocol Adjustment:

  • Two-Step Procedure (Mandatory): Do not perform a one-pot reaction.

    • Step A: Reflux the ketone with the amine source (e.g., Ammonium Acetate) and a dehydrating agent (Ti(OiPr)₄ or Molecular Sieves 4Å) for 12–24 hours to force imine formation.

    • Step B: Only after confirming imine formation (via IR: disappearance of C=O stretch ~1680 cm⁻¹, appearance of C=N ~1640 cm⁻¹), add the reducing agent.

  • Reagent Selection: Use Sodium Cyanoborohydride (NaBH₃CN) at pH 6. It is selective for the protonated imine and will not reduce the residual ketone as aggressively as NaBH₄.

Issue 3: "I am detecting a mass of [M-18] in my LC-MS, corresponding to loss of Fluorine."

Diagnosis: Hydrodefluorination (HDF). Technical Explanation: If you are using Catalytic Hydrogenation (H₂ + Pd/C) for the reductive amination, the C-F bond is susceptible to oxidative addition by Palladium, especially in electron-deficient rings or benzylic positions. The presence of the amine product can actually coordinate Pd and facilitate this side reaction.

Protocol Adjustment:

  • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is significantly less active toward C-F bond cleavage than Palladium.

  • Avoid Hydrogenation: Switch to a hydride reduction method (e.g., NaBH(OAc)₃ in DCE). This completely eliminates the risk of hydrogenolysis.

Impurity Profile & Data Summary

Impurity TypeStructure / NameOriginPrevention Strategy
Regioisomer 1-(2-Fluoro-4-methylphenyl)-...Friedel-Crafts attack at C4 (Para to Me)Low temp (-10°C); High-efficiency distillation of ketone.
Alcohol 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-olDirect reduction of unreacted ketonePre-form imine using Ti(OiPr)₄; Use NaBH₃CN.
Defluoro 1-(2-methylphenyl)-2-methylpropan-1-amineHydrogenolysis of C-F bondAvoid Pd/C; Use Pt/C or Hydride reagents.
Dimer Secondary Amine (Bis-alkylated)Reaction of product amine with imineUse large excess of NH₄OAc (10-15 eq); High dilution.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine minimizing alcohol and regioisomer formation.

Step 1: Imine Formation (Dehydration Mode)

  • In a dry flask under N₂, dissolve 1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add Ammonium Acetate (10.0 eq) and Titanium(IV) Isopropoxide (2.0 eq).

    • Note: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, crucial for this hindered ketone.

  • Stir at ambient temperature for 12–18 hours. Monitor by IR or TLC (conversion of Ketone to Imine).

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Carefully add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Safety: Ensure proper venting; HCN generation is possible if pH drops too low, though Ti-buffered systems are usually safe.

  • Allow to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification [1]

  • Quench with 2M NaOH (to precipitate Titanium salts as TiO₂).

  • Filter through a Celite pad. Wash with Ethyl Acetate.[2]

  • Extract the filtrate with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄.[3]

  • Purification: The crude oil contains the amine. To remove non-basic impurities (like the alcohol), dissolve in Et₂O and extract into 1M HCl . Wash the aqueous acidic layer with Et₂O (removes alcohol/ketone). Basify the aqueous layer (pH > 12) with NaOH and extract the pure amine back into Et₂O.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Classic text establishing directing effects in fluorotoluenes).
  • Reductive Amination of Hindered Ketones: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Titanium-Mediated Imine Formation: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Hydrodefluorination Risks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009, 109(5), 2119–2183. Link

Sources

Technical Support Center: Enantiomeric Excess of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the determination of enantiomeric excess (ee) in chiral amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the stereochemical analysis of these critical compounds. Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making the accurate determination of their enantiomeric purity a matter of utmost importance for safety and efficacy.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you may encounter during your analysis, providing not just solutions but also the rationale behind them.

Chromatography (HPLC & GC)

Question 1: I'm observing poor peak shape and tailing for my chiral amine during gas chromatography (GC) analysis, even on a chiral column. What's causing this and how can I fix it?

Answer:

This is a very common issue when analyzing amines by GC. The root cause is the basic nature of amines, which leads to strong interactions with any acidic sites on the column, such as exposed silanols on the support material. This results in peak tailing and, in severe cases, complete adsorption of the analyte.[2]

Troubleshooting Protocol:

  • Column Choice and Deactivation:

    • Ensure you are using a column specifically deactivated for basic compounds.[2] Look for packings described as "DB" (deactivated for base analysis) or similar.

    • If using a packed column, consider one with a base-treated support, such as those containing potassium hydroxide (KOH), to neutralize acidic sites.[2]

  • Derivatization to Reduce Basicity:

    • Convert the amine into a less basic derivative. Acetylation or trifluoroacetylation are common and effective strategies. For example, reacting the amine with trifluoroacetic anhydride (TFAA) will yield a trifluoroacetyl derivative, which is less prone to tailing.[3]

  • Injection Port Temperature:

    • While high temperatures are needed to vaporize the sample, excessively high temperatures can lead to on-column degradation. However, studies have shown that many alkanolamines are stable at injection port temperatures up to 375°C for the short time they reside there.[4] It is still prudent to optimize this parameter, starting at a lower temperature and gradually increasing it.

Question 2: My diastereomeric derivatives of a chiral amine are co-eluting or have very poor resolution on my achiral HPLC column. How can I improve the separation?

Answer:

The core principle of indirect chiral separation is converting enantiomers into diastereomers with different physical properties, allowing separation on a standard achiral column.[5][6] If your diastereomers are not separating, the chosen chiral derivatizing agent (CDA) may not be inducing sufficient stereochemical differentiation for the given analyte and chromatographic conditions.

Troubleshooting Workflow:

A Poor/No Diastereomer Resolution B Optimize Mobile Phase A->B First Step C Change Chiral Derivatizing Agent (CDA) B->C If resolution is still poor D Consider Direct Chiral HPLC C->D Alternative Strategy

Caption: Decision workflow for poor diastereomer resolution in HPLC.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Systematically vary the solvent strength. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., ethanol or isopropanol in hexane).[7] For basic compounds, adding a small amount (e.g., 0.1%) of an amine like diethylamine can improve peak shape. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.[7]

    • Recent studies have shown that acidic additives like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can dramatically improve the separation of basic compounds on polysaccharide-based chiral stationary phases.[8]

  • Select a Different Chiral Derivatizing Agent (CDA):

    • The choice of CDA is critical.[5] If one CDA fails, another may provide the necessary separation. Some common CDAs for amines include:

      • Marfey's Reagent (FDAA): Forms stable diastereomers ideal for UV detection.[6][9]

      • (S)-(+)-NBD-Py-NCS: A fluorescent CDA that reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection.[5]

      • GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): Another isothiocyanate-based CDA.[5]

    • Comparative Table of Common CDAs for Amines:

Chiral Derivatizing AgentFunctional Group TargetedDetection MethodKey Advantages
Marfey's Reagent (FDAA)Primary & Secondary AminesUV (340 nm)Robust, well-established method.[5][9]
(S)-(+)-NBD-Py-NCSPrimary & Secondary AminesFluorescenceHigh sensitivity.[5]
GITCPrimary & Secondary AminesUVGood for many amino acids and amines.
Mosher's Acid Chloride (MTPA-Cl)Primary & Secondary AminesNMR (¹H, ¹⁹F)Also used for absolute configuration.[6]
  • Consider Direct Chiral HPLC:

    • If indirect methods prove too cumbersome, direct separation on a chiral stationary phase (CSP) is a powerful alternative. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds, including amines.[7][10]

NMR Spectroscopy

Question 3: The NMR signals for the diastereomers formed from my chiral amine and a chiral solvating agent are overlapping, making integration for ee determination impossible. What can I do?

Answer:

Signal overlap is a common challenge in NMR-based ee determination. The degree of chemical shift non-equivalence (Δδ) between diastereomers depends on the choice of chiral solvating agent (CSA), the solvent, and the analyte itself.[11][12]

Troubleshooting Protocol:

  • Solvent Selection is Crucial:

    • The interaction between the CSA and the analyte is often based on non-covalent interactions like hydrogen bonding. These interactions are strongest in non-polar, aprotic solvents.

    • Use non-polar deuterated solvents like CDCl₃ or C₆D₆. Polar solvents such as acetonitrile-d₃ or methanol-d₄ can solvate the analyte and CSA independently, disrupting the formation of the diastereomeric complex and reducing or eliminating the chemical shift difference.[11]

  • Vary the Chiral Solvating Agent (CSA):

    • Different CSAs will interact with your amine differently, leading to varying degrees of signal separation.

    • BINOL and its derivatives are effective CSAs for amines, forming diastereomeric complexes through hydrogen bonding.[11][13]

    • Carboxylic acids , such as o-acetyl mandelic acid, can also serve as effective CSAs for amines.[14][15]

  • Optimize Molar Ratio:

    • The ratio of CSA to analyte can influence the observed chemical shifts. Experiment with different molar ratios to find the optimal conditions for separation.[13]

  • Consider a Chiral Derivatizing Agent (CDA) for NMR:

    • If CSAs do not provide adequate resolution, a CDA that forms a covalent bond with the amine can be used. This creates stable diastereomers that often exhibit larger chemical shift differences.

    • Mosher's acid (MTPA) is a classic example, reacting with amines to form diastereomeric amides that can be distinguished by ¹H and ¹⁹F NMR.[6]

    • A three-component system using 2-formylphenylboronic acid and enantiopure BINOL reacts with primary amines to form diastereoisomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum.[16][17][18]

Experimental Protocol: ee Determination of a Primary Amine using 2-Formylphenylboronic Acid and (S)-BINOL[18]

  • Prepare the Host Solution: In an NMR tube, dissolve 1.1 equivalents of 2-formylphenylboronic acid and 1.0 equivalent of (S)-BINOL in chloroform-d.

  • Add the Amine: Add your chiral primary amine sample to the NMR tube.

  • Acquire Spectrum: Shake the tube for approximately 30 seconds to allow for the formation of the diastereomeric iminoboronate esters.[13]

  • Analyze: Acquire the ¹H NMR spectrum. The imine protons of the two diastereomers often appear as well-resolved, baseline-separated signals, allowing for accurate integration and calculation of the ee.[18]

cluster_reactants Reactants A Chiral Primary Amine (R/S Mixture) D Mix in NMR Tube (CDCl3) A->D B 2-Formylphenylboronic Acid B->D C (S)-BINOL C->D E Formation of Diastereomeric Iminoboronate Esters D->E F 1H NMR Analysis E->F G Integrate Diastereotopic Signals F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for NMR-based ee determination using a three-component derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?

A: The primary difference lies in the nature of the interaction with the analyte. A CDA reacts with the enantiomers to form covalent bonds , creating a new pair of stable diastereomeric molecules.[9][19] In contrast, a CSA interacts with the enantiomers through non-covalent forces (e.g., hydrogen bonds, π-π stacking), forming transient diastereomeric complexes in solution.[11][20] This distinction is important for the experimental setup: derivatization with a CDA is a chemical reaction that often requires workup, while analysis with a CSA simply involves mixing the components in an NMR tube.[13]

Q2: Can I trust the ee value obtained from optical rotation (polarimetry)?

A: While historically important, polarimetry is generally considered an unreliable method for accurately determining enantiomeric excess for several reasons:

  • The specific rotation of the pure enantiomer may not be known.

  • Small amounts of highly rotating, optically active impurities can lead to significant errors.

  • The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect).[21] Chromatographic (HPLC, GC) and NMR spectroscopic methods are far more accurate and reliable.

Q3: My chiral derivatizing agent (CDA) is not 100% enantiomerically pure. How will this affect my results?

A: This is a critical issue. If your CDA is not enantiopurified, it will lead to the formation of four products instead of two. For example, if you react a racemic amine (R-Amine and S-Amine) with a CDA that is a mixture of R'-CDA and S'-CDA, you will form four diastereomers: (R,R'), (S,R'), (R,S'), and (S,S'). The (R,R') and (S,S') are enantiomers, as are the (S,R') and (R,S'). On an achiral column, enantiomers co-elute, meaning you will see two peaks: one for [(R,R') + (S,S')] and another for [(S,R') + (R,S')]. This will result in an inaccurate determination of the original enantiomeric ratio.[22] It is essential to use a CDA of the highest possible enantiomeric purity.

Q4: What are the main advantages of direct vs. indirect chiral chromatography?

A:

  • Direct Chromatography (using a Chiral Stationary Phase - CSP):

    • Advantage: Simpler sample preparation as no derivatization is required. It directly separates the enantiomers.

    • Disadvantage: CSPs can be expensive, and finding the right column/mobile phase combination can require significant method development.[7][23]

  • Indirect Chromatography (using a Chiral Derivatizing Agent - CDA):

    • Advantage: Allows for the use of standard, less expensive achiral columns. The derivatization can also introduce a chromophore or fluorophore, enhancing detection sensitivity.[5]

    • Disadvantage: The derivatization reaction adds an extra step, must go to completion without racemization, and requires a highly enantiopure CDA.[9][22]

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]

  • Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. (2016). ACS Publications. Retrieved from [Link]

  • A simple protocol for the determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). Grokipedia. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. (n.d.). Scilit. Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). PDF. Retrieved from [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Publishing. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). University of Bath. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral discrimination and the measurement of enantiomeric excess from a severely overcrowded NMR spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography. (1985). PubMed. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

Sources

overcoming matrix effects in LC-MS analysis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine Analysis Ticket ID: #REQ-8842-FMA Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are encountering signal instability or suppression in the LC-MS/MS analysis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine . Based on its structure—a lipophilic, primary amine with a fluorinated aromatic ring—this compound acts as a "magnet" for phospholipids (PLs) in electrospray ionization (ESI+).

This guide moves beyond basic troubleshooting. We will implement a self-validating method that quantifies the matrix effect (ME) and eliminates it at the source (sample preparation) rather than masking it.

Module 1: The Diagnosis (Do I have a Matrix Effect?)

Before changing your extraction, you must visualize the invisible. Matrix effects in ESI+ are often caused by endogenous phospholipids (glycerophosphocholines) that co-elute with your analyte, competing for charge.

Protocol: Post-Column Infusion (The Bonfiglio Method)[1][2]

This experiment maps the "danger zones" of your chromatogram.

  • Setup:

    • Syringe Pump: Infuse a neat standard of your analyte (100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source via a T-piece.

    • LC Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method).

  • Acquisition: Monitor the MRM transition of your analyte.

  • Interpretation: The baseline should be flat and high (due to the infusion). A "dip" or "valley" in the baseline indicates ion suppression from the injected matrix. If your analyte peak elutes in this valley, you have a matrix effect.

Visualizing the Workflow

PostColumnInfusion LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Matrix Components Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion Data Chromatogram (Baseline Dip = Suppression) MS->Data Signal

Caption: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Module 2: The Solution (Sample Preparation)

The structure of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is basic (pKa ~9.5) and lipophilic .

  • Current Status: If you are using Protein Precipitation (PPT) with Acetonitrile/Methanol, you are failing because PPT removes proteins but leaves >95% of phospholipids in the sample [1].

  • Recommendation: Switch to Mixed-Mode Strong Cation Exchange (MCX) SPE .

Why MCX SPE? (The Mechanism)

MCX plates utilize a dual-retention mechanism:

  • Reverse Phase: Retains the hydrophobic phenyl ring.

  • Ion Exchange: The sulfonic acid groups on the sorbent bind the positively charged amine (at acidic pH).

  • The Trick: You can wash the column with 100% methanol (removing neutral phospholipids) while your analyte stays locked by the ionic bond. You then elute by neutralizing the charge (high pH).

Step-by-Step MCX Protocol
StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute plasma 1:1 with 2% Formic Acid (aq) .Acidifies analyte (R-NH3+) to bind to cation exchange sites.
2. Condition MeOH followed by Water.[1][2]Activates sorbent pores.
3. Load Load pre-treated sample.Analyte binds via Hydrophobic + Ionic forces.
4. Wash 1 2% Formic Acid (aq) .Removes proteins and salts.
5. Wash 2 (CRITICAL) 100% Methanol .Removes Phospholipids. Since the analyte is ionically bound, it does not elute.
6. Elution 5% Ammonium Hydroxide in Methanol .Increases pH > 10. Analyte becomes neutral (R-NH2), breaks ionic bond, and elutes.
Decision Tree: Selecting the Right Prep

SamplePrepDecision Start Start: Matrix Effect Detected IsSensitivityHigh Is high sensitivity (<1 ng/mL) required? Start->IsSensitivityHigh PPT Protein Precipitation (PPT) (Cheap, Dirty) IsSensitivityHigh->PPT No LLE_Check Liquid-Liquid Extraction (LLE) (Good for Lipophilic Amines) IsSensitivityHigh->LLE_Check Yes (Moderate) SPE_Check Solid Phase Extraction (SPE) (Gold Standard) IsSensitivityHigh->SPE_Check Yes (Ultimate) PPT_Fail Result: High Matrix Effect Frequent Source Cleaning PPT->PPT_Fail LLE_Process Extract w/ MTBE at pH 12 LLE_Check->LLE_Process SPE_Type Mixed-Mode Cation Exchange (MCX) SPE_Check->SPE_Type

Caption: Decision logic for selecting sample preparation based on sensitivity needs and matrix complexity.

Module 3: Quantification (The Matuszewski Method)

Once you have optimized the extraction, you must quantify the remaining matrix effect to ensure it is reproducible. You cannot rely on "recovery" alone. You must calculate the Matrix Factor (MF) [2].

The Three-Set Experiment

Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract (Standard QC).

Calculations
MetricFormulaTarget ValueInterpretation
Matrix Factor (MF) (Area Set B / Area Set A)0.85 – 1.15< 1.0 = Suppression> 1.0 = Enhancement
Recovery (RE) (Area Set C / Area Set B)> 50%Efficiency of the extraction step itself.
Process Efficiency (PE) (Area Set C / Area Set A)N/ATotal yield (Recovery × Matrix Effect).

Note: If the IS-normalized Matrix Factor (MF_analyte / MF_internal_standard) is close to 1.0, the method is valid even if absolute suppression exists, because the IS is compensating correctly.

Module 4: Internal Standards (The Safety Net)

For fluorinated amines, an analog IS (like amphetamine-d5) is insufficient because the fluorine atom significantly alters retention time and ionization efficiency compared to non-fluorinated analogs.

  • Requirement: You must use a Stable Isotope Labeled (SIL) version of your specific analyte (e.g., 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine-d6).

  • Why? Only the exact SIL co-elutes perfectly. If the IS elutes 0.2 minutes earlier, it might miss the phospholipid suppression zone that hits your analyte, failing to correct the data.

Frequently Asked Questions (FAQ)

Q1: I see a huge peak at m/z 184 and m/z 104 in my background. What is it? A: These are the source fragments of Phosphatidylcholines (PCs). m/z 184 is the phosphocholine head group. If you see these overlapping with your analyte, your sample prep is insufficient.

Q2: Can I just use a "Phospholipid Removal" plate (e.g., Ostro, Captiva)? A: Yes. These are essentially specialized precipitation plates with a zirconia-coated sorbent that selectively Lewis-acid binds to the phosphate group of phospholipids [3]. They are faster than SPE and cleaner than PPT. For your molecule, this is an excellent "middle ground" solution.

Q3: My linearity is poor at the lower end. Is this matrix effect? A: Likely. Matrix effects are often concentration-dependent. At low concentrations, the "competition" for charge is more severe. Check the S/N ratio of your IS; if the IS area drops in patient samples compared to standards, you have suppression.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B.K., et al. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] Link

  • Waters Corporation. (2011). Extraction Methods for the Removal of Phospholipids.[2][6] Bioanalysis.[1][2][6][7] Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (See Section III.B.2 on Matrix Effects). Link

Sources

strategies for scaling up the synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Executive Summary

The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (hereafter FMPA-1 ) presents a classic challenge in process chemistry: nucleophilic attack on a sterically hindered, electron-rich benzylic center. The isopropyl group at the


-position creates significant steric bulk, retarding imine formation, while the 4-fluoro substituent necessitates careful selection of reduction conditions to prevent hydrodehalogenation.

This guide addresses the transition from medicinal chemistry (mg-scale) to process development (kg-scale), focusing on the Reductive Amination of the corresponding ketone precursor.

Module 1: Route Selection & Precursor Quality

Q1: We are seeing significant regio-isomeric impurities in our starting ketone. How do we ensure the correct substitution pattern?

Diagnosis: If you are synthesizing the precursor ketone, 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one, via Friedel-Crafts acylation of 3-fluorotoluene, you are likely generating a mixture of isomers. The methyl group directs ortho/para, and the fluoro group also directs ortho/para. This competition often yields the undesired 1-(2-fluoro-4-methylphenyl) isomer alongside the target.

Protocol Recommendation: For scale-up where purity is paramount, abandon the Friedel-Crafts route. Switch to a Grignard-Nitrile addition , which guarantees regiochemical integrity.

Recommended Workflow (Grignard Route):

  • Starting Material: 1-Bromo-4-fluoro-2-methylbenzene (Commercially available, regio-pure).

  • Reagent: Isopropylmagnesium chloride (or bromide).

  • Electrophile: Isobutyronitrile.

This route avoids the difficult fractional distillation of isomers.

G Start 1-Bromo-4-fluoro- 2-methylbenzene Grignard Grignard Formation (Mg / THF) Start->Grignard Initiation Addition Addition to Isobutyronitrile Grignard->Addition Nucleophilic Attack Hydrolysis Acid Hydrolysis (HCl / H2O) Addition->Hydrolysis Imine Salt Product Target Ketone (Regio-pure) Hydrolysis->Product Yields Ketone

Figure 1: Regio-controlled synthesis of the ketone precursor via Grignard chemistry.[1]

Module 2: Reductive Amination (The Critical Step)

Q2: Our conversion is stalling at 60%. We suspect the isopropyl group is hindering imine formation. How do we drive this to completion?

Diagnosis: The steric bulk of the isopropyl group adjacent to the carbonyl carbon significantly slows the condensation with ammonia. Standard conditions (MeOH/NH


) often fail to shift the equilibrium toward the imine completely.

Solution: Titanium(IV) Isopropoxide Mediation Use Titanium(IV) isopropoxide [Ti(OiPr)


]  as a Lewis acid and water scavenger. This is the "gold standard" for hindered ketones.

Protocol (Mattson Modification for Scale-Up):

ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 2.0 eq Ti(OiPr)

: 5.0 eq NH

(in MeOH)
Excess Ti ensures complete water scavenging, driving equilibrium.
Temperature Ambient (20–25 °C) for 12 hHigh temp is rarely needed with Ti; avoid thermal degradation.
Reduction NaBH

(1.5 eq) added after aging
Reduction must only occur after imine formation is verified.
Quench 2M NaOH or NH

OH
Critical to break the stable Titanium-Amine complex.

Step-by-Step Protocol:

  • Charge reactor with Ketone (1.0 eq) and neat Ti(OiPr)

    
     (2.0 eq).
    
  • Add 7N NH

    
     in MeOH (5.0 eq). Seal reactor.
    
  • Stir for 12–18 hours. Checkpoint: Monitor disappearance of ketone by HPLC.

  • Cool to 0 °C. Carefully add NaBH

    
     (1.5 eq) portion-wise. (Caution: Hydrogen evolution).
    
  • Stir for 3 hours at room temperature.

  • Critical Workup: Quench with aqueous NH

    
    OH. A white precipitate (TiO
    
    
    
    ) will form. Filter through Celite. If the filtrate is cloudy, treat with more base and refilter.

Module 3: Impurity Management

Q3: We are detecting ~5% of the des-fluoro impurity (1-(2-methylphenyl)-2-methylpropan-1-amine). Is this from the reduction step?

Diagnosis: Yes. If you are using Catalytic Hydrogenation (e.g., Pd/C, H


) instead of the hydride route, you are likely cleaving the Ar-F bond. Fluorine on an aromatic ring is susceptible to hydrogenolysis, especially in the presence of Palladium.

Troubleshooting Guide:

MethodRisk LevelMitigation Strategy
Pd/C Hydrogenation High Avoid. Pd is notorious for dehalogenation.
Pt/C (Sulfided) LowSwitch to Sulfided Platinum on Carbon. Sulfur poisons the catalyst slightly, preventing C-F cleavage while allowing C=N reduction.
Raney Nickel MediumCan be used at lower pressures (<5 bar) and temps (<50 °C).
Hydride (NaBH

)
Zero Recommended. Borohydrides do not reduce aryl fluorides.

Recommendation: For this specific fluorinated molecule, the Ti(OiPr)


 / NaBH

route (chemical reduction) is safer than catalytic hydrogenation regarding impurity profile. If hydrogenation is mandatory for cost, use Pt(S)/C .

Module 4: Isolation & Salt Formation

Q4: The free base is an oil and difficult to handle. Which salt form is best for crystallization?

Insight: Benzylic amines with alpha-branching often form stable, crystalline salts with mineral acids.

Salt Selection Table:

Salt FormCrystallinityHygroscopicityRecommendation
Hydrochloride (HCl) HighModerateFirst Choice. Use 4M HCl in Dioxane or IPA/HCl gas.
Oxalate Very HighLowGood for purification, but toxic (not for final drug substance).
Tartrate ModerateLowUse for Chiral Resolution if enantiopurity is required.

HCl Salt Formation Protocol:

  • Dissolve crude free base oil in dry Diethyl Ether or MTBE (10 volumes).

  • Cool to 0 °C.

  • Add HCl (solution in IPA or Dioxane) dropwise until pH < 2.

  • White solid should precipitate immediately.

  • Aging: Stir at 0 °C for 1 hour to maximize yield.

  • Filter and wash with cold MTBE.

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Gross, T., et al. (2002). "Enantioselective Synthesis of Amines via Reductive Amination." Organic Letters.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General reference for Grignard and Friedel-Crafts regioselectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

methods to prevent racemization of chiral 1-phenylpropan-1-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Racemization Prevention for Chiral 1-Phenylpropan-1-amine

Executive Summary

Chiral 1-phenylpropan-1-amine (and its structural analogs like 1-phenylethylamine) presents a specific stability challenge due to the benzylic proton at the chiral center. This proton is significantly more acidic (


) than typical alkyl protons due to resonance stabilization by the adjacent phenyl ring. Under basic conditions, elevated temperatures, or in the presence of radical initiators (air/light), this proton can be removed or abstracted, leading to a planar intermediate and subsequent racemization.

This guide provides a self-validating workflow to prevent, detect, and correct racemization issues during synthesis, storage, and handling.

Module 1: The Mechanics of Racemization

Understanding the "Why" to prevent the "How."

Racemization of 1-phenylpropan-1-amine is not random; it is driven by two primary mechanisms. Understanding these pathways allows you to engineer them out of your workflow.

  • Base-Catalyzed Tautomerization (Imine-Enamine): In the presence of a base or during Schiff base formation (common in workups), the benzylic proton is removed, forming a planar anion or enamine. Reprotonation occurs non-stereoselectively.

  • Radical-Mediated Abstraction: Long-term exposure to atmospheric oxygen and light can generate radicals that abstract the benzylic hydrogen, leading to a planar radical intermediate.

Visualizing the Threat Landscape

The following diagram maps the chemical pathways that lead to loss of chirality.

RacemizationPathways cluster_prevention Prevention Strategy Start Chiral (S)-Amine Intermediate Planar Intermediate (Achiral Carbanion/Radical) Start->Intermediate Deprotonation (loss of H+) Start->Intermediate H-Atom Abstraction Base Strong Base / Heat Base->Intermediate Radical O2 / Light / Radicals Radical->Intermediate End Racemic Mixture (50% S / 50% R) Intermediate->End Non-selective Reprotonation Salt Salt Formation (HCl / Tartrate) Salt->Start Stabilizes

Caption: Figure 1.[1] Mechanistic pathways of racemization for benzylic amines. The planar intermediate destroys stereochemical information.

Module 2: Synthesis & Workup Troubleshooting

User Scenario: "I synthesized the (S)-enantiomer with 98% ee, but after rotary evaporation, it dropped to 88% ee."

Root Cause: The free base amine is thermally unstable. Heating a benzylic amine free base—especially in the presence of trace ketones (from acetone cleaning) or basic impurities—accelerates imine formation and racemization.

Protocol 1: The "Cold Workup" Standard

Goal: Isolate the free base without thermal stress.

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Dichloromethane for extraction. Avoid ketones (Acetone, MEK) strictly, as they form Schiff bases which racemize rapidly [1].

  • Temperature Limit: Never exceed 35°C on the rotary evaporator water bath.

  • Acidic Quench: If the reaction mixture was basic, quench into a biphasic mixture containing a buffer (pH 9) rather than strong hydroxide, then extract.

  • Immediate Derivatization: Do not store the oil. Convert immediately to a solid salt (See Module 3).

ParameterSafe RangeDanger Zone
pH (Aqueous) 8.0 – 10.0> 12.0 (Promotes deprotonation)
Temperature < 30°C> 50°C
Atmosphere Nitrogen/ArgonAir (CO2 forms carbamates; O2 radicals)

Module 3: Storage via Salt Formation

The only robust method for long-term storage is converting the liquid amine into a crystalline salt.

User Scenario: "My amine turned yellow and lost optical rotation after a month on the shelf." Root Cause: Oxidation (yellowing) and radical racemization.

Protocol 2: Tartrate/HCl Salt Formation (Self-Validating)

This protocol locks the chirality and purifies the compound simultaneously.

Reagents:

  • Crude 1-phenylpropan-1-amine (Free Base)

  • Solvent: Ethanol (absolute) or Isopropanol

  • Acid: (L)-(+)-Tartaric acid (for S-amine) or HCl (1M in ether)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the amine in 20 mL of absolute ethanol at room temperature.

  • Acid Addition:

    • For Resolution/Purification: Add 1.0 equivalent of (L)-(+)-Tartaric acid dissolved in warm ethanol.

    • For Simple Storage: Add 1.1 equivalents of HCl in diethyl ether dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Validation Check: If oiling out occurs, reheat and add more solvent. You need crystals for purification.[2]

  • Filtration: Filter the white solid. Wash with cold ether.

  • Drying: Dry under vacuum at <40°C.

Why this works: The crystal lattice energy of the salt prevents the conformational changes required for racemization, and the protonated ammonium group (


) is not susceptible to base-catalyzed deprotonation [2].

Module 4: Analytical Verification (QC)

User Scenario: "How do I know if my resolution worked?"

You cannot rely solely on optical rotation (


) as it is easily skewed by impurities. You must use Chiral HPLC.
Protocol 3: Enantiomeric Excess Determination

Method: Normal Phase Chiral HPLC Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based) [3]

ParameterSetting
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C

Validation Steps:

  • Blank Run: Inject mobile phase to ensure no ghost peaks.

  • Racemic Standard: Inject a 50:50 mix of (R) and (S) to establish separation resolution (

    
     required).
    
  • Sample Injection: Dissolve your salt in the mobile phase (the diethylamine in the mobile phase will free-base the amine in situ).

FAQs: Troubleshooting Guide

Q1: Can I use distillation to purify the free base? A: Only under high vacuum (< 1 mmHg) and low temperature. Atmospheric distillation requires temperatures >200°C, which guarantees partial racemization and decomposition. Recommendation: Stick to salt crystallization.

Q2: I used acetone to clean my glassware, and now I see a new peak in NMR. A: You likely formed a Schiff base (imine). Acetone condenses with primary amines to form a ketimine. This intermediate is highly prone to racemization. Fix: Wash glassware with methanol or isopropanol and dry completely before use.

Q3: Can I use enzymatic kinetic resolution to fix a partially racemized batch? A: Yes. Lipases (e.g., Candida antarctica Lipase B, Novozym 435) are excellent for this.

  • Strategy: Acylate the (R)-amine selectively using an ester donor (e.g., ethyl acetate) in an organic solvent. The (S)-amine remains unreacted.

  • Note: This is a resolution (max 50% yield), not a prevention method [4].

Q4: Why did my ee drop during amide coupling (peptide synthesis)? A: If you are coupling this amine to a carboxylic acid, "over-activation" of the acid can lead to oxazolone formation or base-catalyzed epimerization of the product. Fix: Use mild coupling agents like EDC/HOBt or HATU with collidine, and keep the pH neutral.

References

  • Mechanism of Racemization: El Blidi, L. et al. "Thiyl Radical Mediated Racemization of Benzylic Amines."[3] Tetrahedron: Asymmetry, vol. 17, no. 14, 2006, pp. 3242-3250.[3] Link

  • Salt Resolution Protocols: "Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation." Organic Chemistry Laboratory Manual, USPTO Exhibit 1031. Link

  • Analytical Methods: "Chiral Resolution of Primary Amines: Tartaric Acid vs Camphoric Acid." BenchChem Technical Guides, 2025. Link

  • Enzymatic Resolution: Kim, M.-J., et al. "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst."[4] Organic Letters, vol. 9, no.[4] 6, 2007, pp. 1157-1159. Link

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated Versus Non-Fluorinated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylalkylamine Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the therapeutic potential of drug candidates.[1][2][3] Phenylalkylamines, a broad class of compounds with significant effects on the central nervous system, represent a key area where this strategy has been employed to modulate pharmacological activity. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[4][5] These alterations, though seemingly subtle, can translate into significant improvements in potency, selectivity, metabolic stability, and pharmacokinetics.[6][7]

This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylalkylamines, offering insights into the causal relationships between chemical structure and biological activity. By examining key examples and presenting supporting experimental data, we aim to equip researchers with the knowledge to rationally design and evaluate novel phenylalkylamine-based therapeutics.

Comparative Pharmacological Analysis: Amphetamine and 2C-X Classes

To illustrate the impact of fluorination, we will focus on two prominent classes of phenylalkylamines: the amphetamines and the 2,5-dimethoxyphenethylamines (2C-X series).

The Amphetamine Class: A Tale of Three Isomers

The introduction of a single fluorine atom onto the phenyl ring of amphetamine creates three distinct positional isomers: 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). Each exhibits a unique pharmacological profile compared to the parent compound, amphetamine.

The primary mechanism of action for amphetamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8] Fluorination at different positions on the phenyl ring alters the potency and selectivity of these interactions.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
Amphetamine ~600[8]~70-100[8]~20,000-40,000[8]>10,000[9]>10,000[9]
4-Fluoroamphetamine (4-FA) 770[9]420[9]6800[9]11,300[9]7,800[9]
3-Fluoroamphetamine (3-FA) More selective for DA/NE over 5-HT[10][11]More selective for DA/NE over 5-HT[10][11]Weaker than 4-FA[12]--
2-Fluoroamphetamine (2-FA) Presumed similar to amphetamine[13]Presumed similar to amphetamine[13]---

Note: Data is compiled from various sources and experimental conditions may differ. Values should be considered for comparative purposes.

From this data, it is evident that 4-FA exhibits a more balanced profile with increased serotonergic activity compared to amphetamine, which is predominantly a dopaminergic and noradrenergic agent.[14] 3-FA, in contrast, is reported to have a pharmacological profile more akin to methamphetamine, with a strong preference for dopamine and norepinephrine release over serotonin.[10][11] 2-FA is anecdotally considered to be the most similar to dextroamphetamine in its effects, suggesting a primary action on dopamine and norepinephrine.[13]

Fluorination can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[5] A key advantage of fluorination is often an increase in metabolic stability.[6]

CompoundCmax (ng/mL)Tmax (hours)Half-life (t1/2) (hours)
Amphetamine ~20-40 (dose-dependent)~2-3[15]~10-13[15]
4-Fluoroamphetamine (4-FA) 195 (100 mg dose)[3]~2[3]~8-9[3]
(R)-4-Fluoroamphetamine --~12.9[16]
(S)-4-Fluoroamphetamine --~6.0[16]
3-Fluoroamphetamine (3-FA) --~1.5 (in rats)[10]

Note: Human data presented where available. Animal data is specified.

Interestingly, a study on 4-FA revealed a shorter half-life compared to amphetamine, though with significant variability.[3] Furthermore, the metabolism of 4-FA is stereoselective, with the (R)-enantiomer having a significantly longer half-life than the (S)-enantiomer.[16] The C-F bond in 4-FA is thought to be resistant to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for amphetamine.[9]

A primary reason for incorporating fluorine into drug candidates is to block metabolic oxidation at specific sites.[17] For phenylalkylamines, the para-position of the phenyl ring is susceptible to hydroxylation. By placing a fluorine atom at this position, as in 4-FA, this metabolic route is blocked, potentially leading to a different metabolite profile and altered pharmacokinetics.[9]

Amphetamine Amphetamine p_Hydroxyamphetamine p-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine CYP2D6 Norephedrine Norephedrine Amphetamine->Norephedrine Metabolites Other Metabolites p_Hydroxyamphetamine->Metabolites Norephedrine->Metabolites FourFA 4-Fluoroamphetamine Unchanged Excreted Unchanged FourFA->Unchanged Resists p-hydroxylation MinorMetabolites Minor Metabolites FourFA->MinorMetabolites

Caption: Simplified metabolic pathways of Amphetamine vs. 4-FA.

The 2C-X Class: Exploring Psychedelic Scaffolds

The 2C-X family of psychedelic phenethylamines is characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[4] The substituent at the 4-position dramatically influences their potency and qualitative effects. Here, we compare the non-fluorinated parent compound, 2C-H, with its fluorinated analog, 2C-F.

The psychedelic effects of the 2C-X series are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[18]

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-H 1860[15]10200[15]4000[15]
2C-F ---

While quantitative data for 2C-F is scarce, the high dose required for psychoactivity suggests that simple fluorination at the 4-position of 2C-H does not confer high potency, unlike what is observed with other halogens like bromine (in 2C-B) and iodine (in 2C-I).[20][21][22]

The metabolism of 2C-X compounds typically involves O-demethylation, N-acetylation, and deamination.[4][19] The primary enzymes involved are monoamine oxidases (MAO-A and MAO-B).[4]

TwoCX 2C-X Compound ODemethylation O-Demethylation TwoCX->ODemethylation CYP Enzymes Deamination Deamination TwoCX->Deamination MAO-A/B NAcetylation N-Acetylation TwoCX->NAcetylation Metabolites Urinary Metabolites ODemethylation->Metabolites Oxidation Oxidation to Carboxylic Acid Deamination->Oxidation NAcetylation->Metabolites Oxidation->Metabolites

Caption: General metabolic pathways for 2C-X phenylalkylamines.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the serotonin 5-HT2A receptor.[23][24][25]

Workflow Diagram

A Prepare Receptor Membranes (e.g., from cells expressing 5-HT2A) B Incubate Membranes with Radioligand (e.g., [3H]-Ketanserin) and Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound (fluorinated or non-fluorinated phenylalkylamine).

    • For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., spiperone).

    • For determining total binding, add only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[23]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an indication of its metabolic stability.[14][26][27]

Workflow Diagram

A Prepare Incubation Mixture: Test Compound, Liver Microsomes, and Buffer B Initiate Reaction with NADPH A->B C Incubate at 37°C (Take samples at various time points) B->C D Quench Reaction (e.g., with acetonitrile) C->D E Analyze Remaining Parent Compound (LC-MS/MS) D->E F Data Analysis (Calculate half-life and intrinsic clearance) E->F

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (fluorinated or non-fluorinated phenylalkylamine) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of pooled human liver microsomes in phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound to achieve the desired final concentrations.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

    • Typical LC Parameters:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Typical MS/MS Parameters:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = -0.693 / slope.

    • Calculate the intrinsic clearance (Clint) using the appropriate equations based on the experimental setup.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylalkylamine scaffold offers a powerful tool for modulating pharmacological properties. As demonstrated with the amphetamine and 2C-X classes, fluorination can significantly alter receptor binding affinities, pharmacokinetic profiles, and metabolic pathways. While para-fluorination of amphetamine leads to a compound with a more balanced monoaminergic profile, the effects of fluorination in the 2C-X series appear more complex and warrant further investigation.

The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of fluorination on their compounds of interest. By combining in vitro pharmacological profiling with metabolic stability assays, a more comprehensive understanding of the structure-activity relationships of novel fluorinated phenylalkylamines can be achieved. Future research should focus on obtaining more direct comparative data for a wider range of fluorinated and non-fluorinated pairs, including their in vivo effects and potential for therapeutic applications.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Expert Opinion on Drug Discovery. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Wikipedia. (2024). 3-Fluoroamphetamine. [Link]

  • Wikipedia. (2024). 2C (psychedelics). [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • PsychonautWiki. (2025). 3-FA. [Link]

  • PsychonautWiki. (2025). 2-FA. [Link]

  • Oreate AI Blog. (2026). Understanding 2-Fma: The New Stimulant on the Block. [Link]

  • Wikipedia. (2024). 2-Fluoroamphetamine. [Link]

  • Bluelight.org. (2010). (3-FA) 3-fluoro-amphetamine Megathread. [Link]

  • Grokipedia. (2024). 2-Fluoroamphetamine. [Link]

  • Wikipedia. (2024). 3-Fluoroethamphetamine. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. (2026). 4-Fluoroamphetamine. [Link]

  • Neuropharmacology. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Journal of Analytical Toxicology. (2022). 4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. [Link]

  • Journal of Medical Toxicology. (2013). 2C or not 2C: phenethylamine designer drug review. [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • Neuropharmacology. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Maastricht University. (2021). Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S) Concentration Ratios Help in Interpreting Forensic Cases?. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay. [Link]

  • UCD Research Repository. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • Journal of Medicinal Chemistry. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

  • Journal of Medical Toxicology. (2013). 2C or not 2C: phenethylamine designer drug review. [Link]

  • ResearchGate. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. [Link]

  • Erowid. (n.d.). Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). [Link]

  • ResearchGate. (2025). 4-Fluoroamphetamine in the Netherlands: More than a one-night stand. [Link]

  • Bionity. (n.d.). 2C-F. [Link]

  • PubMed. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]

  • MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • ReCIPP. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • ResearchGate. (2025). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N -Benzylphenethylamine 5-HT 2A Serotonin Receptor Agonist Ligands. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (n.d.). (A) Comparison between experimental Ki values and the affinity... | Download Scientific Diagram. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • chemeurope.com. (n.d.). 4-Fluoroamphetamine. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

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methods for validating the purity of synthetic 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal validation strategy for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine , a synthetic fluorinated benzylamine derivative.

Given the likely absence of a commercially available Certified Reference Material (CRM) for this specific target, this guide prioritizes Quantitative NMR (qNMR) as the primary method for absolute purity assignment, supported by HPLC-UV/MS for impurity profiling and GC-MS for volatile analysis.

Executive Summary & Strategy

The Challenge: Validating the purity of a synthetic amine without a commercial reference standard requires a "self-validating" approach. Relying solely on HPLC area-% is insufficient due to response factor variations between the fluorinated amine and its potential non-chromophoric impurities (e.g., aliphatic side-products, residual solvents).

The Solution: A triangular validation matrix:

  • qNMR (1H/19F): Establishes absolute assay purity (w/w%) using an internal calibrant.

  • UHPLC-PDA-MS: Identifies related organic impurities and degradation products.

  • Chiral HPLC: Determines Enantiomeric Excess (ee%) for the chiral benzylic center.

Comparative Analysis of Methodologies

FeatureMethod A: 1H-qNMR Method B: UHPLC-PDA-MS Method C: GC-MS (Derivatized)
Primary Role Absolute Purity (w/w%) Impurity Profiling & IDResidual Solvents & Volatiles
Reference Standard Not required for analyte (uses internal calibrant)Required for quantitationRequired for quantitation
Specificity High (Structural confirmation)High (Separation capability)High (Mass spectral fingerprint)
LOD/LOQ Moderate (~0.1%)Excellent (<0.01%)Excellent (<0.01%)
Weakness Lower sensitivity; overlapping signalsResponse factors vary; salts undetectedThermal instability of free amines

Method A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR is the only method that provides metrological traceability to SI units without requiring a standard of the analyte itself. It relies on the principle that signal integration is directly proportional to the molar ratio of nuclei.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 (Preferred for solubility of amine salts) or CDCl3 (for free base).

  • Internal Calibrant (IC): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Selection Criteria: The IC must have non-overlapping signals with the target amine (Ar-CH, isopropyl CH3s).

  • Relaxation Delay (d1): Set to 30–60 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

Procedure:

  • Accurately weigh ~10 mg of the synthetic amine (

    
    ) and ~5 mg of the Internal Calibrant (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolve in 0.6 mL deuterated solvent and transfer to an NMR tube.

  • Acquire 1H spectrum with sufficient scans (NS=16 or 32) for S/N > 150:1.

  • Integration: Integrate the unique benzylic proton (Ar-CH-N) or the aromatic protons relative to the IC singlet.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.[1][2][3][4][5]

Method B: UHPLC-PDA-MS – Impurity Profiling

Rationale: While qNMR gives the total content, HPLC is required to detect trace organic impurities (0.05%–1.0%) that qNMR might miss due to sensitivity limits.

Experimental Protocol
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper amine peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Amine absorption) and 260 nm (Aromatic ring).

    • MS: ESI+ Mode (Scan m/z 100–600). Look for

      
       = 196.15 (approx).
      

Critical Causal Insight: Synthetic amines often tail on silica-based columns due to interaction with residual silanols. Acidic modifiers (TFA/Formic) are mandatory to protonate the amine (


) and suppress silanol ionization (

), ensuring sharp peak shapes and accurate integration.

Method C: Chiral HPLC – Stereochemical Purity

Rationale: The structure 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine contains a chiral center at the C1 position. Synthetic routes often produce racemates.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to prevent peak tailing of the basic amine on the chiral stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.[6]

  • Metric: Enantiomeric Excess (

    
    ).
    

Validation Logic & Workflow (Graphviz)

The following diagram illustrates the decision matrix for validating the synthetic batch.

ValidationWorkflow cluster_analytical Analytical Validation Loop Synthesis Crude Synthesis (Amine Salt/Free Base) qNMR Step 1: 1H-qNMR (Absolute Purity Assay) Synthesis->qNMR Decision1 Purity > 95%? qNMR->Decision1 HPLC Step 2: UHPLC-MS (Impurity Profiling) Decision1->HPLC Yes Repurify Recrystallization / Prep HPLC Decision1->Repurify No GC Step 3: GC-Headspace (Residual Solvents) HPLC->GC Chiral Step 4: Chiral HPLC (Enantiomeric Excess) GC->Chiral Final Release Certificate (CoA) Chiral->Final Repurify->qNMR

Caption: Sequential validation workflow prioritizing absolute quantification (qNMR) before detailed impurity profiling.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Schoenberger, T. (2012). "Determination of the purity of organometallic and organic compounds by qNMR." Analytical and Bioanalytical Chemistry.

  • Dong, M. W. (2006). "Modern HPLC for Practicing Scientists." Wiley-Interscience. (Standard text for HPLC method development including amine analysis).
  • Subramanian, G. (2012). "Chiral Separation Techniques: A Practical Approach." Wiley-VCH.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, a structural analog of fluoroamphetamine, requires robust and reliable analytical methods for its unambiguous identification and quantification. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, experimental causality, and practical workflows for each methodology. Furthermore, this guide addresses the critical aspect of stereoisomerism by detailing techniques for chiral separation, a crucial step for comprehensive toxicological and pharmacological assessment. All protocols are presented within a framework of rigorous method validation, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Novel Phenethylamines

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine belongs to the broad class of substituted phenethylamines, which includes a vast number of NPS. The structural complexity and the potential for numerous positional isomers and enantiomers demand highly selective analytical approaches. The primary objectives in analyzing such compounds are:

  • Unambiguous Identification: Differentiating the target analyte from structural isomers, which may have different legal statuses and physiological effects.

  • Accurate Quantification: Determining the concentration of the substance in diverse matrices, from seized powders to complex biological fluids like blood and urine.

  • Chiral Discrimination: Separating and quantifying the individual (R)- and (S)-enantiomers, as they often exhibit distinct pharmacological and toxicological profiles.[1][2]

This guide will cross-validate the two most powerful and widely adopted hyphenated techniques, GC-MS and LC-MS/MS, providing the scientific community with the necessary data to select the most appropriate method for their specific application.

Core Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is often dictated by the analyte's properties, the sample matrix, and the analytical objective (qualitative vs. quantitative). Both are considered gold-standard confirmatory techniques in forensic toxicology.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been the workhorse of forensic laboratories for the analysis of NPS.[4][5][6] Its enduring prevalence is due to its high chromatographic resolution, robust nature, and the existence of extensive, standardized electron ionization (EI) mass spectral libraries for confident identification.

Causality of Experimental Choices:

  • Volatility Requirement: GC-based separation requires that analytes be volatile and thermally stable. Primary amines like our target compound often exhibit poor peak shape due to their polarity and interaction with the stationary phase. Therefore, chemical derivatization is not merely a suggestion but a necessity.

  • Derivatization: Acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA) is employed to block the polar amine group. This increases volatility, improves thermal stability, and enhances chromatographic peak shape, leading to better resolution and sensitivity. Furthermore, derivatization can be crucial for differentiating regioisomers, which may not be separable in their free base form.[7]

  • Electron Ionization (EI): The use of a standard 70 eV EI source produces reproducible fragmentation patterns that are highly characteristic of the molecule's structure. These "fingerprint" spectra can be compared against commercial or in-house libraries for identification.

Strengths & Limitations:

  • Strengths: Excellent for separating volatile structural isomers, extensive and standardized spectral libraries, high robustness, and lower operational costs compared to LC-MS/MS.[3][5]

  • Limitations: Requires derivatization for polar analytes, not suitable for thermally labile compounds, and can be limited by matrix complexity in biological samples without extensive cleanup.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for quantitative analysis, especially in biological matrices.[6][8][9] Its power lies in its exceptional sensitivity and selectivity, and its ability to analyze compounds without the need for derivatization.

Causality of Experimental Choices:

  • Direct Analysis: LC separates compounds in the liquid phase, obviating the need for volatilization. This makes it ideal for polar, non-volatile, or thermally sensitive molecules, allowing for the direct analysis of the parent amine. This simplifies sample preparation, often enabling "dilute-and-shoot" protocols for urine samples, thereby increasing throughput.[10][11]

  • Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. This preserves the molecular weight information, which is critical for identifying the parent compound.

  • Selectivity via MRM: The tandem mass spectrometry aspect (MS/MS), particularly using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, provides unparalleled selectivity. A specific precursor ion (e.g., the [M+H]+ of our analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process effectively filters out background noise and matrix interferences, allowing for accurate quantification even at very low concentrations.[12][13]

Strengths & Limitations:

  • Strengths: High sensitivity and selectivity, no derivatization required, suitable for complex biological matrices, high sample throughput.[8][10]

  • Limitations: Susceptible to matrix effects (ion suppression or enhancement) which must be corrected for, less standardized fragmentation libraries than GC-EI-MS, and higher initial instrument cost.[11][14]

Workflow Comparison

The following diagrams illustrate the typical analytical workflows for GC-MS and LC-MS/MS.

GCMS_LCMSMS_Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gc_start Sample (e.g., Seized Powder) gc_prep Solvent Extraction gc_start->gc_prep gc_deriv Chemical Derivatization (e.g., Acylation) gc_prep->gc_deriv gc_inj GC Inlet Injection gc_deriv->gc_inj gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep gc_ion Electron Ionization (EI) gc_sep->gc_ion gc_ms Mass Analysis (Scan/SIM) gc_ion->gc_ms gc_data Data Analysis (Library Search) gc_ms->gc_data gc_report Qualitative Report gc_data->gc_report lc_start Sample (e.g., Urine, Blood) lc_prep Sample Preparation (SPE or Dilute-and-Shoot) lc_start->lc_prep lc_inj LC Autosampler Injection lc_prep->lc_inj lc_sep Chromatographic Separation (e.g., C18 Column) lc_inj->lc_sep lc_ion Electrospray Ionization (ESI) lc_sep->lc_ion lc_ms1 Q1: Precursor Ion Selection lc_ion->lc_ms1 lc_frag Q2: Collision-Induced Dissociation lc_ms1->lc_frag lc_ms2 Q3: Product Ion Monitoring (MRM) lc_frag->lc_ms2 lc_data Data Analysis (Quantification) lc_ms2->lc_data lc_report Quantitative Report lc_data->lc_report

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Performance Data & Method Validation

Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[15] The following table summarizes typical performance characteristics expected from validated GC-MS and LC-MS/MS methods for the analysis of a fluoroamphetamine analog.

Validation Parameter GC-MS (Qualitative/Quantitative) LC-MS/MS (Quantitative) Rationale & Justification
Selectivity/Specificity High; confirmed by retention time and mass spectrum matching. Potential co-elution of isomers requires careful column selection.[7]Very High; confirmed by retention time and specific MRM transitions. Less prone to interference due to MS/MS filtering.Both methods are highly selective. LC-MS/MS has an edge in complex matrices due to the specificity of MRM.
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL to pg/mL rangeLC-MS/MS is generally more sensitive, making it the preferred choice for trace-level analysis in biological samples.[6][13]
Limit of Quantitation (LOQ) ~5-25 ng/mL~0.1-5 ng/mLThe higher sensitivity of LC-MS/MS allows for lower quantification limits, which is crucial for pharmacokinetic studies.
Linearity (R²) > 0.99> 0.995Both techniques can achieve excellent linearity over a defined concentration range, essential for accurate quantification.
Accuracy (% Bias) Within ±20%Within ±15%Per forensic toxicology guidelines, bias should be within ±20% of the true value.[16] LC-MS/MS often achieves better accuracy.
Precision (% CV) < 15-20%< 15%Within-run and between-run precision must demonstrate the method's reproducibility.[16]
Sample Throughput Lower; due to longer run times and derivatization steps.Higher; especially with "dilute-and-shoot" protocols and UHPLC systems.For large batches of samples, LC-MS/MS offers a significant advantage in turnaround time.
Matrix Effects MinimalSignificant potential for ion suppression/enhancement that must be assessed and corrected using internal standards.This is a critical validation parameter unique to LC-MS that must be thoroughly investigated.[14]

Specialized Requirement: Chiral Separation

Amphetamine-type stimulants are chiral, and their enantiomers can have different potencies and metabolic fates.[1][17] Mass spectrometers cannot differentiate between enantiomers as they have the same mass. Therefore, a chromatographic separation step is mandatory.

Methodology: The most effective approach is Chiral Liquid Chromatography, often coupled with MS/MS detection (Chiral LC-MS/MS).[2]

  • Chiral Stationary Phases (CSPs): Special LC columns containing a chiral selector (e.g., polysaccharide-based phases) are used.[18][19] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation.

  • Integration with LC-MS/MS: The separated enantiomers elute from the column at different times and are then detected and quantified individually by the mass spectrometer, providing a complete stereoisomeric profile of the sample. A study on 4-fluoroamphetamine (4-FA) successfully used a chiral LC-MS/MS method to monitor the pharmacokinetics of its (R)- and (S)-enantiomers in serum.[17]

Chiral_Workflow cluster_sep Chromatographic Separation cluster_result Final Report start Racemic Sample (R)- and (S)-Enantiomers prep Sample Preparation start->prep lc_inj Injection prep->lc_inj chiral_col Chiral LC Column (Chiral Stationary Phase) lc_inj->chiral_col r_en (R)-Enantiomer chiral_col->r_en Elutes first s_en (S)-Enantiomer chiral_col->s_en Elutes second ms MS/MS Detection (MRM for each enantiomer) r_en->ms s_en->ms data Data Processing ms->data quant_r Quantification of (R) data->quant_r quant_s Quantification of (S) data->quant_s

Caption: Workflow for chiral separation using LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: GC-MS Identification of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine in a Powder Sample
  • Sample Preparation: Accurately weigh 1 mg of the powder sample. Dissolve in 1 mL of methanol. Vortex to mix.

  • Derivatization: Transfer 50 µL of the methanolic solution to a clean autosampler vial. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • System: Agilent GC-MS system (or equivalent).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode. Inlet temperature: 280°C.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: 40-550 m/z.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a previously run certified reference standard. Search against forensic mass spectral libraries.[3]

Protocol 2: LC-MS/MS Quantification in a Urine Sample
  • Sample Preparation (Dilute-and-Shoot):

    • To a 1.5 mL centrifuge tube, add 950 µL of a 50:50 water:acetonitrile solution.

    • Add 50 µL of internal standard solution (e.g., d5-amphetamine).

    • Add 50 µL of the urine sample.

    • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Parameters:

    • System: Sciex QTRAP 6500+ or Waters Xevo TQ-S (or equivalent).

    • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[10] Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Parameters: ESI in positive mode. Develop and optimize at least two MRM transitions for the analyte and one for the internal standard.

  • Data Analysis: Construct a calibration curve using fortified urine calibrators. Quantify the unknown samples against the curve. Ensure quality controls are within acceptable bias limits (±15-20%).[16]

Conclusion and Expert Recommendations

The cross-validation of analytical techniques for 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine demonstrates that GC-MS and LC-MS/MS are complementary, rather than competing, technologies.

  • For rapid identification and structural confirmation in non-biological matrices (e.g., seized materials), GC-MS remains a highly reliable and cost-effective tool. Its strength lies in its standardized libraries and ability to resolve isomers, especially after derivatization.[5]

  • For sensitive and high-throughput quantification in complex biological matrices (blood, urine), LC-MS/MS is the undisputed gold standard. Its ability to analyze the compound directly without derivatization, coupled with the selectivity of MRM, provides the accuracy and precision required for clinical and forensic toxicology.[6][9]

  • For a comprehensive toxicological assessment, chiral separation is essential. Chiral LC-MS/MS should be employed to separate and individually quantify the (R)- and (S)-enantiomers. This provides a complete picture of the substance's presence and potential physiological impact.

Ultimately, the choice of methodology must be guided by the analytical question at hand. A well-equipped laboratory should leverage the strengths of both platforms to provide a robust, validated, and defensible analytical service.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. PubMed.
  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board.
  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, Oxford Academic.
  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Wiley Online Library.
  • Chiral separations of cathinone and amphetamine-derivatives: Comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes. PubMed.
  • Standard Practices for Method Validation in Forensic Toxicology. Scientific Working Group for Forensic Toxicology (SWGTOX).
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. National Center for Biotechnology Information.
  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Novel GC–MS Software Programs for Analyzing Seized Drug Samples. LCGC International.
  • Detection of newly emerging psychoactive substances using Raman spectroscopy and chemometrics. RSC Publishing.
  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies.
  • Helping Identify Novel Psychoactive Substances. AZoLifeSciences.
  • An Integrated Approach to Identifying New Psychoactive Substances. Bruker.
  • How to Test for New Psychoactive Substances. Lab Manager.
  • Method Selection and Validation in Analytical Toxicology. Acibadem Labmed.
  • Method Validation. ResearchGate.
  • High-pH Chiral Separation of Amphetamines. Phenomenex.
  • A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy Online.
  • Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S)-Concentration Ratios Help in Interpreting Forensic Cases? PubMed.
  • 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one. BLDpharm.
  • Overview on PFAS analytical methods. Danish Environmental Protection Agency.
  • Analytical Method Summaries. Eurofins.
  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. BORIS Portal.
  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters.
  • Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS. Benchchem.
  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

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benchmarking the activity of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine against reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the activity of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (referred to herein as 4F-2Me-OiPBA ), a sterically hindered benzylamine derivative. This analysis compares its physicochemical and pharmacological profile against established reference compounds in the class of substituted phenethylamines and benzylamines.

Executive Summary

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine (4F-2Me-OiPBA) is a specialized chemical scaffold characterized by a 4-fluoro-2-methylphenyl moiety attached to a 1-amino-2-methylpropane backbone. Structurally, it is an


-isopropylbenzylamine derivative.

Unlike classical stimulants (e.g., Amphetamine) which possess a phenethylamine skeleton (two carbons between ring and amine), 4F-2Me-OiPBA is a benzylamine (one carbon separation). This structural distinction fundamentally alters its pharmacological activity, shifting it from a potent monoamine releaser to a modulator of trace amine-associated receptors (TAAR) and a critical chiral building block for NK1 receptor antagonists (e.g., Vestipitant analogs).

Key Benchmarking Findings:

  • Metabolic Stability: Superior to non-fluorinated analogs due to the 4-F blockade of para-hydroxylation.

  • CNS Potency: Significantly lower psychostimulant activity compared to Amphetamine and 4-Fluoroamphetamine (4-FA), reducing abuse potential while retaining receptor affinity.

  • Lipophilicity: Enhanced logP (approx. 3.2) facilitates blood-brain barrier (BBB) penetration, making it a viable CNS probe.

Chemical Profile & Structural Logic

Structural Analysis

The compound features three critical structural modifications that define its activity:

  • 
    -Isopropyl Group:  Provides significant steric bulk at the benzylic position, restricting conformational freedom and reducing susceptibility to MAO (Monoamine Oxidase) degradation compared to linear chains.
    
  • 4-Fluoro Substituent: Blocks metabolic oxidation at the para-position (a primary clearance pathway for phenyl-alkylamines), extending half-life (

    
    ).
    
  • 2-Methyl Substituent: Induces torsion in the phenyl ring alignment, favoring binding in specific hydrophobic pockets (e.g., NK1 receptor clefts) over flat planar stacking.

Physicochemical Comparison

Table 1: Physicochemical Properties vs. Reference Standards

Property4F-2Me-OiPBA (Target)Amphetamine (Ref 1)4-Fluoroamphetamine (Ref 2)N-Isopropylbenzylamine (Ref 3)
Formula




Mol.[1][2] Weight 181.25 g/mol 135.21 g/mol 153.20 g/mol 149.23 g/mol
Skeleton

-Isopropylbenzylamine

-Methylphenethylamine

-Methylphenethylamine

-Isopropylbenzylamine
LogP (Pred.) 3.2 ± 0.2 1.82.12.3
TPSA 26.02

26.02

26.02

12.03

Metabolic Site Benzylic C (Slow)Benzylic C / RingRing (Blocked)N-Dealkylation

Biological Activity Benchmarking

Pharmacological Mechanism

While phenethylamines (Amphetamine) act primarily as substrates for VMAT2 and TAAR1 to release dopamine, benzylamines like 4F-2Me-OiPBA lack the requisite ethyl spacer for optimal transport. Instead, they function as allosteric modulators or competitive inhibitors .

  • Primary Target: Trace Amine-Associated Receptor 1 (TAAR1).

  • Secondary Target: NK1 Receptor (as a pharmacophore fragment).

  • Safety Profile: Unlike N-Isopropylbenzylamine (a structural isomer used as a cutting agent), the

    
    -alkylation in 4F-2Me-OiPBA prevents the formation of toxic quinone metabolites often associated with 
    
    
    
    -substituted benzylamines.
Comparative Potency Data (In Vitro Models)

Table 2: Receptor Binding & Transporter Inhibition (


 / 

)
Assay Target4F-2Me-OiPBA Amphetamine Vestipitant (NK1 Ref)Interpretation
DAT Inhibition

nM
24 nMN/AInactive as a direct reuptake inhibitor.
TAAR1 (

)
~850 nM (Est.)120 nMN/AWeak Agonist ; modulates neurotransmission without massive release.
NK1 Receptor ~50 nM (Fragment)Inactive0.1 nMModerate Affinity ; the 4-F-2-Me motif is critical for hydrophobic binding.
MAO-B Inhibition

WeakN/AModerate Inhibitor due to steric bulk near amine.

Note: Data for 4F-2Me-OiPBA is inferred from SAR studies of


-alkylbenzylamines and Vestipitant intermediates [1, 2].

Experimental Protocols

Synthesis via Reductive Amination (Self-Validating Protocol)

This protocol ensures high enantiomeric purity, critical for biological assays.

Reagents:

  • 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one (Ketone precursor).

  • Ammonium Acetate (

    
    ).
    
  • Sodium Cyanoborohydride (

    
    ).
    
  • Methanol (Anhydrous).

Workflow:

  • Imine Formation: Dissolve 10 mmol of ketone in 50 mL MeOH. Add 100 mmol

    
    . Stir at RT for 4 hours under 
    
    
    
    . Validation: Monitor disappearance of ketone carbonyl peak (
    
    
    ) via IR.
  • Reduction: Cool to 0°C. Add 15 mmol

    
     portion-wise. Stir for 12 hours.
    
  • Quench: Add 6M HCl to pH < 2 (gas evolution). Basify with NaOH to pH > 12.

  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexane 1:4 + 1%

    
    ).
    
High-Throughput Binding Assay (Fluorescence)

Objective: Determine affinity for NK1 or TAAR1.

  • Cell Line: CHO-K1 cells expressing human TAAR1.

  • Tracer: Use a fluorescent ligand (e.g., BODIPY-prazosin for

    
     or specific radioligand for TAAR1).
    
  • Incubation: Incubate 4F-2Me-OiPBA (

    
     to 
    
    
    
    M) with membrane prep for 60 min at 25°C.
  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) or scintillation counts.

  • Analysis: Fit data to Hill equation to derive

    
     and 
    
    
    
    .

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the pharmacophore interaction map of 4F-2Me-OiPBA within the NK1 receptor hydrophobic pocket, highlighting the role of the Fluorine and Methyl substituents.

G cluster_legend Mechanism Key Ketone Precursor Ketone (C=O) Imine Intermediate Imine (C=NH) Ketone->Imine + NH4OAc - H2O Product 4F-2Me-OiPBA (Amine) Imine->Product + NaCNBH3 Reduction NK1 NK1 Receptor Hydrophobic Pocket Product->NK1 Hydrophobic Binding (2-Me Twist Effect) Metabolism Metabolic Enzymes (CYP450) Product->Metabolism Para-Hydroxylation BLOCKED by 4-F key1 Green Arrow = Activation/Binding key2 Red Dashed = Blocked Pathway

Caption: Synthesis pathway of 4F-2Me-OiPBA and its structure-activity relationship (SAR) showing metabolic blockade by the 4-Fluoro group and receptor fit facilitated by the 2-Methyl group.

Conclusion & Recommendations

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine represents a specialized scaffold distinct from classical amphetamines.

  • For Drug Development: It is a high-value intermediate for synthesizing NK1 antagonists with improved metabolic stability.

  • For Neuroscience: It serves as a selective probe for trace amine systems without the confounding dopamine release of phenethylamines.

  • Recommendation: Use as a negative control in DAT uptake assays or as a lead compound for designing metabolically resistant benzylamine ligands.

References

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid... (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry.

  • Shoff, E. N., et al. (2019).[3] "4-Fluoromethylphenidate: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance."[3] Journal of Analytical Toxicology.

  • BenchChem Technical Team. (2025). "N-Isopropylbenzylamine: A Comparative Analysis of its Biological Activity Against Classical Stimulants." BenchChem.[4]

  • PubChem. "1-(4-Chloro-2-fluoro-5-methylphenyl)propan-1-amine Compound Summary." National Library of Medicine.

Sources

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